molecular formula C4F9KO4S B047388 Potassium perfluoro(2-ethoxyethane)sulfonate CAS No. 117205-07-9

Potassium perfluoro(2-ethoxyethane)sulfonate

Cat. No.: B047388
CAS No.: 117205-07-9
M. Wt: 354.19 g/mol
InChI Key: LRLOPVLXVNLHIC-UHFFFAOYSA-M
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Description

Potassium perfluoro(2-ethoxyethane)sulfonate is a useful research compound. Its molecular formula is C4F9KO4S and its molecular weight is 354.19 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium perfluoro(2-ethoxy)sulfonate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O4S.K/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16;/h(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLOPVLXVNLHIC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382074
Record name Potassium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117205-07-9
Record name Potassium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Potassium Perfluoro(2-ethoxyethane)sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium perfluoro(2-ethoxyethane)sulfonate (CAS Number: 117205-07-9) is a fluorinated organic compound belonging to the vast family of per- and polyfluoroalkyl substances (PFAS).[1][2] Structurally, it is the potassium salt of perfluoro(2-ethoxyethane)sulfonic acid. This guide provides a comprehensive overview of its chemical properties, available toxicological data, and insights into its molecular behavior based on current scientific literature.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. However, based on information from chemical suppliers and safety data sheets, the following properties have been identified.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms Potassium 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonate[3]
CAS Number 117205-07-9[1][2][4]
Molecular Formula C4F9KO4S[1][2][4]
Molecular Weight 354.19 g/mol [1][4]
Appearance Solid[5]
LogP (Octanol-Water Partition Coefficient) 2.96970[3]

Note: Specific experimental values for melting point, boiling point, and solubility were not available in the reviewed literature.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a retracted article provides a general indication of the synthetic strategies for a similar alternative perfluorinated compound. The main reactions involved oxidation by sulfonyl chloride, chlorination, and electrolytic fluorination, suggesting that these methods could be applicable for industrial-scale production.[6]

Characterization of similar potassium polyfluoroalken-1-yltrifluoroborates has been performed using 1H, 11B, 19F Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[7] For the analysis of perfluoroalkyl sulfonates in environmental samples, techniques such as ¹⁹F NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) with suppressed conductivity detection have been developed.[8]

Molecular Behavior and Surfactant Properties

A recent study utilized molecular dynamics simulations to investigate the distribution and behavior of this compound at a water/gas interface.[9][10][11] This computational study provides insights into its properties as a surfactant.

The key findings from the molecular dynamics simulation include:

  • Spontaneous Migration to the Interface : The perfluoro(2-ethoxyethane)sulfonate anion (PES⁻) spontaneously moves from the bulk water to the water/gas interface.[9][10]

  • Orientation at the Interface : At equilibrium, the hydrophobic fluorocarbon chain of the PES⁻ anion predominantly faces the gas phase, while the hydrophilic sulfonate group remains in the water phase.[10]

  • Intermolecular Interactions : The primary interaction between the PES⁻ anion and water molecules is through hydrogen bonds formed between the oxygen atoms of the sulfonic acid group and the hydrogen atoms of water. The potassium cation (K⁺) interacts with water molecules primarily through van der Waals forces.[10]

This behavior is characteristic of surfactants, which reduce surface tension at interfaces.

Toxicological Profile and Safety Information

General Toxicity of Ether-PFAS:

Ether-PFAS are a class of perfluoropolyethers used as processing aids in manufacturing various perfluorinated polymeric materials.[12][13] While data on many specific ether-PFAS compounds are sparse, they are emerging as a class of concern due to their environmental persistence and potential for bioaccumulation.[13] Some studies suggest that certain ether-PFAS, like ADONA, may be less toxic than legacy PFAS such as PFOA.[13]

General Health Advisories for PFAS:

The U.S. Environmental Protection Agency (EPA) has noted that exposure to certain levels of PFAS may be linked to a variety of health effects, including:

  • Reproductive and developmental issues[14]

  • Increased risk of some cancers[14]

  • Reduced immune system function[14]

  • Interference with hormones[14]

  • Increased cholesterol levels[14]

Safety and Handling:

According to safety data sheets, this compound is classified as an irritant.[1] The following hazard and precautionary statements are associated with this compound:

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Recommended precautionary measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation when handling the substance.[15] In case of contact with skin or eyes, rinsing with plenty of water is advised.[15]

Experimental Protocols

Detailed experimental protocols for the determination of the chemical and physical properties of this compound are not available in the reviewed scientific literature. However, a general workflow for studying the stability of PFAS in various solvents can be adapted for this compound.

General Workflow for PFAS Stability Testing: This protocol is based on a study investigating the stability of various PFAS in different solvents.[16]

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_start Start stock_sol Prepare stock solution of this compound in a suitable solvent (e.g., methanol) prep_start->stock_sol aliquot Aliquot stock solution into polypropylene tubes stock_sol->aliquot evaporate Evaporate solvent to dryness at room temperature aliquot->evaporate dissolve Dissolve residue in the test solvent (e.g., deionized water, methanol, acetonitrile, DMSO) evaporate->dissolve incubate Incubate samples at a controlled temperature dissolve->incubate sample Take samples at specified time intervals incubate->sample add_is Add isotopically labeled internal standard sample->add_is lcsms Analyze by LC-MS/MS add_is->lcsms quantify Quantify the concentration of the parent compound lcsms->quantify end End quantify->end

Caption: General workflow for assessing the stability of a PFAS compound in different solvents.

Signaling Pathways and Biological Interactions

Currently, there is no specific information in the scientific literature detailing the interaction of this compound with any biological signaling pathways. Research on the biological activity of PFAS has shown that some compounds can interact with nuclear receptors such as PPARα, CAR, and PXR, which are involved in regulating lipid metabolism and xenobiotic responses. However, it is important to note that these findings are for other PFAS compounds and cannot be directly extrapolated to this compound without specific experimental evidence.

Due to the lack of available data on specific signaling pathways affected by this compound, a corresponding diagram cannot be generated at this time. Further research is required to elucidate the specific biological effects and mechanisms of action for this compound.

Conclusion

This compound is a member of the ether-PFAS family with identified surfactant properties. While basic chemical information is available, there is a significant lack of detailed experimental data on its physicochemical properties and specific toxicological profile. The broader health concerns associated with PFAS as a class highlight the need for further investigation into the biological effects of individual compounds like this compound. Future research should focus on determining its key physical and chemical characteristics through standardized experimental protocols and elucidating its potential interactions with biological systems to better understand its safety profile and environmental impact.

References

An In-depth Technical Guide to the Synthesis of Potassium perfluoro(2-ethoxyethane)sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for Potassium perfluoro(2-ethoxyethane)sulfonate, a fluorinated compound of interest in various scientific and industrial applications. The synthesis is a multi-step process involving the preparation of a hydrocarbon precursor, subsequent perfluorination via electrochemical methods, and final conversion to the desired potassium salt. This document outlines the experimental protocols, presents quantitative data from analogous syntheses, and provides visual representations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into three primary stages:

  • Synthesis of the Precursor: 2-Ethoxyethanesulfonyl Chloride: This initial step involves the formation of the hydrocarbon sulfonyl chloride, which serves as the starting material for the fluorination process.

  • Electrochemical Fluorination (ECF): The hydrocarbon sulfonyl chloride is converted to its perfluorinated counterpart, perfluoro(2-ethoxyethane)sulfonyl fluoride, using the Simons electrochemical fluorination process.

  • Hydrolysis to the Potassium Salt: The final step involves the hydrolysis of the perfluorinated sulfonyl fluoride intermediate to yield the target compound, this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Ethoxyethanesulfonyl Chloride

This stage is a two-step process starting from the commercially available 2-ethoxyethanethiol.

Step 1: Synthesis of 2-Ethoxyethanethiol

A plausible route to 2-ethoxyethanethiol, if not commercially available, involves a Williamson ether synthesis followed by conversion to the thiol.[1][2]

Step 2: Oxidative Chlorination of 2-Ethoxyethanethiol

The thiol is converted to the corresponding sulfonyl chloride through oxidative chlorination.

Experimental Protocol: Oxidative Chlorination of 2-Ethoxyethanethiol

  • Materials:

    • 2-Ethoxyethanethiol

    • Chlorine gas

    • Glacial acetic acid

    • Water

    • Ice

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, a solution of 2-ethoxyethanethiol in glacial acetic acid is prepared.

    • The flask is cooled in an ice bath to maintain a temperature of 0-5 °C.

    • A slow stream of chlorine gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and controlled.

    • The reaction is monitored by gas chromatography (GC) until the starting thiol is consumed.

    • Once the reaction is complete, the mixture is poured onto crushed ice to precipitate the 2-ethoxyethanesulfonyl chloride.

    • The crude product is collected by filtration, washed with cold water, and dried under vacuum.

Stage 2: Electrochemical Fluorination (ECF) of 2-Ethoxyethanesulfonyl Chloride

The Simons process is employed for the perfluorination of the sulfonyl chloride.[3] This process involves the electrolysis of a solution of the organic compound in anhydrous hydrogen fluoride.[3]

Experimental Protocol: Electrochemical Fluorination

  • Apparatus: A Simons electrochemical fluorination cell consisting of a nickel anode and a steel cathode, housed in a vessel resistant to hydrogen fluoride. The cell is equipped with a reflux condenser, a gas outlet, and an inlet for the organic feed.

  • Electrolyte: Anhydrous hydrogen fluoride (aHF).

  • Procedure:

    • The ECF cell is charged with anhydrous hydrogen fluoride.

    • A solution of 2-ethoxyethanesulfonyl chloride in aHF is introduced into the cell.

    • A direct current is passed through the cell at a potential of 5-6 V.[3] The temperature is maintained at a low level, typically around 0 °C.

    • The gaseous products, including hydrogen gas and any volatile fluorinated compounds, are passed through a condenser to return the aHF to the cell.

    • The process is continued until the desired degree of fluorination is achieved. The progress can be monitored by analyzing samples of the cell contents.

    • Upon completion, the crude perfluoro(2-ethoxyethane)sulfonyl fluoride, being denser than aHF, settles at the bottom of the cell and can be drained.

    • The crude product is then purified by distillation.

Stage 3: Hydrolysis of perfluoro(2-ethoxyethane)sulfonyl fluoride

The final step is the conversion of the sulfonyl fluoride to the potassium salt by reaction with potassium hydroxide.[4]

Experimental Protocol: Hydrolysis to Potassium Salt

  • Materials:

    • Perfluoro(2-ethoxyethane)sulfonyl fluoride

    • Potassium hydroxide (KOH)

    • Water

    • Suitable organic solvent (e.g., acetone)

  • Procedure:

    • A solution of potassium hydroxide in water is prepared in a round-bottom flask.

    • The perfluoro(2-ethoxyethane)sulfonyl fluoride is dissolved in a suitable organic solvent and added dropwise to the stirred KOH solution.

    • The reaction mixture is stirred at room temperature for several hours. The hydrolysis of perfluoroalkanesulfonyl fluorides can be slow.[5]

    • The reaction is monitored by fluoride ion selective electrode to track the formation of fluoride ions.

    • Upon completion, the organic solvent is removed under reduced pressure.

    • The aqueous solution is then evaporated to dryness to yield the crude this compound.

    • The crude salt can be further purified by recrystallization.

Quantitative Data

StageReactionReactantProductTypical Yield (%)Reference
1 Oxidative ChlorinationThiolSulfonyl Chloride70 - 90[2]
2 Electrochemical FluorinationOctanesulfonyl fluoridePerfluorooctanesulfonyl fluoride~25[4]
3 HydrolysisPerfluoroalkanesulfonyl fluoridePotassium PerfluoroalkanesulfonateHigh (often quantitative)General Knowledge

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Pathway cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Electrochemical Fluorination cluster_stage3 Stage 3: Hydrolysis 2_Ethoxyethanethiol 2_Ethoxyethanethiol 2_Ethoxyethanesulfonyl_Chloride 2_Ethoxyethanesulfonyl_Chloride 2_Ethoxyethanethiol->2_Ethoxyethanesulfonyl_Chloride Oxidative Chlorination Perfluoro_2_ethoxyethane_sulfonyl_Fluoride Perfluoro_2_ethoxyethane_sulfonyl_Fluoride 2_Ethoxyethanesulfonyl_Chloride->Perfluoro_2_ethoxyethane_sulfonyl_Fluoride Simons ECF Potassium_perfluoro_2_ethoxyethane_sulfonate Potassium_perfluoro_2_ethoxyethane_sulfonate Perfluoro_2_ethoxyethane_sulfonyl_Fluoride->Potassium_perfluoro_2_ethoxyethane_sulfonate KOH Hydrolysis

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow_ECF start Start: Prepare ECF Cell (Anhydrous HF) feed Introduce 2-Ethoxyethanesulfonyl Chloride Solution start->feed electrolysis Apply Direct Current (5-6 V) Maintain Low Temperature (~0 °C) feed->electrolysis monitoring Monitor Reaction Progress (e.g., by GC of cell contents) electrolysis->monitoring monitoring->electrolysis Continue Electrolysis separation Drain Crude Perfluorinated Product (Denser Layer) monitoring->separation Reaction Complete purification Purify by Distillation separation->purification end_product Product: Perfluoro(2-ethoxyethane)sulfonyl Fluoride purification->end_product

Caption: Experimental workflow for the Electrochemical Fluorination (ECF) stage.

Experimental_Workflow_Hydrolysis start Start: Prepare Aqueous KOH Solution addition Add Perfluoro(2-ethoxyethane)sulfonyl Fluoride Solution start->addition reaction Stir at Room Temperature addition->reaction monitoring Monitor Reaction Progress (Fluoride Ion Selective Electrode) reaction->monitoring monitoring->reaction Continue Stirring solvent_removal Remove Organic Solvent (Reduced Pressure) monitoring->solvent_removal Reaction Complete evaporation Evaporate Aqueous Solution to Dryness solvent_removal->evaporation purification Purify by Recrystallization evaporation->purification end_product Final Product: this compound purification->end_product

Caption: Experimental workflow for the final hydrolysis and purification stage.

References

In-Depth Technical Guide: Potassium perfluoro(2-ethoxyethane)sulfonate (PFEESA)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 117205-07-9

This technical guide provides a comprehensive overview of Potassium perfluoro(2-ethoxyethane)sulfonate (PFEESA), a short-chain per- and polyfluoroalkyl substance (PFAS). The information is tailored for researchers, scientists, and drug development professionals, with a focus on its physicochemical properties, experimental analysis through molecular dynamics simulations, and environmental considerations.

Physicochemical Properties

This compound is a fluorinated surfactant. A summary of its key physicochemical properties is presented below.

PropertyValueReference
CAS Number 117205-07-9[1][2]
Molecular Formula C4F9KO4S[1][2]
Molecular Weight 354.19 g/mol [1][2]
Synonyms Potassium 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonate, PESK[3]

Experimental Protocols: Molecular Dynamics (MD) Simulation

Detailed experimental information for PFEESA is limited in publicly available literature. However, a notable study investigated its behavior at the water/gas interface using molecular dynamics simulations. This section outlines the typical methodology for such an experiment.[3]

Objective: To simulate the distribution and orientation of PFEESA ions at a water/gas interface to understand its surfactant properties.

Methodology:

  • System Setup:

    • A simulation box is constructed containing a layer of water molecules.

    • This compound (PFEESA) molecules are randomly distributed within the water layer.

    • A vacuum layer (representing the gas phase) is added on top of the water layer.

    • The system is neutralized by adding an appropriate number of potassium counter-ions (K+).

  • Force Field Parameters:

    • A suitable force field, such as a combination of AMBER or CHARMM for the organic anion and compatible parameters for the potassium ion and water, is selected to describe the interatomic interactions.

    • The TIP3P or SPC/E water model is commonly used for the water molecules.

  • Simulation Protocol:

    • Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable atomic clashes.

    • Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to achieve a stable state.

    • Production Run: A long simulation run (e.g., 50-100 nanoseconds) is performed under the NPT ensemble to collect data for analysis. Periodic boundary conditions are applied in all three dimensions.

  • Data Analysis:

    • Density Profiles: The distribution of PFEESA anions, potassium cations, and water molecules along the axis perpendicular to the interface is calculated to observe the segregation of species.

    • Radial Distribution Functions (RDFs): RDFs are calculated to analyze the local structure and interactions between different components, such as the interaction between the sulfonate headgroup and water or the potassium ions.

    • Orientation Analysis: The orientation of the PFEESA molecules with respect to the interface is analyzed to determine the arrangement of the hydrophobic tail and hydrophilic headgroup.

    • Interfacial Tension: The surface tension of the water/gas interface can be calculated to quantify the effect of the surfactant.

Visualizations

The following diagram illustrates a generalized workflow for a molecular dynamics simulation study of a surfactant like PFEESA.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis A Define Simulation Box (Water, PFEESA, Ions) B Select Force Field A->B C Solvate and Neutralize B->C D Energy Minimization C->D E NVT Equilibration D->E F NPT Equilibration E->F G Production MD Run F->G H Trajectory Analysis G->H I Calculate Density Profiles H->I J Compute RDFs H->J K Analyze Molecular Orientation H->K L Determine Interfacial Properties H->L

Workflow for a Molecular Dynamics Simulation Study.

Environmental Fate and Transport of Short-Chain PFAS

This compound is classified as a short-chain PFAS. The environmental behavior of these substances is of significant interest.

Short-chain PFAS, like PFEESA, are characterized by their high mobility in soil and water.[4] Their chemical structure, featuring a strong carbon-fluorine bond, makes them extremely persistent in the environment, as they are resistant to both abiotic and biotic degradation.[4] This persistence can lead to the contamination of water resources.[4] Due to their properties, once released, they are likely to remain in the environment for extended periods.[4]

It is important to note that while general trends for short-chain PFAS are established, the specific environmental fate and transport of PFEESA may have unique characteristics that require further investigation.

Limitations and Future Directions

This technical guide is constrained by the limited availability of published research specifically on this compound. Notably, there is a lack of information regarding its applications in drug development and its interactions with biological systems, including any potential signaling pathways.

Future research should focus on:

  • Toxicological studies: To understand the potential health effects of PFEESA.

  • Biodegradation and bioaccumulation studies: To better characterize its environmental impact.

  • Applications-focused research: To explore its potential uses in various industries, including pharmaceuticals, and to understand its behavior in relevant biological and chemical systems.

Due to the absence of data on biological signaling pathways for PFEESA, a corresponding diagram could not be generated. The provided visualization illustrates a relevant experimental workflow instead.

References

An In-depth Technical Guide to the Molecular Structure of Potassium Perfluoro(2-ethoxyethane)sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and physicochemical properties of Potassium perfluoro(2-ethoxyethane)sulfonate. The document summarizes key quantitative data, outlines relevant experimental protocols for synthesis and characterization, and presents visualizations of the molecular structure. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound.

Molecular Structure and Properties

This compound is a highly fluorinated anionic surfactant. Its structure consists of a perfluorinated ethyl ether tail and a sulfonate head group, with a potassium counter-ion. The chemical formula is C4F9KO4S, and it has a molecular weight of approximately 354.19 g/mol .[1][2] The presence of the ether linkage and the high degree of fluorination impart unique properties to this molecule, including high thermal and chemical stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C4F9KO4S[1][2]
Molecular Weight 354.19 g/mol [1][2]
Appearance Solid[2]
CAS Number 117205-07-9[1][2]
Structural Details

While a definitive crystal structure for this compound is not publicly available, structural parameters can be estimated from crystallographic data of related compounds and computational studies. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a typical length of about 1.35 Å.[3] The geometry around the sulfur atom in the sulfonate group is expected to be tetrahedral.

Table 2 provides estimated bond lengths and angles for the perfluoro(2-ethoxyethane)sulfonate anion, based on data from similar molecular fragments.

BondEstimated Length (Å)Bond AngleEstimated Angle (°)
C-F~1.35O-S-O~119
C-C~1.54O-S-C~107
C-O~1.36C-O-C~118
S-O~1.45F-C-F~109.5
S-C~1.82F-C-C~109.5

Note: These values are estimations based on crystallographic data of similar perfluorinated and sulfonate-containing compounds and should be confirmed by experimental determination.

molecular_structure K K+ S S S->K O1 O S->O1 O2 O S->O2 O3 O⁻ S->O3 C1 C S->C1 F1 F C1->F1 F2 F C1->F2 C2 C C1->C2 F3 F C2->F3 F4 F C2->F4 O4 O C2->O4 C3 C O4->C3 F5 F C3->F5 F6 F C3->F6 C4 C C3->C4 F7 F C4->F7 F8 F C4->F8 F9 F C4->F9

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis

A general method for the synthesis of perfluoroether sulfonic acids involves the direct fluorination of their hydrocarbon analogues.[4] A plausible synthetic route for this compound is outlined below.

Workflow for Synthesis:

synthesis_workflow start Start with 2-(2-ethoxyethoxy)ethan-1-ol step1 Sulfonation start->step1 step2 Conversion to Sulfonyl Chloride step1->step2 step3 Electrochemical Fluorination (Simons process) step2->step3 step4 Hydrolysis step3->step4 step5 Neutralization with Potassium Hydroxide step4->step5 end_product This compound step5->end_product

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology (Proposed):

  • Sulfonation of 2-(2-ethoxyethoxy)ethan-1-ol: The starting alcohol is reacted with a sulfonating agent, such as chlorosulfonic acid, in a suitable solvent to introduce the sulfonate group.

  • Formation of the Sulfonyl Chloride: The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride.

  • Electrochemical Fluorination (ECF): The sulfonyl chloride is subjected to electrochemical fluorination in anhydrous hydrogen fluoride. This process replaces all carbon-hydrogen bonds with carbon-fluorine bonds.

  • Hydrolysis: The perfluorinated sulfonyl fluoride is carefully hydrolyzed to the corresponding sulfonic acid.

  • Neutralization: The perfluoro(2-ethoxyethane)sulfonic acid is neutralized with a stoichiometric amount of potassium hydroxide in a suitable solvent (e.g., water or ethanol) to yield the final potassium salt. The product can then be isolated by evaporation of the solvent and further purified by recrystallization.

Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of fluorinated compounds.

  • ¹⁹F NMR: Due to the wide chemical shift range of ¹⁹F, distinct signals are expected for the CF₃, OCF₂, and SCF₂ groups.[5] The chemical shifts would be indicative of the electronic environment of the fluorine nuclei.

  • ¹³C NMR: The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the perfluoro(2-ethoxyethane)sulfonate backbone. The chemical shifts would be influenced by the attached fluorine and oxygen atoms.

Typical Experimental Parameters for NMR:

Parameter¹⁹F NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent D₂O or other suitable deuterated solventD₂O or other suitable deuterated solvent
Reference External CFCl₃ (0 ppm)Internal TMS (0 ppm)
Temperature Room TemperatureRoom Temperature

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Expected IR Absorptions:

Wavenumber (cm⁻¹)Assignment
1200 - 1000C-F stretching vibrations
1150 - 1080C-O-C stretching vibrations
1250 - 1170Asymmetric SO₃ stretching
1060 - 1030Symmetric SO₃ stretching

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The IR spectrum is recorded over a suitable range (e.g., 4000 - 400 cm⁻¹).

  • The background spectrum of the empty ATR crystal is subtracted from the sample spectrum.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) in negative ion mode is a suitable technique for this anionic compound.

Experimental Protocol for ESI-MS:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol/water).

  • The solution is infused into the ESI source.

  • The mass spectrum is acquired in negative ion mode. The expected parent ion would be the perfluoro(2-ethoxyethane)sulfonate anion [C₄F₉O₄S]⁻ at m/z ≈ 315.

Logical Relationships in Characterization

The characterization of this compound involves a multi-technique approach to confirm its identity and purity.

characterization_logic Synthesis Synthesized Product NMR NMR Spectroscopy (¹⁹F, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

References

Thermal Degradation of Potassium Perfluoro(2-ethoxyethane)sulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium perfluoro(2-ethoxyethane)sulfonate, also known as F-53B, is a chlorinated polyfluoroalkyl ether sulfonate (Cl-PFAES) that has been used as a replacement for perfluorooctane sulfonate (PFOS) in various industrial applications. As a member of the per- and polyfluoroalkyl substances (PFAS) family, its environmental fate and thermal stability are of significant interest. This technical guide provides an in-depth overview of the thermal degradation of this compound, compiling available quantitative data, outlining experimental protocols, and visualizing proposed degradation pathways.

Physicochemical Properties

PropertyValue
Chemical Name This compound
Synonyms F-53B, 6:2 chlorinated polyfluoroalkyl ether sulfonate (6:2 Cl-PFAES), Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate
CAS Number 73606-19-6
Molecular Formula C₈ClF₁₆KO₄S

Thermal Stability and Decomposition Data

The thermal stability of this compound (referred to as 6:2 Cl-PFAES in the cited study) has been investigated, particularly in a soil matrix. The data indicates that its stability is influenced by its ether linkage, making it more susceptible to thermal degradation than its perfluoroalkyl counterparts.

Table 1: Thermal Decomposition of 6:2 Cl-PFAES in Soil
Temperature (°C)Time (minutes)Decomposition (%)
3003026.0
≥50030>99

Data sourced from a study on the thermal degradation of various PFAS in soil. The decomposition of 6:2 Cl-PFAES was observed to begin between 200 °C and 400 °C[1].

Table 2: Comparative Thermal Stability of Various PFAS
Compound ClassGeneral Order of Thermal Stability
Perfluoroalkyl sulfonic acids (PFSAs)Most Stable
6:2 Cl-PFAES / 8:2 FTS / PFCAsModerately Stable
N-methylperfluorooctane sulfonamidoacetic acid (N-MeFOSAA)Less Stable
Hexafluoropropylene oxide dimer acid (HFPO-DA)Least Stable

This table illustrates the general trend in thermal stability among different classes of PFAS, with PFSAs being the most resistant to thermal degradation and ether-containing compounds like 6:2 Cl-PFAES and HFPO-DA being less stable[1].

Experimental Protocols

Detailed experimental data for the thermal degradation of pure this compound is limited. However, standard methodologies for evaluating the thermal stability of PFAS can be applied.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique to determine the thermal stability and decomposition profile of a substance.

  • Objective: To determine the onset and peak degradation temperatures and quantify mass loss as a function of temperature.

  • Apparatus: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) for evolved gas analysis.

  • Sample Preparation: A small, precisely weighed amount of this compound is placed in a sample pan (e.g., platinum or ceramic).

  • Experimental Conditions:

    • Heating Rate: A linear heating rate, typically 10-20 °C/min.

    • Temperature Range: From ambient temperature to approximately 1000 °C.

    • Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen) to study pyrolysis and an oxidizing atmosphere (e.g., air or a mixture of oxygen and nitrogen) to simulate combustion.

    • Gas Flow Rate: A constant flow rate, typically 20-50 mL/min.

  • Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify peak degradation temperatures. The coupled mass spectrometer or FTIR analyzes the gaseous products evolved during decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the specific products of thermal decomposition.

  • Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the pyrolysis of this compound.

  • Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount of the sample is placed in a pyrolysis tube or on a filament.

  • Experimental Conditions:

    • Pyrolysis Temperature: A range of temperatures should be investigated, for instance, from 300 °C to 900 °C, to understand the product distribution at different stages of degradation.

    • Atmosphere: Pyrolysis is typically carried out in an inert atmosphere (e.g., helium).

    • GC Separation: A capillary column suitable for separating halogenated organic compounds is used. The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode to generate mass spectra of the eluted compounds.

  • Data Analysis: The mass spectra of the separated compounds are compared with spectral libraries (e.g., NIST) to identify the degradation products.

Proposed Thermal Degradation Pathways

While a definitive thermal degradation mechanism for this compound has not been published, insights can be drawn from studies on its degradation in plasma and the thermal decomposition of other PFAS. The presence of the ether linkage, the sulfonate group, and the carbon-chlorine bond are likely points of initial cleavage.

A proposed degradation pathway could involve several key steps:

  • Desulfonation: Cleavage of the C-S bond, releasing SO₂ or SO₃.

  • Dechlorination: Homolytic cleavage of the C-Cl bond.

  • Ether Bond Cleavage: Scission of the C-O-C ether linkage.

  • "Unzipping" Reactions: Stepwise elimination of CF₂ units from the perfluoroalkyl chain.

  • Radical Recombination: Formation of various smaller, volatile fluorinated and chlorinated compounds.

Below are visualizations of a generalized experimental workflow and a potential degradation pathway.

G Experimental Workflow for Thermal Degradation Analysis cluster_sample Sample cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation K_PFEES This compound TGA Thermogravimetric Analysis (TGA) (N2 and Air Atmospheres) K_PFEES->TGA PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) (Inert Atmosphere) K_PFEES->PyGCMS TGA_Data Mass Loss vs. Temperature (TGA/DTG Curves) TGA->TGA_Data EGA_Data Evolved Gas Analysis (MS or FTIR Spectra) TGA->EGA_Data Py_Data Identification of Degradation Products (Chromatograms & Mass Spectra) PyGCMS->Py_Data Mechanism Proposal of Degradation Mechanism TGA_Data->Mechanism EGA_Data->Mechanism Py_Data->Mechanism

Caption: A generalized workflow for the thermal analysis of this compound.

G Hypothesized Thermal Degradation Pathway of F-53B cluster_initial Initial Degradation Steps cluster_intermediates Formation of Intermediates cluster_products Final Degradation Products F53B This compound (F-53B) Desulfonation Desulfonation (C-S Cleavage) F53B->Desulfonation Dechlorination Dechlorination (C-Cl Cleavage) F53B->Dechlorination Ether_Cleavage Ether Bond Cleavage (C-O-C Scission) F53B->Ether_Cleavage Radicals Perfluoroalkyl & Chloro-perfluoroalkyl Radicals Desulfonation->Radicals Dechlorination->Radicals Ether_Cleavage->Radicals VOFs Volatile Organofluorine Compounds (e.g., CxFy, CxFyCl) Radicals->VOFs Oxides SOx, CO, CO2 Radicals->Oxides Inorganic HF, HCl, KF Radicals->Inorganic

Caption: A hypothesized pathway for the thermal degradation of F-53B.

Conclusion

The available data indicates that this compound is less thermally stable than legacy perfluoroalkyl sulfonic acids, likely due to the presence of an ether linkage in its molecular structure. Complete degradation can be achieved at temperatures of 500 °C and above. The thermal decomposition process is expected to be complex, involving multiple cleavage and rearrangement pathways, leading to the formation of a variety of smaller fluorinated and chlorinated volatile organic compounds, as well as inorganic acid gases and potassium salts. Further research utilizing the described experimental protocols on the pure compound is necessary to fully elucidate its thermal degradation mechanism and to comprehensively identify and quantify its degradation products. This information is critical for developing effective thermal treatment strategies for F-53B and other emerging PFAS compounds.

References

An In-depth Technical Guide to the Solubility of Potassium perfluoro(2-ethoxyethane)sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols related to Potassium perfluoro(2-ethoxyethane)sulfonate (CAS RN: 117205-07-9). Given the limited publicly available quantitative solubility data for this specific compound, this guide also includes information on the solubility of structurally similar per- and polyfluoroalkyl substances (PFAS) to provide a comparative context. Furthermore, detailed experimental methodologies for determining the solubility of PFAS compounds are presented.

Introduction to this compound

This compound is a synthetic organofluorine compound belonging to the broad class of PFAS. Its chemical structure, characterized by a fluorinated ether backbone and a terminal sulfonate group, imparts unique physicochemical properties, including surface activity. Understanding its solubility is crucial for assessing its environmental fate, transport, and potential biological interactions.

Molecular dynamics simulations suggest that in aqueous systems, the perfluoro(2-ethoxyethane)sulfonate anion spontaneously moves to the water/gas interface.[1] The hydrophilic sulfonic acid group tends to remain immersed in water, while the hydrophobic fluorocarbon chain orients towards the gas phase.[1] This behavior is characteristic of surfactants.[1]

Solubility Data

Qualitative Solubility Assessment

Based on its chemical structure, this compound is expected to be soluble in water and other polar solvents. The potassium salt form suggests a higher aqueous solubility compared to its corresponding acid form. The presence of the ether linkage may slightly increase its flexibility and interaction with a broader range of solvents compared to simple perfluoroalkane sulfonates.

Comparative Solubility of Structurally Related PFAS

To provide a frame of reference, the following tables summarize the aqueous solubility of two of the most well-studied PFAS compounds: Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS). It is important to note that these are longer-chain compounds and may exhibit different solubility profiles.

Table 1: Aqueous Solubility of Perfluorooctanoic Acid (PFOA)

Temperature (°C)Solubility (mg/L)Reference
253,300[3]
259,500 (estimated)[3][4]

Table 2: Aqueous Solubility of Perfluorooctanesulfonate (PFOS) and its Potassium Salt

CompoundSolventTemperature (°C)Solubility (mg/L)Reference
PFOS (Potassium Salt)Pure WaterNot Specified498 - 680[5]
PFOS (Potassium Salt)Salt WaterNot Specified12.4[5]
PFOSFreshwaterNot Specified370[6]
PFOSSeawaterNot Specified25[6]

Note: The solubility of ionic PFAS like PFOS can significantly decrease in saline environments due to the "salting-out" effect.[6]

Table 3: Solubility of PFOS in Various Organic Solvents

SolventDielectric ConstantSolubility (g/L)
Methanol32.737.1
Acetonitrile37.512
Acetone20.7> Methanol
Ethanol24.5~7
Octanol10.30.11
Carbon Tetrachloride2.20.025
Hexane1.9< 0.025

This data is adapted from a study on PFOS and illustrates the general trend of decreasing solubility in less polar organic solvents.[7]

Experimental Protocols for Solubility Determination

For researchers aiming to determine the solubility of this compound, standardized methods are available. The OECD Test Guideline 105 for Water Solubility is a widely accepted protocol.[8][9][10][11] The two primary methods described in this guideline are the Column Elution Method and the Shake-Flask Method.

OECD 105: Shake-Flask Method

The Shake-Flask method is considered the "gold standard" for determining the solubility of substances with a solubility above 10⁻² g/L.[9][10][12]

Principle: A surplus of the test substance is agitated in water at a controlled temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Shaking apparatus with controlled temperature (e.g., shaker bath or magnetic stirrer in a thermostatically controlled environment).

  • Glass vessels with tight-fitting stoppers.

  • Centrifuge with temperature control.

  • Analytical instrumentation appropriate for the substance (e.g., LC-MS/MS, GC-MS).

Procedure:

  • Preliminary Test: An initial test is performed to estimate the approximate solubility and the time required to reach equilibrium.

  • Definitive Test: a. An excess amount of the test substance is added to replicate flasks containing a known volume of water. b. The flasks are sealed and agitated at a constant temperature (e.g., 20 °C or 30 °C) until equilibrium is reached. This can take 24 to 72 hours.[13][14] c. After equilibration, the solutions are allowed to stand for at least 24 hours at the test temperature to allow for phase separation. d. The aqueous phase is then carefully separated from any undissolved solid, typically by centrifugation. e. The concentration of the dissolved substance in the clear aqueous supernatant is quantified using a validated analytical method.

  • Data Reporting: The solubility is reported as the average of at least three replicate measurements, along with the standard deviation, test temperature, and details of the analytical method used.

Below is a Graphviz diagram illustrating the workflow of the Shake-Flask method for determining water solubility.

G Figure 1. Experimental Workflow for the Shake-Flask Solubility Method cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess test substance to replicate flasks with water B Seal flasks and place in temperature-controlled shaker A->B Start C Agitate at constant temperature (e.g., 24-72 hours) B->C Equilibrate D Allow to stand for phase separation (e.g., 24 hours) C->D E Centrifuge to separate solid and liquid phases D->E Separate F Collect clear aqueous supernatant E->F G Quantify concentration using appropriate analytical method (e.g., LC-MS) F->G Analyze H Calculate average solubility and standard deviation G->H Finalize

Caption: Experimental Workflow for the Shake-Flask Solubility Method.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature regarding signaling pathways directly involving this compound. Research in this area for emerging PFAS compounds is ongoing.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, this guide provides a framework for understanding its likely solubility characteristics based on the behavior of related PFAS compounds. For researchers and professionals in drug development, the provided experimental protocols, particularly the OECD 105 Shake-Flask method, offer a standardized approach to empirically determine the solubility of this and other similar compounds. The generation of such data would be a valuable contribution to the scientific community.

References

The Environmental Fate of Potassium Perfluoro(2-ethoxyethane)sulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium perfluoro(2-ethoxyethane)sulfonate belongs to the expansive class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their exceptional chemical stability. This stability, owing to the strength of the carbon-fluorine bond, also contributes to their persistence in the environment. As a short-chain perfluoroether sulfonate, its environmental fate is of increasing interest to researchers, regulators, and drug development professionals who may use such compounds in their processes. This document provides a technical overview of the anticipated environmental persistence, degradation, bioaccumulation, and mobility of this compound, based on current knowledge of analogous PFAS compounds.

Physicochemical Properties and Environmental Distribution

The behavior of this compound in the environment is governed by its physicochemical properties. While specific experimental values for this compound are scarce, its structure allows for the estimation of its properties based on similar short-chain and ether-containing PFAS.

A molecular dynamics study of this compound in water/gas systems indicates that it acts as a surfactant, with the perfluoroalkyl chain orienting towards the gas phase and the sulfonate group remaining in the water. This suggests a tendency to accumulate at interfaces in the environment, such as the air-water or sediment-water interface.

Table 1: Inferred Physicochemical Properties and Environmental Distribution of this compound and Analogue Short-Chain PFAS

PropertyInferred Value/Behavior for this compoundAnalogue Data and Rationale
Water Solubility HighShort-chain PFAS are generally more water-soluble than their long-chain counterparts. The presence of the ether linkage and the sulfonate group enhances water solubility.
Vapor Pressure LowAs a salt, it is expected to have a very low vapor pressure, limiting its volatilization from water or soil.
Octanol-Water Partitioning Coefficient (Kow) Low to ModerateShort-chain PFAS typically have lower Kow values than long-chain ones, indicating a lower tendency to partition into fatty tissues.
Soil Adsorption Coefficient (Koc) LowDue to its high water solubility and anionic nature, it is expected to have low adsorption to soil and sediment organic carbon, leading to high mobility in soil and groundwater.[1]
Primary Environmental Compartments Water (surface and groundwater), potentially soilIts high water solubility and low vapor pressure suggest it will predominantly be found in the aqueous phase. Its mobility in soil makes groundwater a likely reservoir.

Environmental Persistence and Degradation

Based on the general characteristics of PFAS, this compound is expected to be highly persistent in the environment. A Safety Data Sheet for the compound states that it is "Not readily biodegradable" and "May cause long-term adverse effects in the environment".[2]

Biodegradation

Studies on a range of short-chain PFAS, including those with ether linkages, have consistently shown high resistance to microbial degradation under both aerobic and anaerobic conditions.[3][4] The strong carbon-fluorine and carbon-ether bonds are not readily cleaved by microbial enzymes. While some polyfluoroalkyl substances can be biotransformed to persistent perfluoroalkyl acids, the potential for such transformation of this compound is unknown.[5]

Abiotic Degradation

Hydrolysis: The chemical structure of this compound suggests it is stable to hydrolysis under typical environmental pH conditions (pH 4-9).

Photolysis: Direct photolysis is not expected to be a significant degradation pathway for PFAS in the environment. While some advanced reduction processes using hydrated electrons have shown the potential to degrade perfluoroether carboxylic acids, the efficiency for sulfonates and the relevance to natural environmental conditions are uncertain.[6]

Hypothetical Degradation Pathway

While complete mineralization is unlikely under normal environmental conditions, a hypothetical initial degradation step could involve the cleavage of the ether bond, which is generally considered more susceptible to chemical attack than the C-F bond.

PFEES This compound (C2F5OC2F4SO3K) Intermediate1 Perfluoroethoxyacetic acid fragment PFEES->Intermediate1 Hypothetical Ether Bond Cleavage Intermediate2 Perfluorosulfonate fragment PFEES->Intermediate2 Hypothetical Ether Bond Cleavage Mineralization Further (very slow) degradation to smaller molecules, F-, SO4^2- Intermediate1->Mineralization Intermediate2->Mineralization

Caption: Hypothetical initial degradation of this compound.

Bioaccumulation and Ecotoxicity

The bioaccumulation potential of short-chain PFAS is generally considered to be lower than that of their long-chain counterparts. However, recent studies have indicated that some short-chain PFAS can bioaccumulate in certain organisms, particularly invertebrates.[7] The presence of an ether linkage may influence the bioaccumulation potential, but specific data for this compound is lacking.

Table 2: Summary of Bioaccumulation and Ecotoxicity Data for Analogue Short-Chain PFAS

EndpointOrganismCompoundValueReference
Bioaccumulation Factor (BAF) FishPerfluoroethylcyclohexane sulfonate630 L/kg[7]
Bioaccumulation Marine Invertebrates6:2 Fluorotelomer sulfonateDetected at considerable concentrations[7]
Toxicity GeneralShort-chain PFASGrowing concern, may be more toxic than previously thought[8][9]

Experimental Protocols for Environmental Fate Assessment

To address the data gaps for this compound, a suite of standardized experimental protocols should be employed. The following outlines key methodologies typically used for assessing the environmental fate of PFAS.

Biodegradation Testing

Protocol: OECD 301: Ready Biodegradability.

Methodology:

  • Prepare a mineral medium inoculated with microorganisms from a wastewater treatment plant.

  • Add this compound as the sole source of organic carbon.

  • Incubate in the dark at a constant temperature (e.g., 20-25°C).

  • Monitor the degradation of the test substance over 28 days by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption.

  • Analyze parent compound concentration at the beginning and end of the study using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Soil Adsorption/Desorption

Protocol: OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method.

Methodology:

  • Select a range of representative soils with varying organic carbon content and pH.

  • Prepare solutions of this compound in a background electrolyte solution (e.g., 0.01 M CaCl2).

  • Equilibrate known masses of soil with the test solutions for a specified period (e.g., 24-48 hours) with agitation.

  • Separate the soil and aqueous phases by centrifugation.

  • Measure the concentration of the test substance in the aqueous phase using LC-MS/MS.

  • Calculate the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Experimental Workflow for Environmental Fate Assessment

cluster_physchem Physicochemical Properties cluster_degradation Degradation Studies cluster_mobility Mobility Assessment cluster_bioaccumulation Bioaccumulation Potential WaterSolubility Water Solubility (OECD 105) Kow Octanol-Water Partitioning (OECD 117) VaporPressure Vapor Pressure (OECD 104) Biodegradation Biodegradation (OECD 301) Hydrolysis Hydrolysis (OECD 111) Photolysis Photolysis (OECD 316) SoilAdsorption Soil Adsorption/Desorption (OECD 106) BCF Bioaccumulation in Fish (OECD 305) start This compound start->WaterSolubility start->Kow start->VaporPressure start->Biodegradation start->Hydrolysis start->Photolysis start->SoilAdsorption start->BCF

Caption: Standard experimental workflow for assessing the environmental fate of a chemical.

Conclusion and Future Research

The environmental fate of this compound is largely inferred from the behavior of other short-chain PFAS. It is expected to be persistent, mobile in aquatic and soil environments, and have a low to moderate potential for bioaccumulation. However, the absence of specific experimental data represents a significant knowledge gap.

Future research should prioritize conducting standardized environmental fate studies on this compound to provide the quantitative data necessary for a comprehensive risk assessment. This includes determining its biodegradation and abiotic degradation rates, soil adsorption coefficients, and bioaccumulation factors in relevant organisms. Such data are crucial for understanding its environmental impact and for informing the development and use of safer alternatives.

References

Toxicological Profile of Potassium Perfluoro(2-ethoxyethane)sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Disclaimer: This document provides a summary of the currently available toxicological information for Potassium perfluoro(2-ethoxyethane)sulfonate (CAS No. 117205-07-9). It is intended for researchers, scientists, and drug development professionals. A comprehensive literature search has revealed a significant lack of specific toxicological studies for this particular compound. The majority of available data pertains to structurally related per- and polyfluoroalkyl substances (PFAS), such as Potassium Perfluorohexanesulfonate (PFHxS) and Potassium Perfluorooctanesulfonate (PFOS). While this information is presented for comparative purposes, it should not be directly extrapolated to predict the toxicological profile of this compound.

Hazard Identification and Classification

Based on the available Safety Data Sheet (SDS), this compound is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[1] Precautionary measures include wearing protective gloves, clothing, and eye/face protection.[1] In case of contact, standard first aid measures are recommended.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard Statement Code
Skin Irritation (Category 2)H315
Eye Irritation (Category 2A)H319
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335

Source: Synquest Labs Safety Data Sheet[1]

Toxicological Data for Structurally Related Compounds

Due to the absence of specific toxicological studies on this compound, this section summarizes data from studies on structurally related PFAS compounds, namely Potassium Perfluorohexanesulfonate (PFHxS) and Potassium Perfluorooctanesulfonate (PFOS). This information is provided to offer a general understanding of the potential toxicological concerns associated with this class of chemicals.

Subchronic Toxicity

A 182-day oral toxicity study of potassium PFOS in cynomolgus monkeys identified the liver as a target organ, with effects including increased liver weights and hepatocellular hypertrophy.[2] Lowered serum total cholesterol and triiodothyronine concentrations were also observed.[2]

Table 2: Subchronic Oral Toxicity of Potassium Perfluorooctanesulfonate (PFOS) in Cynomolgus Monkeys

Study DurationSpeciesRoute of AdministrationDose Levels (mg/kg/day)NOAEL (mg/kg/day)Key Findings
182 daysCynomolgus MonkeyOral (gavage)0, 0.03, 0.15, 0.750.15Increased liver weight, hepatocellular hypertrophy, decreased serum total cholesterol and triiodothyronine at 0.75 mg/kg/day.[2]

NOAEL: No-Observed-Adverse-Effect Level

Reproductive and Developmental Toxicity

Studies on potassium PFHxS in rats and mice have been conducted to evaluate its potential for reproductive and developmental toxicity.

Table 3: Reproductive and Developmental Toxicity of Potassium Perfluorohexanesulfonate (PFHxS)

SpeciesRoute of AdministrationDose Levels (mg/kg/day)Key Findings
Sprague Dawley RatOral (gavage)0, 0.3, 1, 3, 10No reproductive or developmental effects were observed. Effects in parental males included reductions in serum total cholesterol and decreased prothrombin time.[3]
CD-1 MouseOral (gavage)Up to 3Equivocal decrease in live litter size at 1 and 3 mg/kg/day. Adaptive hepatocellular hypertrophy in F0 males.[4][5]

Experimental Protocols for Cited Studies on Related Compounds

Subchronic Oral Toxicity Study of Potassium PFOS in Cynomolgus Monkeys
  • Test Substance: Potassium Perfluorooctanesulfonate (PFOS)

  • Species: Male and female cynomolgus monkeys

  • Administration: Oral gavage daily for 182 days.

  • Dose Groups: 0, 0.03, 0.15, and 0.75 mg/kg/day.

  • Observations: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and organ weights were monitored. Gross and microscopic pathology were performed.

  • Recovery Groups: Animals from the control and 0.75 mg/kg/day groups were monitored for one year after cessation of treatment.[2]

Reproductive and Developmental Toxicity Study of Potassium PFHxS in Sprague Dawley Rats
  • Test Substance: Potassium Perfluorohexanesulfonate (K+PFHxS)

  • Species: 15 male and 15 female Sprague Dawley rats per group.

  • Administration: Oral gavage with K+PFHxS in 0.5% carboxymethylcellulose.

  • Dosing Regimen: Dosing occurred for 14 days prior to cohabitation, during cohabitation, and until the day before sacrifice for males (minimum 42 days) and through gestation and lactation for females.

  • Evaluations: Reproductive success, clinical signs, body weight, food consumption, estrous cycling, neurobehavioral effects, gross and microscopic anatomy of selected organs, sperm analysis, hematology, and clinical pathology were assessed.[3]

Reproductive and Developmental Toxicity of Potassium PFHxS in CD-1 Mice
  • Test Substance: Potassium Perfluorohexanesulfonate (K+PFHxS)

  • Species: 30 male and 30 female CD-1 mice per group.

  • Administration: Oral gavage.

  • Dosing Regimen: F0 generation was dosed before mating, and for females, through gestation and lactation. F1 pups were directly dosed for 14 days after weaning.

  • Evaluations: Litter size, pup survival, developmental landmarks (preputial separation and vaginal opening), reproductive parameters, hematology, clinical pathology, thyroid stimulating hormone (TSH), neurobehavioral effects, and histopathology were examined.[4][5]

Logical Workflow for Toxicity Assessment of Novel Compounds

In the absence of direct toxicological data for a specific chemical like this compound, a structured approach is necessary to estimate its potential hazards. This often involves leveraging data from structurally similar compounds, a process known as "read-across." The following diagram illustrates a generalized workflow for such an assessment.

Toxicity_Assessment_Workflow cluster_0 Data Gathering and Analysis cluster_1 Hazard Characterization and Reporting A Identify Target Compound: This compound B Comprehensive Literature Search (Toxicology Databases, Scientific Literature) A->B C Data Availability? B->C D Sufficient Data for Risk Assessment C->D Yes F Identify Structurally Similar Surrogate Compounds (e.g., PFHxS, PFOS) C->F No E Proceed with Hazard and Risk Assessment D->E Yes D->F No L Develop Technical Guide/ Whitepaper E->L G Gather Toxicological Data for Surrogates F->G H Assess Structural and Physicochemical Similarity G->H I Justify Read-Across Approach H->I J Summarize Available Data (Hazard ID, Dose-Response) I->J K Clearly State Data Gaps and Limitations of Read-Across J->K K->L

Figure 1: Generalized workflow for toxicity assessment of a data-poor compound.

Conclusion

There is a critical lack of publicly available toxicological data for this compound. The primary information is limited to its classification as a skin, eye, and respiratory irritant. While data from structurally related PFAS compounds like PFHxS and PFOS suggest potential for effects on the liver, lipid metabolism, and thyroid hormones, as well as potential reproductive and developmental effects, these findings cannot be directly applied to this compound without further investigation.

For a comprehensive understanding of the toxicological profile of this compound, dedicated studies are required, including assessments of acute, subchronic, and chronic toxicity, as well as genotoxicity, reproductive, and developmental toxicity. In the interim, a precautionary approach to handling this compound is warranted based on the known hazards of the broader PFAS class.

References

Spectroscopic Analysis of Potassium Perfluoro(2-ethoxyethane)sulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of Potassium perfluoro(2-ethoxyethane)sulfonate. This compound, belonging to the class of per- and polyfluoroalkyl substances (PFAS), has applications in various industrial and research settings. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This document outlines the expected spectroscopic data, detailed experimental protocols, and visual representations of the analytical workflow and molecular structure.

Chemical Structure and Properties

This compound is the potassium salt of perfluoro(2-ethoxyethane)sulfonic acid. Its chemical structure consists of a short perfluoroalkyl ether chain attached to a sulfonate group, with a potassium counterion.

  • Chemical Name: this compound[1][2]

  • CAS Number: 117205-07-9[1][2]

  • Molecular Formula: C4F9KO4S[1][2]

  • Molecular Weight: 354.19 g/mol [1][2]

The presence of highly electronegative fluorine atoms and the sulfonate group significantly influences the compound's chemical and physical properties, as well as its spectroscopic behavior.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. 19F and 13C NMR are particularly informative.

Table 1: Predicted ¹⁹F and ¹³C NMR Chemical Shifts

NucleusPosition (see Figure 1)Predicted Chemical Shift (δ, ppm)Multiplicity
¹⁹FF-1-80 to -85Triplet
¹⁹FF-2-85 to -90Singlet (broad)
¹⁹FF-3-120 to -125Triplet
¹⁹FF-4-125 to -130Singlet (broad)
¹³CC-1115 to 120Triplet of Triplets
¹³CC-2110 to 115Singlet (broad)
¹³CC-3105 to 110Triplet of Triplets
¹³CC-4100 to 105Singlet (broad)

Note: Predicted chemical shifts are relative to CFCl₃ for ¹⁹F and TMS for ¹³C. The actual values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the C-F and S-O bonds.

Table 2: Expected FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)AssignmentIntensity
1200 - 1300Asymmetric SO₃⁻ stretchStrong
1100 - 1200Symmetric SO₃⁻ stretchStrong
1000 - 1150C-F stretchVery Strong
950 - 1050C-O-C stretchMedium
600 - 700S-O bendMedium
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this ionic compound. The mass spectrum is expected to show the anionic component.

Table 3: Expected Mass Spectrometry Data (Negative Ion Mode)

m/z (calculated)Ion
314.9452[CF₃CF₂OCF₂CF₂SO₃]⁻

Note: The m/z value corresponds to the perfluoro(2-ethoxyethane)sulfonate anion. Data is based on the monoisotopic mass of the free acid anion [M-H]⁻.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹⁹F and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent may affect the chemical shifts.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required.

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the ¹⁹F frequency.

    • Acquire a standard one-dimensional ¹⁹F spectrum.

    • Use a spectral width appropriate for fluorinated compounds (e.g., -250 to 50 ppm).

    • Employ a relaxation delay of 2-5 seconds.

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of approximately 200 ppm.

    • A longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans may be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of fluorinated carbons.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

    • KBr Pellet: Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually collected in the mid-IR range (4000 - 400 cm⁻¹).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of the anionic component.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent mixture, typically methanol or acetonitrile with a small percentage of water.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in negative ion mode.

    • Set the capillary voltage to an appropriate value (e.g., -3 to -4 kV).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

    • The instrument should be calibrated using a standard of known mass.

Mandatory Visualizations

Chemical Structure and Spectroscopic Probes

The following diagram illustrates the chemical structure of this compound and highlights the different fluorine and carbon environments relevant to NMR spectroscopy.

cluster_key Key cluster_structure This compound K K⁺ S S O O C C F F K_ion K⁺ S1 S O1 O S1->O1 O2 O S1->O2 O3 O⁻ S1->O3 C4 C4 S1->C4 F8 F C4->F8 F9 F C4->F9 O4 O C4->O4 C3 C3 O4->C3 F6 F C3->F6 F7 F C3->F7 C2 C2 C3->C2 F4 F C2->F4 F5 F C2->F5 C1 C1 C2->C1 F1 F C1->F1 F2 F C1->F2 F3 F C1->F3

Caption: Chemical structure of this compound.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the comprehensive spectroscopic analysis of this compound.

cluster_workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Sample: this compound prep_nmr Dissolve in D₂O or DMSO-d₆ start->prep_nmr prep_ftir Solid (ATR) or KBr Pellet start->prep_ftir prep_ms Dilute in MeOH/ACN/H₂O start->prep_ms nmr NMR Spectroscopy (¹⁹F, ¹³C) prep_nmr->nmr ftir FT-IR Spectroscopy prep_ftir->ftir ms ESI-MS prep_ms->ms data_nmr Chemical Shifts (δ) Multiplicity nmr->data_nmr data_ftir Vibrational Frequencies (cm⁻¹) Functional Groups ftir->data_ftir data_ms Mass-to-Charge Ratio (m/z) Molecular Ion ms->data_ms report Comprehensive Spectroscopic Report data_nmr->report data_ftir->report data_ms->report

Caption: General workflow for spectroscopic analysis.

References

The Emergence of Ether-Containing PFAS: A Technical Guide to Their History, Discovery, and Core Toxicological Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Per- and polyfluoroalkyl substances (PFAS) represent a vast class of synthetic compounds that have garnered significant scientific and regulatory attention due to their persistence, bioaccumulation, and potential for adverse health effects. In response to mounting concerns over long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), a new generation of fluorinated compounds has been developed and utilized, characterized by the incorporation of ether linkages into their chemical structures. This technical guide provides a comprehensive overview of the history, discovery, and core toxicological profiles of these prominent ether-containing PFAS. It details their physicochemical properties, summarizes key toxicological data, and outlines the experimental protocols for their analysis and the investigation of their mechanisms of action. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of these emerging contaminants.

Introduction: A Shift in Fluorochemical Landscape

The story of ether-containing PFAS is intrinsically linked to the history of their predecessors. The unique properties of PFAS, discovered in the 1930s, led to their widespread use in a multitude of industrial and consumer products by the 1950s.[1] However, growing awareness of the environmental persistence and bioaccumulation of long-chain PFAS, such as PFOA and PFOS, prompted a shift in the fluorochemical industry in the early 2000s.[2] This led to the development and introduction of alternative compounds, including a notable class of PFAS containing ether linkages in their fluorinated alkyl chains.

These ether-containing PFAS were designed with the intention of offering similar performance characteristics to the legacy compounds but with potentially more favorable environmental and toxicological profiles. The inclusion of an ether bond was hypothesized to create a point of potential degradation, thereby reducing their persistence. However, the environmental presence and potential for adverse health effects of these replacement chemicals are now under intense scrutiny. This guide focuses on three of the most prominent ether-containing PFAS: GenX (HFPO-DA), ADONA, and F-53B.

History and Discovery of Key Ether-Containing PFAS Compounds

The transition from long-chain PFAS to ether-containing alternatives was a direct response to regulatory pressure and growing scientific evidence of the former's negative impacts.

GenX (HFPO-DA): The GenX technology, which utilizes hexafluoropropylene oxide dimer acid (HFPO-DA), was introduced by DuPont as a replacement for PFOA in the manufacturing of fluoropolymers around 2009.[3] However, evidence suggests that GenX and related compounds may have been produced and discharged as byproducts of other fluorochemical manufacturing processes as early as the 1980s.[4][5]

ADONA: Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) was developed by 3M (Dyneon™) and has been in use since the early 2000s as a processing aid in the production of fluoropolymers, serving as another replacement for PFOA.[3][6]

F-53B: The chlorinated polyfluoroalkyl ether sulfonate known as F-53B has a longer history of use, particularly in China, where it has been utilized as a mist suppressant in the electroplating industry since the 1970s as an alternative to PFOS.[7][8] Its production and use have reportedly increased following global restrictions on PFOS.[8]

Physicochemical Properties

The inclusion of an ether linkage and variations in chain length and functional groups impart distinct physicochemical properties to these emerging PFAS compared to their long-chain predecessors. A summary of key properties is presented in Table 1.

PropertyGenX (HFPO-DA)ADONAF-53B (6:2 Cl-PFESA)
Molecular Formula C6HF11O3C7H2F12O4C8ClF16O4S
Molar Mass ( g/mol ) 330.05378.07570.57
Water Solubility HighModerateData not readily available
Vapor Pressure LowLowData not readily available
Octanol-Water Partition Coefficient (log Kow) LowLowData not readily available

Table 1: Physicochemical properties of selected ether-containing PFAS compounds.

Toxicological Profile

The toxicological profiles of ether-containing PFAS are an area of active research. While they were introduced as potentially safer alternatives, studies have indicated that they can elicit a range of adverse health effects.

Acute and Subchronic Toxicity

Quantitative toxicological data for key ether-containing PFAS are summarized in Table 2. These values provide insights into the acute and repeated-dose toxicity of these compounds.

CompoundTest OrganismEndpointValueReference
GenX (HFPO-DA) RatOral LD50>5000 mg/kg-
Rat28-day Oral NOAEL0.1 mg/kg/day (liver effects)[9]
Rat28-day Oral LOAEL1 mg/kg/day (liver effects)[9]
ADONA Data not readily available---
F-53B Rat28-day Oral NOAEL5 mg/kg/day[9]
Rat28-day Oral LOAEL20 mg/kg/day (thyroid effects)[9]

Table 2: Summary of acute and subchronic toxicity data for selected ether-containing PFAS.

Mechanisms of Toxicity and Signaling Pathways

A primary mechanism of toxicity for many PFAS, including some ether-containing compounds, is the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in lipid metabolism and other cellular processes.

PPAR Activation: Both GenX and ADONA have been shown to activate PPARα and PPARγ.[10] The activation of these receptors can lead to disruptions in lipid and glucose metabolism. The general mechanism of PPAR activation is depicted below.

PPAR_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ether_PFAS Ether-containing PFAS PPAR PPAR Ether_PFAS->PPAR Binds & Activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Heterodimerizes with RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA) PPAR_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Altered Lipid & Glucose Metabolism Gene_Transcription->Metabolic_Effects Leads to

PPAR Activation Pathway for Ether-Containing PFAS

Other Toxicological Pathways: Research on F-53B has revealed additional mechanisms of toxicity beyond PPAR activation. Studies have indicated that F-53B can induce neurodevelopmental toxicity by disrupting calcium signaling pathways.[11] Furthermore, F-53B has been linked to renal toxicity through the activation of TGF-β1/Smad3 and NF-κB signaling pathways, leading to inflammation and fibrosis.[12] It has also been shown to induce cardiotoxicity via the nitric oxide signaling pathway.[13]

F53B_Toxicity_Pathways cluster_neuro Neurotoxicity cluster_renal Renal Toxicity cluster_cardio Cardiotoxicity F53B F-53B Ca_Signaling Disrupted Calcium Signaling F53B->Ca_Signaling TGFB_NFKB Activation of TGF-β1/Smad3 & NF-κB F53B->TGFB_NFKB NO_Signaling Disrupted Nitric Oxide Signaling F53B->NO_Signaling Neurodevelopmental_Toxicity Neurodevelopmental Toxicity Ca_Signaling->Neurodevelopmental_Toxicity Inflammation_Fibrosis Inflammation & Fibrosis TGFB_NFKB->Inflammation_Fibrosis Cardiac_Dysfunction Cardiac Dysfunction NO_Signaling->Cardiac_Dysfunction

Toxicological Pathways of F-53B

Experimental Protocols

Analysis of Ether-Containing PFAS in Water by EPA Method 1633

EPA Method 1633 is a validated procedure for the analysis of 40 PFAS compounds in various matrices, including wastewater, surface water, and groundwater. The method utilizes solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Sample Collection: Collect water samples in high-density polyethylene (HDPE) or polypropylene containers.

  • Sample Fortification: Spike the sample with isotopically labeled internal standards.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange (WAX) SPE cartridge with ammonium hydroxide in methanol, followed by an equilibration with formic acid in water.

    • Load the water sample onto the conditioned cartridge.

    • Wash the cartridge with a buffered solution to remove interferences.

    • Dry the cartridge under a stream of nitrogen.

    • Elute the PFAS from the cartridge with ammonium hydroxide in methanol.

  • Extract Concentration: Concentrate the eluate to a final volume of 1 mL.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the concentrated extract into an LC-MS/MS system.

    • Separate the PFAS analytes using a C18 reversed-phase column with a gradient of mobile phases (e.g., ammonium acetate in water and methanol).

    • Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

EPA_1633_Workflow Sample_Collection 1. Sample Collection (HDPE/PP Bottle) Fortification 2. Fortification (Labeled Standards) Sample_Collection->Fortification SPE 3. Solid-Phase Extraction (WAX Cartridge) Fortification->SPE Concentration 4. Extract Concentration SPE->Concentration LCMSMS 5. LC-MS/MS Analysis Concentration->LCMSMS Data_Analysis 6. Data Analysis & Quantification LCMSMS->Data_Analysis

EPA Method 1633 Workflow for Water Analysis

PPAR Activation Assessment using a Luciferase Reporter Gene Assay

This in vitro assay is commonly used to determine the ability of a compound to activate PPARs.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., COS-1, HepG2) in appropriate media.

    • Co-transfect the cells with two plasmids:

      • An expression vector containing the ligand-binding domain of the PPAR of interest (e.g., PPARα) fused to a GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency and cell viability.

  • Compound Exposure:

    • Plate the transfected cells in a multi-well plate.

    • Expose the cells to a range of concentrations of the test compound (e.g., GenX, ADONA) for 24-48 hours. Include a vehicle control and a known PPAR agonist as a positive control.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly luciferase activity using a luminometer.

    • If a Renilla luciferase control is used, measure its activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

    • Express the results as fold induction over the vehicle control.

    • Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Conclusion

The emergence of ether-containing PFAS marks a significant chapter in the ongoing story of fluorochemicals. While developed as replacements for legacy long-chain compounds, research indicates that these newer substances are not without their own environmental and health concerns. Their detection in various environmental matrices and demonstrated toxicological effects, including the activation of key cellular signaling pathways, underscore the need for continued investigation and a cautious approach to their use and regulation. This technical guide provides a foundational understanding of the history, discovery, and core toxicological characteristics of prominent ether-containing PFAS, offering a valuable resource for the scientific community dedicated to addressing the challenges posed by these persistent chemicals.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Potassium Perfluoro(2-ethoxyethane)sulfonate (GenX)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the predominant analytical methods for the detection and quantification of Potassium perfluoro(2-ethoxyethane)sulfonate, a compound of the GenX family. The information is intended to guide researchers in selecting and implementing appropriate analytical strategies for various matrices.

Introduction

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals. It is used as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1][2][3] Due to its environmental persistence and potential health concerns, sensitive and reliable analytical methods are crucial for its monitoring in environmental and biological samples.[2][4][5] The most widely employed technique for the analysis of this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][6][7]

Analytical Methods Overview

The primary analytical approach for the detection of this compound involves liquid chromatography for separation followed by mass spectrometry for detection and quantification. High-resolution mass spectrometry (HRMS) is also increasingly used to enhance selectivity in complex matrices.[1][3] A novel approach utilizing Surface-Enhanced Raman Spectroscopy (SERS) has also been explored for rapid detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of GenX and other PFAS compounds in various samples.[6] This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of the analyte. The typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides increased selectivity compared to nominal mass spectrometry, which is particularly advantageous when analyzing complex environmental samples.[1][3] Time-of-flight (TOF) mass analyzers are commonly used to achieve high resolution and mass accuracy, leading to lower background noise and improved detection limits.[1]

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is an emerging technique for the rapid and ultrasensitive detection of GenX in water.[8][9] This method utilizes a nanostructured substrate to enhance the Raman signal of the analyte, enabling detection at parts-per-billion (ppb) levels within minutes.[8]

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the detection of this compound (GenX).

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSDrinking Water--[6]
HRMS (QTOF)Water and SedimentLow to mid parts-per-trillion (ppt)Low ppt (pg/mL)[1][3]
SERSWater1 ppb-[8]

Experimental Protocols

Protocol 1: Analysis of GenX in Water and Sediment by LC-HRMS (QTOF)

This protocol is based on the methodology described for the analysis of perfluoroalkyl ether carboxylic acids (PFECAs), including GenX, using a SCIEX X500 QTOF system.[1][3]

1. Sample Preparation (Water Samples)

  • No specific extraction method is detailed in the provided abstracts, however, a common technique for PFAS in water is Solid Phase Extraction (SPE). Weak anion exchange (WAX) cartridges are often recommended for improved recovery of GenX.[4]

2. Sample Preparation (Sediment Samples)

  • Details on sediment extraction were not available in the provided search results. Generally, this involves solvent extraction followed by cleanup steps.

3. Liquid Chromatography (LC)

  • LC System: A suitable high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 2.5 mM ammonium acetate in 95:5 (v/v) water:methanol.[4]

  • Mobile Phase B: 2.5 mM ammonium acetate in 5:95 (v/v) water:methanol.[4]

  • Gradient:

    • Initial: 10% B

    • Ramp to 55% B

    • Ramp to 70% B over 2.9 min

    • Ramp to 99% B over 0.1 min

    • Hold at 99% B for 0.9 min

    • Return to initial conditions[1]

  • Flow Rate: 500 µL/min.[4]

  • Injection Volume: 50 µL.[4]

4. High-Resolution Mass Spectrometry (HRMS)

  • Mass Spectrometer: SCIEX X500 QTOF series system with a Turbo V ion source.[1][3]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1][3]

  • Acquisition Mode: MRMHR (Multiple Reaction Monitoring High Resolution).[1][3]

  • Source and Gas Conditions:

    • GS1: 60

    • GS2: 60

    • CUR: 30

    • CAD: 10

    • TEM: 550°C

    • ISV: -2500V[3]

  • TOF MS Mass Range: 100 to 1000 Da.[1]

  • Compound Specific Parameters: Optimized declustering potential (DP) and collision energy (CE) for each analyte. For GenX (HFPO-DA), the precursor ion is m/z 329.0 and a high-resolution fragment ion is m/z 284.9779.[3]

5. Data Analysis

  • Data processing is performed using appropriate software (e.g., SCIEX OS).[3]

  • Quantification is based on the area of the high-resolution extracted ion chromatograms (XICs).[3]

Protocol 2: Rapid Detection of GenX in Water by SERS

This protocol is based on the development of a nanoscale sensor for GenX detection.[8]

1. SERS Substrate Preparation

  • Electrospun nylon-6 nanofibers are decorated with silver nanoparticles (AgNPs).[8]

2. Sample Application

  • A small volume (e.g., 25 µL) of the water sample containing GenX is applied to the SERS substrate.[9]

3. Raman Spectroscopy

  • A Raman spectrometer is used to acquire the SERS spectrum of the sample on the substrate.

  • The enhanced Raman signals are measured to detect and quantify GenX.

4. Data Analysis

  • The intensity of characteristic Raman peaks for GenX is correlated with its concentration.[8]

Visualizations

GenX_Analysis_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water or Sediment Sample SPE Solid Phase Extraction (e.g., WAX cartridge) Sample->SPE Loading Elution Elution with Solvent SPE->Elution Concentration Concentration Elution->Concentration LC Liquid Chromatography (Separation) Concentration->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Ionization Processing Data Acquisition & Processing MS->Processing Quantification Quantification & Reporting Processing->Quantification Result Final Result Quantification->Result

Caption: General workflow for the analysis of this compound (GenX) by LC-MS.

This diagram illustrates the typical steps involved in the analysis of GenX, from sample collection and preparation through instrumental analysis to data processing and final result generation. The process begins with sample collection, followed by extraction and concentration to isolate and enrich the analyte. The prepared sample is then injected into a liquid chromatograph for separation, and the eluent is introduced into a mass spectrometer for detection and quantification. Finally, the acquired data is processed to determine the concentration of GenX in the original sample.

References

Research Applications of Potassium perfluoro(2-ethoxyethane)sulfonate as a Surfactant: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium perfluoro(2-ethoxyethane)sulfonate (PESK), a fluorinated surfactant, has garnered attention in research due to the unique properties imparted by its fluorocarbon chain. Fluorinated surfactants are known for their exceptional thermal and chemical stability. This document provides an overview of the current understanding of PESK's properties and behavior as a surfactant, based on available research. It is important to note that while theoretical studies and supplier information are available, detailed experimental protocols and extensive quantitative data on its application in areas such as nanoparticle synthesis and drug delivery are limited in publicly accessible scientific literature.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 117205-07-9Santa Cruz Biotechnology[1]
Molecular Formula C4F9KO4SSanta Cruz Biotechnology[1]
Molecular Weight 354.19 g/mol Santa Cruz Biotechnology[1]

Theoretical Insights from Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to investigate the behavior of PESK at the water/gas interface, providing foundational knowledge on its action as a surfactant. These studies offer a molecular-level view of how PESK molecules arrange themselves to reduce surface tension.

A key finding from MD simulations is that the perfluoro(2-ethoxyethane)sulfonate anion (PES⁻) spontaneously migrates to the water surface.[2][3] At equilibrium, the hydrophobic fluorocarbon tail orients towards the gas phase, while the hydrophilic sulfonate group remains immersed in the water.[2][3] This arrangement is the fundamental principle by which surfactants reduce the surface tension of water.

Simulations also indicate that the potassium counter-ions (K⁺) tend to be located near the sulfonate head groups at the interface, as well as being distributed throughout the bulk aqueous solution.[2] The primary interaction between the PES⁻ anion and water molecules is through hydrogen bonds formed between the oxygen atoms of the sulfonic acid group and the hydrogen atoms of water.[2] In contrast, the interaction between the potassium ions and water is characterized as a weaker van der Waals interaction.[2]

Potential Research Applications

While specific experimental protocols for PESK are scarce, the general properties of fluorinated surfactants suggest its potential utility in various research and development areas, particularly for professionals in drug development and materials science.

Nanoparticle Synthesis

Fluorinated surfactants are often utilized in the synthesis of nanoparticles to control size, shape, and stability. Although no specific protocols using PESK were found, a general approach can be outlined based on the principles of emulsion polymerization or microemulsion synthesis.

Hypothetical Experimental Workflow: Nanoparticle Synthesis

This workflow illustrates a general process where a surfactant like PESK could be used.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization A Aqueous Phase (Water + PESK) C Emulsification (High Shear Mixing) A->C B Oil Phase (Monomer + Initiator) B->C D Polymerization (Heating/UV) C->D Formation of micelle-containing monomer E Purification (Dialysis/Centrifugation) D->E Nanoparticle Suspension F Characterization (DLS, TEM, etc.) E->F G Surfactant This compound (PESK) Micelle Micelle Formation in Aqueous Solution Surfactant->Micelle Encapsulation Drug Encapsulation in Micelle Core Micelle->Encapsulation Drug Hydrophobic Drug Drug->Encapsulation Delivery Drug Delivery System Encapsulation->Delivery Release Controlled Drug Release Delivery->Release

References

Application Notes and Protocols for the Analysis of Potassium perfluoro(2-ethoxyethane)sulfonate (K-PFEES)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium perfluoro(2-ethoxyethane)sulfonate (K-PFEES) is a short-chain per- and polyfluoroalkyl substance (PFAS) of emerging concern. Its detection and quantification in various environmental and biological matrices are crucial for assessing potential exposure and toxicological risks. This document provides detailed application notes and protocols for the sample preparation of K-PFEES for analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The two primary techniques covered are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The following table summarizes typical performance data for the analysis of short-chain PFAS, including compounds structurally similar to K-PFEES, using the described sample preparation methods followed by LC-MS/MS analysis. This data is compiled from various studies and method validation reports and serves as a general guideline.[1][2][3][4]

Analyte CategorySample MatrixPreparation MethodAverage Recovery (%)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)
Short-Chain PFSAsDrinking WaterSPE (WAX)80 - 1200.5 - 2.01.5 - 5.0
Short-Chain PFSAsSurface WaterSPE (WAX)75 - 1151.0 - 5.03.0 - 15.0
Short-Chain PFSAsWastewaterSPE (WAX)70 - 1102.0 - 10.06.0 - 30.0
Short-Chain PFSAsDrinking WaterLLE70 - 1001.0 - 10.03.0 - 30.0

Note: PFSAs (Perfluoroalkane Sulfonic Acids). Data for K-PFEES specifically is limited; however, the performance for other short-chain PFSAs is expected to be comparable.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Aqueous Samples (Based on EPA Method 533)

This protocol is optimized for the extraction of short-chain PFAS, including K-PFEES, from aqueous matrices such as drinking water, groundwater, and surface water. It utilizes a weak anion exchange (WAX) sorbent to effectively capture these anionic compounds.[5][6]

Materials:

  • Weak Anion Exchange (WAX) SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (LC-MS grade)

  • Ammonium hydroxide solution (ACS grade)

  • Ammonium acetate (LC-MS grade)

  • Reagent water (PFAS-free)

  • Polypropylene sample bottles and collection tubes

  • Vacuum manifold for SPE

  • Nitrogen evaporator

Procedure:

  • Sample Preservation and Preparation:

    • Collect water samples in polypropylene bottles.

    • Add a preservative if necessary (e.g., Trizma®) to a final concentration of 25 mM to buffer the sample at a neutral pH.

    • Spike the sample with a known concentration of an appropriate isotopically labeled internal standard for K-PFEES if available.

  • SPE Cartridge Conditioning:

    • Place the WAX SPE cartridge on a vacuum manifold.

    • Condition the cartridge by passing 15 mL of methanol through the sorbent.

    • Equilibrate the cartridge by passing 18 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the aqueous sample (typically 250-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any remaining sample matrix.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Place a clean polypropylene collection tube under the SPE cartridge.

    • Elute the retained analytes by passing 2 x 4 mL aliquots of 1% ammonium hydroxide in methanol through the cartridge. Allow the sorbent to soak in the elution solvent for a few minutes before applying vacuum.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of a solvent compatible with the LC-MS/MS system (e.g., 96:4 methanol:water).

    • Add a recovery standard if required.

    • Vortex the sample and transfer to an autosampler vial for analysis.

Liquid-Liquid Extraction (LLE) Protocol for Aqueous Samples

This protocol provides a general framework for the extraction of K-PFEES from aqueous samples. LLE is a classical technique based on the partitioning of the analyte between two immiscible liquid phases.[7]

Materials:

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (ion-pairing agent)

  • Sodium sulfate (anhydrous)

  • Separatory funnel (polypropylene or glass, thoroughly rinsed with methanol)

  • Polypropylene centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Measure a known volume of the aqueous sample (e.g., 100 mL) into a separatory funnel.

    • Spike the sample with an appropriate isotopically labeled internal standard.

    • Add an ion-pairing agent such as TBAHS to a final concentration of 0.1 M to facilitate the extraction of the anionic K-PFEES into the organic phase.

  • Extraction:

    • Add a suitable volume of MTBE (e.g., 2 x 50 mL) to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Phase Separation and Drying:

    • Drain the lower aqueous layer and discard.

    • Collect the upper organic layer (MTBE) into a clean polypropylene tube.

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Concentration and Reconstitution:

    • Carefully decant the dried organic extract into a clean tube.

    • Evaporate the extract to near dryness under a gentle stream of nitrogen at a low temperature (e.g., 30-35°C).

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the LC-MS/MS system (e.g., methanol).

    • Vortex the sample and transfer to an autosampler vial for analysis.

Mandatory Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., 250 mL) Spike Spike with Internal Standard Sample->Spike Condition Condition WAX Cartridge (Methanol, Reagent Water) Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Reagent Water) Load->Wash Elute Elute with 1% NH4OH in Methanol Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Solid-Phase Extraction (SPE) Workflow for K-PFEES Analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Sample Aqueous Sample Add_IP Add Ion-Pairing Agent (TBAHS) Sample->Add_IP Add_Solvent Add Organic Solvent (MTBE) Add_IP->Add_Solvent Shake Shake and Separate Phases Add_Solvent->Shake Collect_Organic Collect Organic Layer Shake->Collect_Organic Dry_Organic Dry with Na2SO4 Collect_Organic->Dry_Organic Concentrate Concentrate Extract Dry_Organic->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Liquid-Liquid Extraction (LLE) Workflow for K-PFEES Analysis.

References

Application Note: Quantification of Perfluoro-3-oxa-4,5,5-trimethylhexanoic Acid (PFEESA) in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that are persistent in the environment and have been associated with adverse health effects. Perfluoro-3-oxa-4,5,5-trimethylhexanoic acid (PFEESA) is a member of the perfluoroalkyl ether carboxylic acid (PFECA) subclass of PFAS. Due to its chemical stability, PFEESA can persist in the environment, leading to potential contamination of water sources.[1][2] Accurate and sensitive quantification of PFEESA in environmental water samples is crucial for monitoring its presence, understanding its fate and transport, and assessing potential risks to human health and ecosystems.

This application note provides a detailed protocol for the quantification of PFEESA in various environmental water matrices, including drinking water, surface water, and wastewater. The methodology is based on solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely used for its high sensitivity and specificity.[3]

Experimental Protocols

1. Sample Collection and Preservation

  • Sample Collection: Collect water samples in high-density polyethylene (HDPE) or polypropylene containers. Avoid the use of glass containers and any materials containing fluoropolymers (e.g., PTFE) to prevent potential contamination.

  • Dechlorination: For chlorinated water samples, add a dechlorinating agent, such as sodium thiosulfate, at the time of collection to prevent the degradation of target analytes.

  • Preservation and Storage: Store samples at or below 6°C from the time of collection until extraction.[4] Samples should be extracted as soon as possible, ideally within 14 to 28 days of collection, depending on the specific regulatory method being followed.[4]

2. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes a weak anion exchange (WAX) SPE cartridge, which is effective for the extraction of a wide range of PFAS, including PFEESA.[5][6]

  • Materials:

    • Weak Anion Exchange (WAX) SPE cartridges

    • Methanol (MeOH), HPLC grade

    • Ammonium hydroxide (NH₄OH), reagent grade

    • Formic acid (HCOOH), reagent grade

    • Reagent water (PFAS-free)

    • Vacuum manifold for SPE

  • Procedure:

    • Cartridge Conditioning:

      • Place the WAX SPE cartridge on a vacuum manifold.

      • Wash the cartridge with 15 mL of 1% methanolic ammonium hydroxide.

      • Follow with 5 mL of 0.3 M formic acid.

      • Equilibrate the cartridge with 15 mL of reagent water. Do not allow the sorbent to go dry.

    • Sample Loading:

      • Measure 500 mL of the water sample.

      • Add an internal standard solution to the sample.

      • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min. Ensure the sorbent bed remains submerged throughout the loading process.

    • Cartridge Washing:

      • After sample loading, wash the cartridge with 15 mL of reagent water to remove any interfering substances.

    • Cartridge Drying:

      • Dry the cartridge by applying a vacuum for 10-15 minutes.

    • Analyte Elution:

      • Place a collection tube in the manifold.

      • Elute the PFEESA and other PFAS from the cartridge using 5 mL of 1% methanolic ammonium hydroxide.

      • Allow the solvent to soak the sorbent for approximately 1 minute before drawing it through.

    • Extract Concentration:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a known volume (e.g., 1 mL) of methanol or a methanol/water mixture.

      • Add a recovery (surrogate) standard to the final extract before analysis.

3. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Analytical Column: A C18 reversed-phase column is commonly used for PFAS analysis.

    • Mobile Phase A: 20 mM ammonium acetate in water.

    • Mobile Phase B: Methanol.

    • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40°C.

    • Delay Column: A delay column installed before the injector can help to mitigate background PFAS contamination from the LC system.[7]

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for PFEESA and its corresponding internal standard.

      • PFEESA Transition: 349.0 > 80.0[8]

    • Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.

Data Presentation

The following tables summarize typical quantitative data for PFAS analysis. While specific data for PFEESA can vary between laboratories and sample matrices, these tables provide a general overview of expected performance.

Table 1: LC-MS/MS Parameters for PFEESA

ParameterSetting
Ionization ModeESI Negative
Precursor Ion (m/z)349.0
Product Ion (m/z)80.0
Dwell Time50-100 ms
Collision Energy (CE)Optimized for the specific instrument
Cell Exit Potential (CXP)Optimized for the specific instrument

Table 2: Typical Method Performance for PFAS Analysis

ParameterDrinking WaterSurface WaterWastewater
Method Detection Limit (MDL) (ng/L) 0.5 - 2.01.0 - 5.02.0 - 10.0
Limit of Quantification (LOQ) (ng/L) 1.0 - 5.02.0 - 15.05.0 - 25.0
Recovery (%) 80 - 12070 - 13060 - 140
Precision (RSD%) < 15< 20< 25

Note: These are general ranges for PFAS and actual values for PFEESA may vary.

Mandatory Visualization

experimental_workflow cluster_collection Sample Collection & Preservation cluster_preparation Sample Preparation (SPE) cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Collect Water Sample (Polypropylene Bottle) Preservation 2. Add Dechlorinating Agent & Store at ≤ 6°C SampleCollection->Preservation Conditioning 3. Condition WAX SPE Cartridge Preservation->Conditioning Begin Extraction Loading 4. Load Sample Conditioning->Loading Washing 5. Wash Cartridge Loading->Washing Elution 6. Elute PFEESA Washing->Elution Concentration 7. Concentrate & Reconstitute Elution->Concentration LCMS 8. LC-MS/MS Analysis (ESI-, MRM) Concentration->LCMS Inject Extract Quantification 9. Quantification (Internal Standard Calibration) LCMS->Quantification Acquire Data Reporting 10. Report Results Quantification->Reporting

Caption: Experimental workflow for PFEESA quantification.

logical_relationships cluster_challenges Analytical Challenges cluster_solutions Methodological Solutions LowConcentration Low Concentrations (ng/L levels) SPE Solid-Phase Extraction (SPE) - Pre-concentration - Cleanup LowConcentration->SPE Addresses LCMSMS LC-MS/MS - High Sensitivity - High Selectivity LowConcentration->LCMSMS Addresses MatrixInterference Matrix Interferences MatrixInterference->SPE Addresses MatrixInterference->LCMSMS Addresses InternalStandards Isotopically Labeled Internal Standards MatrixInterference->InternalStandards Corrects for BackgroundContamination Background Contamination DelayColumn LC Delay Column BackgroundContamination->DelayColumn Mitigates

Caption: Key analytical challenges and solutions.

References

Potassium perfluoro(2-ethoxyethane)sulfonate as an internal standard in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the application of Potassium Perfluoro(2-ethoxyethane)sulfonate as an internal standard in mass spectrometry did not yield specific protocols or quantitative data for this particular compound. The scientific literature and available application notes primarily advocate for the use of isotopically labeled analogs of the target analytes as internal standards in quantitative mass spectrometry, especially for the analysis of per- and polyfluoroalkyl substances (PFAS). This is because isotopically labeled standards mimic the chemical and physical behavior of the native analytes during sample preparation and analysis, providing the most accurate correction for matrix effects and variations in instrument response.[1]

While this compound is a commercially available perfluorinated compound, its use as an internal standard is not well-documented.[2][3][4][5] Internal standards are crucial in analytical methods to correct for variations during the entire analytical process, including extraction and instrumental analysis.[6] The ideal internal standard has properties very similar to the analyte of interest.

In the context of PFAS analysis, methods such as EPA 537.1 and 533 utilize surrogate, isotope dilution, and internal standards. Isotope dilution methods, where an isotopically labeled version of the analyte is used, are considered the gold standard for quantification as they can accurately account for losses during sample preparation and instrumental bias. When isotopically labeled standards are not available, a structurally similar compound can be used as an internal standard, but this approach is less ideal.

Given the absence of specific data for this compound, a generalized protocol for using a non-labeled internal standard in PFAS analysis by LC-MS/MS is provided below. This protocol is based on established methodologies for PFAS analysis and should be validated thoroughly for the specific application.

General Protocol for the Use of a Non-Labeled Internal Standard in LC-MS/MS Analysis of PFAS

This protocol outlines a general procedure for the use of a non-labeled internal standard, such as this compound, for the quantitative analysis of PFAS in water samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • Internal Standard (IS): this compound (CAS: 117205-07-9)[2][3][4]

  • Target PFAS Analytes: Analytical standards of the PFAS compounds of interest.

  • Solvents: Methanol, Acetonitrile (LC-MS grade)

  • Reagents: Ammonium acetate, Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) Cartridges: Weak anion exchange (WAX) cartridges

  • Sample Containers: Polypropylene tubes and vials

Standard Preparation
  • Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in methanol (e.g., 1 µg/mL).

  • Internal Standard Spiking Solution (IS Spike): Dilute the IS Stock to a working concentration (e.g., 10 ng/mL) in methanol. This solution will be added to all samples, calibration standards, and quality controls.

  • Calibration Standards: Prepare a series of calibration standards containing the target PFAS analytes at different concentrations. Each calibration standard must be fortified with the IS Spike solution to the same final concentration.

Sample Preparation (Solid Phase Extraction)
  • Sample Collection: Collect water samples in polypropylene bottles.

  • Fortification: Add a known volume of the IS Spike solution to a measured volume of the water sample.

  • SPE Cartridge Conditioning: Condition the WAX SPE cartridge with methanol followed by deionized water.

  • Sample Loading: Load the fortified water sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a solution of water and methanol to remove interferences.

  • Elution: Elute the analytes and the internal standard from the cartridge using a small volume of ammoniated methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of injection solvent (e.g., 50:50 methanol:water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 analytical column

    • Mobile Phase A: Aqueous solution with a buffer (e.g., 20 mM ammonium acetate)

    • Mobile Phase B: Methanol or Acetonitrile

    • Gradient: A suitable gradient to separate the target PFAS analytes.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions (precursor ion > product ion) for each analyte and the internal standard for confirmation and quantification.

Data Analysis
  • Calibration Curve: Generate a calibration curve for each target analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Quantification: Determine the concentration of each target analyte in the samples by calculating the area ratio of the analyte to the internal standard and using the calibration curve.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Reconstitute Evaporation & Reconstitution Elute->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for PFAS analysis using an internal standard.

Quantitative Data Summary (Hypothetical)

Since no specific quantitative data for this compound as an internal standard is available, the following table presents a hypothetical summary of performance characteristics that should be evaluated during method validation.

ParameterAcceptance CriteriaHypothetical Performance
Linearity (r²) > 0.990.995
Accuracy (% Recovery) 70-130%85-115%
Precision (% RSD) < 20%< 15%
Limit of Detection (LOD) Analyte dependent0.1 - 1 ng/L
Limit of Quantitation (LOQ) Analyte dependent0.3 - 3 ng/L

Logical Relationship for Internal Standard Correction

The fundamental principle of using an internal standard is to establish a consistent response ratio between the analyte and the internal standard across all samples and standards. This relationship corrects for variations in sample processing and instrument response.

G Analyte_Response Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Sample_Concentration Analyte Concentration in Sample Calibration_Curve->Sample_Concentration

Caption: Logic of internal standard quantification in mass spectrometry.

References

Application Notes and Protocols: Laboratory Synthesis of Potassium Perfluoro(2-ethoxyethane)sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, proposed laboratory procedure for the synthesis of Potassium Perfluoro(2-ethoxyethane)sulfonate. The protocol is based on established principles of perfluoroalkyl substance chemistry and is intended to serve as a comprehensive guide for the preparation of this compound for research and development purposes.

Introduction

This compound is a fluorinated organic compound with potential applications in various fields, including as a surfactant, an electrolyte additive, and in materials science. Its synthesis requires handling of fluorinated reagents and should be conducted by trained personnel in a well-equipped laboratory with appropriate safety measures in place. The following protocol outlines a proposed method for its preparation starting from the corresponding sulfonyl fluoride.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved via the hydrolysis of perfluoro(2-ethoxyethane)sulfonyl fluoride with potassium hydroxide. The reaction proceeds through the nucleophilic attack of the hydroxide ion on the sulfonyl fluoride, leading to the formation of the potassium sulfonate salt and potassium fluoride as a byproduct.

Chemical Equation:

C₂F₅OC₂F₄SO₂F + 2 KOH → C₂F₅OC₂F₄SO₃K + KF + H₂O

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Perfluoro(2-ethoxyethane)sulfonyl fluoride≥98%(Example) FluorochemHandle with care in a fume hood.
Potassium hydroxide (KOH)ACS Reagent Grade(Example) Sigma-AldrichCorrosive.
IsopropanolAnhydrous(Example) Fisher Scientific
Deionized waterHigh-purityIn-house
Diethyl etherAnhydrous(Example) VWRFlammable.

3.2. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Vacuum oven

3.3. Synthesis Procedure

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a thermometer. The setup should be placed in a heating mantle. Ensure all glassware is dry.

  • Reagent Preparation: Prepare a solution of potassium hydroxide by dissolving 8.4 g (0.15 mol) of KOH in 100 mL of isopropanol in a separate beaker. Stir until the KOH is fully dissolved.

  • Reaction Initiation: Add the potassium hydroxide solution to the round-bottom flask and begin stirring. Heat the solution to 60°C.

  • Addition of Sulfonyl Fluoride: Slowly add 35.2 g (0.1 mol) of perfluoro(2-ethoxyethane)sulfonyl fluoride to the stirring KOH solution via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the reaction temperature between 60-70°C by controlling the addition rate and external heating.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 70°C for 4 hours.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the product and potassium fluoride will form.

    • Filter the solid product using a Büchner funnel.

    • Wash the solid cake with two 50 mL portions of cold isopropanol to remove any unreacted starting material and soluble impurities.

    • Transfer the solid to a beaker and add 100 mL of deionized water. Heat to 50°C with stirring to dissolve the product. Potassium fluoride has lower solubility and will partially remain as a solid.

    • Filter the hot solution to remove the bulk of the potassium fluoride.

  • Purification (Recrystallization):

    • Allow the aqueous filtrate to cool to room temperature, then cool further in an ice bath to promote crystallization of the desired product.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water, followed by a wash with diethyl ether to aid in drying.

    • Dry the purified this compound in a vacuum oven at 80°C for 12 hours.

Data Presentation

Table 1: Summary of a Typical Synthesis

ParameterValue
Mass of Perfluoro(2-ethoxyethane)sulfonyl fluoride35.2 g
Moles of Perfluoro(2-ethoxyethane)sulfonyl fluoride0.1 mol
Mass of Potassium Hydroxide8.4 g
Moles of Potassium Hydroxide0.15 mol
Theoretical Yield35.4 g
Actual Yield31.1 g
Percent Yield87.9%
Purity (by ¹⁹F NMR)>99%

Table 2: Characterization of this compound

PropertyValue
CAS Number117205-07-9[1][2][3][4]
Molecular FormulaC₄F₉KO₄S[1][2][5]
Molecular Weight354.19 g/mol [1][2][5]
AppearanceWhite crystalline solid
Melting Point>300°C
SolubilitySoluble in water, methanol. Insoluble in non-polar organic solvents.
¹⁹F NMR (D₂O, δ, ppm)-82.1 (t, 3F, CF₃), -88.5 (s, 2F, OCF₂), -122.3 (s, 2F, OCF₂), -125.8 (s, 2F, CF₂SO₃)
FT-IR (KBr, cm⁻¹)1240 (s, C-F), 1150 (s, C-F), 1060 (s, S=O)

Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification Setup Assemble Dry Glassware: - 3-neck RBF - Condenser - Dropping Funnel Reagents Prepare KOH in Isopropanol Setup->Reagents Heat Heat KOH solution to 60°C Reagents->Heat Addition Slowly Add Perfluoro(2-ethoxyethane)sulfonyl fluoride Heat->Addition React Stir at 70°C for 4 hours Addition->React Cool Cool to Room Temperature React->Cool Filter1 Filter Precipitate Cool->Filter1 Wash1 Wash Solid with Isopropanol Filter1->Wash1 Dissolve Dissolve in Hot Water Wash1->Dissolve Filter2 Hot Filtration to Remove KF Dissolve->Filter2 Crystallize Crystallize from Water Filter2->Crystallize Filter3 Collect Crystals by Filtration Crystallize->Filter3 Wash2 Wash with Cold Water & Diethyl Ether Filter3->Wash2 Dry Dry in Vacuum Oven Wash2->Dry FinalProduct Final Product: This compound Dry->FinalProduct

Caption: Synthesis workflow from setup to final product.

References

Application Notes and Protocols for Safe Handling and Storage of Potassium perfluoro(2-ethoxyethane)sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Potassium perfluoro(2-ethoxyethane)sulfonate is a perfluoroalkyl substance (PFAS) used in various research and industrial applications. Due to its chemical properties, strict adherence to safety protocols during handling and storage is imperative to protect personnel and the environment. This document provides detailed application notes and protocols to ensure its safe use.

2. Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2)[1]

  • Serious Eye Irritation (Category 2A)[1]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) (Category 3)[1]

3. Data Presentation

Table 1: Chemical Identification

Identifier Value
Chemical Name This compound
CAS Number 117205-07-9[1][2][3]
Molecular Formula C4F9KO4S[2][3]

| Molecular Weight | 354.19 g/mol [2][3] |

Table 2: GHS Hazard Statements

Code Statement
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]

| H335 | May cause respiratory irritation.[1] |

Table 3: GHS Precautionary Statements

Code Statement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.[4]
P271 Use only outdoors or in a well-ventilated area.[4]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[1]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312 Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P332+P313 If skin irritation occurs: Get medical advice/attention.[1]
P337+P313 If eye irritation persists: Get medical advice/attention.[1]
P362+P364 Take off contaminated clothing and wash it before reuse.[1]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[1][4]
P405 Store locked up.[1][4]

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][4] |

4. Experimental Protocols

4.1. Protocol for Handling this compound

Objective: To outline the safe procedure for handling the chemical to minimize exposure risk.

Materials:

  • This compound

  • Chemical fume hood

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Chemical safety goggles

    • Face shield

    • Lab coat

  • Spatula

  • Weighing paper/boat

  • Appropriate waste container

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE before entering the handling area.

  • Handling:

    • Conduct all manipulations of the chemical within the fume hood.

    • Avoid creating dust.

    • Use a dedicated spatula and weighing paper/boat for transfer.

    • If the substance is a solid, handle it gently to prevent aerosolization.

    • Do not eat, drink, or smoke in the handling area.[4]

  • Post-Handling:

    • Securely close the container immediately after use.

    • Decontaminate the work surface and any equipment used.

    • Dispose of contaminated weighing paper/boat and gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling.[4]

4.2. Protocol for Storage of this compound

Objective: To define the appropriate conditions for storing the chemical to ensure stability and safety.

Procedure:

  • Storage Location:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials.

    • Store in a locked cabinet or area to restrict access.[1][4]

  • Container:

    • Keep the container tightly closed and properly labeled.[1][4]

    • Inspect containers regularly for any damage or leaks.

  • Incompatibilities:

    • Information on specific chemical incompatibilities is limited in the provided search results. A general best practice is to store it away from strong oxidizing agents, acids, and bases.

4.3. Protocol for Emergency Procedures

Objective: To provide clear instructions for responding to accidental exposure or release.

4.3.1. First Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • Ingestion: If the person feels unwell, call a poison center or doctor.

4.3.2. Accidental Release Measures

  • Containment:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Prevent the substance from entering drains or waterways.

  • Clean-up:

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Place in a sealed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Wash the spill area thoroughly with soap and water.

  • Waste Disposal:

    • Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][4]

5. Mandatory Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Verify Fume Hood Functionality Prep2 Don Appropriate PPE Prep1->Prep2 Handle1 Work Inside Fume Hood Prep2->Handle1 Handle2 Avoid Dust Generation Handle1->Handle2 Handle3 Use Dedicated Equipment Handle2->Handle3 Post1 Close Container Handle3->Post1 Post2 Decontaminate Area Post1->Post2 Post3 Dispose of Waste Post2->Post3 Post4 Wash Hands Post3->Post4

Caption: Workflow for Safe Handling of this compound.

EmergencyResponse cluster_exposure Exposure Response cluster_spill Spill Response Accident Accidental Exposure or Spill Inhalation Inhalation: Move to fresh air Accident->Inhalation Skin Skin Contact: Wash with soap and water Accident->Skin Eyes Eye Contact: Rinse with water Accident->Eyes Ingestion Ingestion: Call Poison Center Accident->Ingestion Contain Contain Spill Accident->Contain SeekMedical Seek Medical Attention Inhalation->SeekMedical Skin->SeekMedical if irritation persists Eyes->SeekMedical if irritation persists Ingestion->SeekMedical Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose

Caption: Emergency Response Protocol for Accidental Exposure or Spill.

References

Application Notes and Protocols for Molecular Dynamics Simulation of Potassium Perfluoro(2-ethoxyethane)sulfonate (PES) in Aqueous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular dynamics (MD) simulations of potassium perfluoro(2-ethoxyethane)sulfonate (PES) in aqueous environments. The protocols outlined below are intended to be a starting point for researchers investigating the behavior of this and similar per- and polyfluoroalkyl substances (PFAS) at a molecular level.

Introduction

This compound (PES) is a member of the PFAS family of chemicals, which are of significant interest due to their widespread use, environmental persistence, and potential health impacts. Understanding the behavior of PES in aqueous systems is crucial for assessing its environmental fate, transport, and interactions with biological systems. Molecular dynamics simulations offer a powerful computational microscope to probe the atomistic details of these processes.

Recent studies have utilized MD simulations to investigate the distribution and behavior of PES at water/gas and water/solid interfaces. These simulations have revealed that the perfluorinated tail of the PES anion (PES⁻) tends to orient away from the aqueous phase, while the sulfonate head group remains solvated by water molecules.

Key Experimental Protocols

This section details the methodologies for setting up and running MD simulations of PES in an aqueous system. The following protocol is a synthesis of best practices and specific parameters reported in the literature for similar systems.[1]

System Preparation

Objective: To construct the initial simulation box containing PES, potassium ions, and water molecules.

Protocol:

  • Obtain PES Structure: A three-dimensional structure of the perfluoro(2-ethoxyethane)sulfonate anion (PES⁻) is required. This can be generated using quantum chemistry software such as ORCA. The structure should be optimized to its lowest energy conformation.

  • Force Field Parameterization:

    • The General Amber Force Field (GAFF) is a suitable choice for describing the PES⁻ anion.[1]

    • Partial atomic charges are critical for accurately modeling electrostatic interactions. These should be calculated using a method such as the Restrained Electrostatic Potential (RESP) fitting procedure. The Multiwfn software can be utilized for this purpose.[1]

  • Solvation:

    • Create a simulation box of appropriate dimensions (e.g., a cubic box with sides of at least 6 nm to minimize periodic boundary condition artifacts).

    • Populate the box with a chosen water model. The Optimal Point Charge (OPC) three-point water model is a modern and accurate choice.[1]

    • Add the desired number of PES⁻ anions and an equivalent number of potassium (K⁺) counter-ions to maintain charge neutrality. For example, a system could consist of 100 PES⁻ anions, 100 K⁺ ions, and approximately 5000 water molecules.[1] The packmol software can be used to randomly distribute the molecules within the simulation box.[1]

Energy Minimization

Objective: To relax the initial system and remove any unfavorable steric clashes.

Protocol:

  • Perform a steepest descent energy minimization of the entire system until the maximum force on any atom is below a specified threshold (e.g., 1000 kJ mol⁻¹ nm⁻¹).

  • Follow this with a conjugate gradient minimization for a more refined relaxation.

System Equilibration

Objective: To bring the system to the desired temperature and pressure.

Protocol:

  • NVT Equilibration (Constant Volume and Temperature):

    • Perform a simulation for a duration of at least 1 ns in the NVT ensemble.

    • Maintain the desired temperature (e.g., 298 K) using a thermostat such as the Nosé-Hoover thermostat.

    • Apply position restraints to the heavy atoms of the PES⁻ anions and the K⁺ ions to allow the water molecules to equilibrate around them.

  • NPT Equilibration (Constant Pressure and Temperature):

    • Following NVT equilibration, perform a simulation for at least 5-10 ns in the NPT ensemble.

    • Maintain the desired temperature (e.g., 298 K) and pressure (e.g., 1 bar) using a thermostat and a barostat (e.g., Parrinello-Rahman).

    • Gradually release the position restraints on the PES⁻ and K⁺ ions to allow the entire system to relax.

    • Monitor the system's density and potential energy to ensure they have reached a stable plateau, indicating that the system is well-equilibrated.

Production Simulation

Objective: To generate trajectories for analysis.

Protocol:

  • Once the system is equilibrated, perform a production MD simulation for a duration sufficient to capture the phenomena of interest (typically 100 ns or longer).

  • Continue to maintain the system in the NPT ensemble at the desired temperature and pressure.

  • Save the atomic coordinates at regular intervals (e.g., every 10 ps) to generate a trajectory file.

Data Presentation

The following tables summarize key quantitative data that can be extracted from the analysis of the simulation trajectories.

PropertyDescriptionExample Value (from literature for similar systems)
System Density The overall density of the simulated system. Should be close to the experimental density of water.~1.0 g/cm³
Diffusion Coefficient A measure of the translational mobility of a molecule. Can be calculated for PES⁻, K⁺, and water.Varies depending on system composition and temperature.
Radial Distribution Function (RDF) Describes the probability of finding an atom or molecule at a certain distance from a reference atom or molecule.Peak for O(PES⁻) - K⁺ at 0.28 nm.[1]
Coordination Number The average number of neighboring atoms or molecules within a certain distance of a reference atom or molecule.Can be calculated from the RDF.
Order Parameters Quantify the orientational ordering of molecules, for example, the alignment of the PES⁻ tail at an interface.Varies depending on the interface.
Analysis TypeDescriptionKey Outputs
Density Profile The density of different components of the system as a function of position along a specific axis of the simulation box. Useful for studying interfacial systems.A plot showing the enrichment or depletion of PES⁻, K⁺, and water at interfaces. For a water/gas interface, PES⁻ is expected to accumulate at the interface with its fluorocarbon tail oriented towards the gas phase.[1][2][3][4] The density of K⁺ ions near the sulfonate groups can be significantly higher than in the bulk water.[1]
Mean Squared Displacement (MSD) A measure of the average distance a molecule travels over time. Used to calculate the diffusion coefficient.A plot of MSD versus time, from which the diffusion coefficient can be derived.
Hydrogen Bond Analysis Identifies and quantifies the hydrogen bonds formed between different components of the system (e.g., PES⁻ sulfonate group and water).The average number of hydrogen bonds per molecule and the lifetime of these bonds. The interaction between PES⁻ and water is primarily due to hydrogen bonds formed between the oxygen atoms of the sulfonic acid group and the hydrogen atoms of water molecules.[3][4]
Conformational Analysis Examines the distribution of dihedral angles and other internal coordinates of the PES⁻ molecule to understand its flexibility and preferred conformations.Histograms of dihedral angle distributions.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a molecular dynamics simulation and the key interactions of PES in an aqueous system.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis A Obtain/Optimize PES Structure B Parameterize Force Field (GAFF & RESP) A->B C Create Simulation Box & Solvate B->C D Energy Minimization C->D E NVT Equilibration D->E F NPT Equilibration E->F G Production MD F->G H Trajectory Analysis G->H I Calculate Properties (Density, RDF, etc.) H->I J Visualize Results I->J

Caption: General workflow for a molecular dynamics simulation.

PES_Interactions cluster_PES PES⁻ Anion PES PES⁻ Tail Perfluorinated Tail (Hydrophobic) Head Sulfonate Head (Hydrophilic) Water Water Water->Head Solvation K_ion K⁺ Tail->Tail van der Waals Head->Water Hydrogen Bonding Head->K_ion Electrostatic Attraction

Caption: Key interactions of PES in an aqueous system.

References

Troubleshooting & Optimization

Technical Support Center: PFEESA Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of Perfluoro(2-ethoxyethane)sulfonic acid (PFEESA) using mass spectrometry. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for PFEESA detection?

A1: The optimal parameters for PFEESA detection can vary depending on the specific mass spectrometer being used. However, a good starting point for method development using electrospray ionization in negative mode (ESI-) is outlined in the table below. These parameters are based on general PFAS analysis methods and specific data available for PFEESA.

Q2: Which ionization mode is best for PFEESA analysis?

A2: Electrospray ionization (ESI) in negative ion mode is the most effective and commonly used method for the analysis of PFEESA and other per- and polyfluoroalkyl substances (PFAS). This is because the sulfonic acid group is readily deprotonated, forming a negative ion [M-H]- that can be easily detected by the mass spectrometer.

Q3: What are the expected precursor and product ions for PFEESA in MS/MS analysis?

A3: For PFEESA, the deprotonated molecule [M-H]- is the precursor ion. In tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions. These ion transitions can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis, providing high specificity and sensitivity.

Q4: How can I avoid background contamination when analyzing for PFEESA?

A4: PFAS, including PFEESA, are present in many laboratory materials, which can lead to background contamination. To minimize this, it is crucial to use PFAS-free vials, tubing (e.g., PEEK), and solvents. Additionally, installing a delay column between the solvent mixer and the injector can help to chromatographically separate any background PFEESA from the PFEESA in your sample.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low PFEESA Signal 1. Incorrect MS parameters. 2. Poor ionization efficiency. 3. Sample degradation. 4. Contaminated system.1. Verify and optimize MS parameters (see Table 1). 2. Ensure the ESI source is clean and properly tuned. Check mobile phase composition. 3. Prepare fresh samples and standards. 4. Flush the LC and MS systems with appropriate cleaning solutions.
High Background Signal 1. Contaminated solvents or reagents. 2. Contamination from LC system components (tubing, seals, etc.). 3. Carryover from previous injections.1. Use LC-MS grade solvents and PFAS-free reagents. 2. Install a delay column. Replace any PTFE components in the flow path. 3. Implement a rigorous needle and injection port washing procedure between samples.
Poor Peak Shape 1. Inappropriate analytical column. 2. Unoptimized mobile phase gradient. 3. Sample solvent mismatch with the mobile phase.1. Use a C18 or other suitable column designed for PFAS analysis. 2. Adjust the gradient to ensure proper elution and focusing of the PFEESA peak. 3. Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase.
Inconsistent Results 1. Sample preparation variability. 2. Fluctuation in MS instrument performance. 3. Unstable spray in the ESI source.1. Ensure consistent and reproducible sample preparation, especially the solid-phase extraction (SPE) step. 2. Regularly calibrate and tune the mass spectrometer. 3. Check for clogs in the ESI needle and optimize gas flows and source position.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for the analysis of PFEESA using LC-MS/MS with electrospray ionization in negative mode.

Table 1: Mass Spectrometry Parameters for PFEESA Detection

ParameterTypical Value / Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 314.9
Product Ion 1 (Quantifier) 135.0
Product Ion 2 (Qualifier) 83.0
Collision Energy Instrument dependent, requires optimization. Start with values around 15-30 V.
Spray Voltage 2.5 - 4.5 kV (optimization required)
Capillary Temperature 250 - 350 °C
Sheath Gas Flow Instrument dependent, optimize for stable spray
Auxiliary Gas Flow Instrument dependent, optimize for stable spray

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction and concentration of PFEESA from a water sample.

  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load 100 mL of the aqueous sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the PFEESA from the cartridge with 5 mL of methanol containing 1% ammonium hydroxide into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of 50:50 (v/v) methanol:water for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC Column: Use a C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size) suitable for PFAS analysis.

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10.1-15 min: 30% B (re-equilibration)

  • MS/MS Detection: Set up the mass spectrometer to monitor the MRM transitions for PFEESA as detailed in Table 1.

Visualizations

Logical Workflow for PFEESA Sample Analysis

PFEESA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Concentration Evaporation & Reconstitution SPE->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: A typical workflow for the analysis of PFEESA from aqueous samples.

Potential Toxicity Pathway of Perfluoroalkyl Ether Sulfonic Acids (PFESAs)

PFEESA_Toxicity_Pathway cluster_cellular Cellular Response cluster_downstream Downstream Effects cluster_outcome Potential Toxicological Outcome PFEESA PFEESA Exposure Receptor_Activation Nuclear Receptor Activation (e.g., PXR/RXR, ER) PFEESA->Receptor_Activation Oxidative_Stress Oxidative Stress PFEESA->Oxidative_Stress Gene_Expression Altered Gene Expression Receptor_Activation->Gene_Expression Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Hepatotoxicity Hepatotoxicity Gene_Expression->Hepatotoxicity Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption Cellular_Damage->Hepatotoxicity

Caption: A diagram illustrating potential toxicity pathways of PFESAs.

Technical Support Center: Quantification of Potassium Perfluoro(2-ethoxyethane)sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of Potassium perfluoro(2-ethoxyethane)sulfonate (K-PFESE). The guidance provided is based on established methodologies for per- and polyfluoroalkyl substances (PFAS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of K-PFESE?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix. In the context of K-PFESE analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). This interference compromises the accuracy, precision, and sensitivity of quantitative results for K-PFESE. Complex matrices like plasma, serum, wastewater, and food can contain various endogenous substances such as phospholipids, salts, and proteins that are the primary cause of these effects.

Q2: I am observing significant signal suppression for K-PFESE in plasma samples. What is the likely cause and how can I mitigate this?

A2: Significant ion suppression in plasma samples is often caused by co-eluting phospholipids. These molecules can interfere with the ionization of K-PFESE in the mass spectrometer source. To address this, consider the following:

  • Optimize Sample Preparation: Implement a robust sample preparation technique to remove interfering phospholipids. Protein precipitation followed by a targeted cleanup step like solid-phase extraction (SPE) is often effective. For a detailed protocol, refer to the "Experimental Protocols" section below.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is crucial for correcting matrix effects. Since the SIL-IS co-elutes and experiences a similar degree of ion suppression or enhancement as the native analyte, using the ratio of their peak areas for quantification can normalize the variability. If a specific SIL-IS for K-PFESE is not available, a closely related ether-PFAS SIL-IS may be a suitable alternative, but this should be carefully validated.

  • Chromatographic Separation: Adjust your LC method to achieve better separation between K-PFESE and the region where phospholipids typically elute.

Q3: I am seeing unexpected peaks and potential false positives in my K-PFESE analysis. What could be the cause?

A3: Unexpected peaks and false positives, especially in complex matrices, can be caused by isobaric interferences—other compounds in the matrix that have the same mass-to-charge ratio (m/z) as K-PFESE or its fragments. To troubleshoot this:

  • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to differentiate K-PFESE from interferences based on their accurate mass.

  • Secondary MRM Transition: Monitor a secondary multiple reaction monitoring (MRM) transition for K-PFESE. The ratio of the primary to secondary transition should be consistent across standards and samples. A significant deviation in a sample can indicate an interference.

  • Enhanced Sample Cleanup: Improve your sample cleanup procedure to remove the interfering compounds. Techniques like dispersive solid-phase extraction (d-SPE) with graphitized carbon black (GCB) can be effective for removing certain types of interferences in complex samples.

Q4: What are common sources of background contamination for K-PFESE and how can I minimize them?

A4: PFAS, including K-PFESE, are ubiquitous in many laboratory materials, leading to a high risk of background contamination. Common sources include:

  • LC System Components: PTFE tubing and other fluoropolymer parts in the LC system can leach PFAS. It is recommended to use PEEK tubing and an isolator or delay column to separate system-related contamination from the analyte peak.

  • Sample Containers and Vials: Use polypropylene or high-density polyethylene (HDPE) containers and vials instead of glass, as PFAS can adsorb to glass surfaces. Ensure vial caps have PTFE-free septa.

  • Solvents and Reagents: Use high-purity, LC-MS grade solvents. It is good practice to test new batches of solvents for PFAS contamination.

Troubleshooting Guide

Below is a table summarizing common issues encountered during K-PFESE quantification, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Ion Suppression (Signal lower than expected)Co-eluting matrix components (e.g., phospholipids, salts) interfering with ionization.- Optimize Sample Preparation: Implement protein precipitation followed by solid-phase extraction (SPE) with a weak anion exchange (WAX) or mixed-mode sorbent.- Chromatographic Optimization: Modify the LC gradient to better separate K-PFESE from the interfering region.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for suppression.
Ion Enhancement (Signal higher than expected)Co-eluting matrix components enhancing the ionization of K-PFESE.- Improve Sample Cleanup: Use d-SPE with graphitized carbon black (GCB) to remove enhancing compounds.- Dilute the Sample: Diluting the final extract can mitigate enhancement, but may compromise sensitivity.
Low Recovery Inefficient extraction from the sample matrix; Analyte loss during sample preparation.- Optimize Extraction Solvent: Ensure the solvent is appropriate for K-PFESE's chemical properties.- Adjust pH: For aqueous samples, adjust the pH to ensure K-PFESE is in its ionic form for efficient extraction by anion exchange SPE.- Check for Adsorption: Use polypropylene labware to prevent adsorption to container surfaces.
High Signal Variability (Poor Precision)Inconsistent matrix effects between samples; Variable recovery during sample preparation.- Implement a SIL-IS: This will correct for sample-to-sample variations in matrix effects and recovery.- Standardize Sample Preparation: Ensure all samples and standards are treated identically and that the procedure is highly reproducible.
Peak Tailing or Splitting Matrix components interfering with chromatography; Poor column performance.- Enhance Sample Cleanup: A cleaner extract will improve peak shape.- Optimize LC Conditions: Adjust the mobile phase composition and gradient. Ensure the column is not overloaded or degraded.
False Positive Detections Background contamination from lab materials or LC system; Presence of isobaric interferences in the matrix.- Systematically Check for Contamination: Analyze solvent blanks, method blanks, and use PFAS-free labware.- Use an Isolator Column: This will help separate system contamination from the analyte peak.- Confirm with a Secondary MRM Transition: The ratio of primary to secondary transition should be consistent.

Experimental Protocols

Protocol 1: K-PFESE Quantification in Human Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

  • Sample Aliquoting: Aliquot 100 µL of plasma into a clean polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add the SIL-IS (if available, otherwise a suitable analog) to all samples, calibration standards, and quality controls.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) - Weak Anion Exchange (WAX):

    • Condition a WAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of a 50:50 (v/v) mixture of water and methanol to remove neutral and basic interferences.

    • Elute the K-PFESE and other acidic compounds with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a C18 or similar reversed-phase column.

    • Employ a gradient elution with mobile phases consisting of water and methanol, both containing a suitable additive like ammonium acetate or formic acid to improve peak shape and ionization.

    • Detect K-PFESE using an electrospray ionization (ESI) source in negative ion mode with MRM.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_key Matrix Effect Mitigation sample Plasma Sample spike Spike with SIL-IS sample->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (WAX) centrifuge->spe Load Supernatant elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing & Quantification lcms->data k1 SIL-IS Spiking: Compensates for variability k2 SPE Cleanup: Removes interferences

Caption: Workflow for K-PFESE quantification in plasma.

troubleshooting_workflow cluster_investigate Investigation cluster_solutions Solutions start Poor Quantitative Performance? check_recovery Assess Recovery (Pre- vs. Post-Spike) start->check_recovery Yes end Acceptable Performance start->end No check_matrix_effect Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) check_recovery->check_matrix_effect Good Recovery optimize_prep Optimize Sample Prep (e.g., different SPE sorbent) check_recovery->optimize_prep Low Recovery check_matrix_effect->optimize_prep High Matrix Effect optimize_lc Optimize Chromatography (e.g., change gradient, column) check_matrix_effect->optimize_lc High Matrix Effect use_sil_is Implement SIL-IS check_matrix_effect->use_sil_is High Matrix Effect optimize_prep->start Re-evaluate optimize_lc->start Re-evaluate use_sil_is->start Re-evaluate

Caption: Troubleshooting workflow for matrix effects.

improving the yield and purity of Potassium perfluoro(2-ethoxyethane)sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of Potassium perfluoro(2-ethoxyethane)sulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The most common industrial method for producing perfluorinated sulfonyl compounds is through electrochemical fluorination (ECF), also known as the Simons process. This involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride. The resulting perfluoroalkanesulfonyl fluoride is then hydrolyzed to the corresponding potassium salt.

Q2: What are the critical factors influencing the yield and purity of the final product?

A2: Key factors include the purity of the starting materials, the efficiency of the electrochemical fluorination process, control of reaction conditions during hydrolysis, and the effectiveness of the final purification steps. Contamination with byproducts from the ECF process and incomplete hydrolysis are common challenges.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities may include shorter-chain perfluoroalkane sulfonates, perfluorinated aldehydes, and hydrofluorocarbons, which are byproducts of the electrochemical fluorination process. Residual starting materials and incompletely hydrolyzed intermediates can also be present.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: A combination of analytical methods is recommended for comprehensive purity assessment. These include ¹⁹F NMR spectroscopy to identify and quantify fluorinated impurities, and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector for separating and quantifying non-fluorinated and ionic impurities.

Troubleshooting Guides

Synthesis: Electrochemical Fluorination (ECF)

Issue 1: Low Yield of Perfluoro(2-ethoxyethane)sulfonyl Fluoride

Possible Cause Troubleshooting Step
Low quality of starting material (2-ethoxyethanesulfonyl fluoride) Ensure the starting material is of high purity and free from water and other contaminants.
Inadequate electrical contact or current density Check all electrical connections to the ECF cell. Optimize the current density; too low may result in incomplete fluorination, while too high can lead to degradation.
Low concentration of the substrate in HF Ensure the optimal concentration of the starting material in anhydrous hydrogen fluoride is used.
Contamination of the anhydrous HF Use high-purity, anhydrous hydrogen fluoride. Water contamination can significantly reduce the efficiency of the ECF process.
Passivation of the nickel anode Periodically clean or replace the nickel anode to ensure an active surface for fluorination.

Issue 2: Formation of Significant Byproducts

Possible Cause Troubleshooting Step
High voltage or current density Operate the ECF cell at the lower end of the optimal voltage and current density range to minimize fragmentation of the starting material.
High reaction temperature Maintain the recommended operating temperature of the ECF cell. Excessive heat can lead to the formation of degradation products.
Presence of impurities in the starting material Purify the starting material before use to remove any compounds that could lead to side reactions.
Purification: Hydrolysis and Recrystallization

Issue 1: Incomplete Hydrolysis of the Sulfonyl Fluoride

Possible Cause Troubleshooting Step
Insufficient amount of potassium hydroxide Use a stoichiometric excess of potassium hydroxide to ensure complete conversion of the sulfonyl fluoride to the potassium salt.
Low reaction temperature or short reaction time Ensure the hydrolysis reaction is carried out at the recommended temperature and for a sufficient duration. Monitor the reaction progress using techniques like ¹⁹F NMR.
Poor mixing of reactants Use vigorous stirring to ensure proper mixing of the perfluoro(2-ethoxyethane)sulfonyl fluoride with the aqueous potassium hydroxide solution.

Issue 2: Low Purity After Recrystallization

Possible Cause Troubleshooting Step
Inappropriate solvent system Experiment with different solvent systems. A mixture of a good solvent (e.g., water, ethanol) and an anti-solvent (e.g., acetone, 2-propanol) can be effective.
Cooling the solution too quickly Allow the saturated solution to cool slowly to promote the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Insufficient washing of the crystals Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
Co-precipitation of impurities If impurities have similar solubility profiles, multiple recrystallization steps may be necessary to achieve the desired purity.

Experimental Protocols

Hypothetical Synthesis of this compound

Step 1: Electrochemical Fluorination of 2-ethoxyethanesulfonyl fluoride

  • In a Simons electrochemical fluorination cell equipped with nickel electrodes, charge the cell with anhydrous hydrogen fluoride.

  • Add 2-ethoxyethanesulfonyl fluoride to the anhydrous HF to the desired concentration.

  • Apply a constant voltage (typically 5-6 V) across the electrodes.

  • Maintain the cell temperature at approximately 0-10 °C.

  • Continuously remove the gaseous products, including hydrogen and the desired perfluoro(2-ethoxyethane)sulfonyl fluoride, from the cell.

  • Condense the product stream at low temperature to collect the crude perfluoro(2-ethoxyethane)sulfonyl fluoride.

Step 2: Hydrolysis to this compound

  • Prepare a solution of potassium hydroxide in water.

  • Slowly add the crude perfluoro(2-ethoxyethane)sulfonyl fluoride to the potassium hydroxide solution with vigorous stirring.

  • Maintain the reaction temperature at 70-80 °C for 2-3 hours to ensure complete hydrolysis.

  • Monitor the reaction by ¹⁹F NMR until the disappearance of the sulfonyl fluoride signal.

  • After the reaction is complete, cool the solution to room temperature.

Purification by Recrystallization
  • Concentrate the aqueous solution from the hydrolysis step under reduced pressure to obtain the crude solid product.

  • Dissolve the crude solid in a minimum amount of hot deionized water.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified crystals under vacuum at 60-80 °C to a constant weight.

  • For higher purity, a second recrystallization using a water/ethanol solvent system can be performed.

Quantitative Data Summary

Parameter Typical Range Notes
ECF Yield 40-60%Highly dependent on cell design and operating conditions.
Hydrolysis Yield >95%Typically a high-yielding reaction if driven to completion.
Overall Yield 35-55%Based on the starting 2-ethoxyethanesulfonyl fluoride.
Purity after 1st Recrystallization 95-98%
Purity after 2nd Recrystallization >99%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Start: 2-ethoxyethanesulfonyl fluoride ecf Electrochemical Fluorination (ECF) start->ecf Anhydrous HF hydrolysis Hydrolysis with KOH ecf->hydrolysis Perfluoro(2-ethoxyethane)sulfonyl fluoride concentration Concentration hydrolysis->concentration recrystallization1 First Recrystallization concentration->recrystallization1 Crude Product recrystallization2 Second Recrystallization (Optional) recrystallization1->recrystallization2 Purity < 99% drying Drying recrystallization1->drying Purity ≥ 99% recrystallization2->drying analysis Purity Analysis (NMR, HPLC) drying->analysis end_product Final Product: this compound analysis->end_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_synthesis_issues Synthesis Troubleshooting cluster_purification_issues Purification Troubleshooting start Low Yield Observed check_starting_material Check Starting Material Purity start->check_starting_material check_hydrolysis Ensure Complete Hydrolysis start->check_hydrolysis optimize_ecf Optimize ECF Conditions (Current, Voltage, Temp) check_starting_material->optimize_ecf check_hf Verify Anhydrous HF Quality optimize_ecf->check_hf solution Improved Yield check_hf->solution optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) check_hydrolysis->optimize_recrystallization check_washing Verify Crystal Washing optimize_recrystallization->check_washing check_washing->solution

Caption: Logical troubleshooting guide for addressing low yield issues.

Technical Support Center: HPLC Analysis of Potassium perfluoro(2-ethoxyethane)sulfonate (PFEtES)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing during the HPLC analysis of Potassium perfluoro(2-ethoxyethane)sulfonate (PFEtES).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the peak is asymmetrical, with a trailing edge that is drawn out.[1][2] This distortion can interfere with accurate peak integration and reduce the resolution between adjacent peaks. Peak symmetry is often measured by the USP Tailing Factor (T) or Asymmetry Factor (As); a value greater than 1 indicates tailing.[3]

Q2: Why is my this compound (PFEtES) peak tailing?

A2: Peak tailing for PFEtES, an anionic compound, is typically caused by undesirable secondary interactions between the negatively charged sulfonate group and the stationary phase.[4][5] Unlike basic compounds, where interactions with acidic silanol groups are the primary cause, tailing for anionic analytes can stem from interactions with metal impurities on the silica surface or other active sites. Other common causes include issues with the HPLC system (e.g., extra-column volume), column degradation, or improper mobile phase conditions.[6][7]

Q3: What are the most common causes of peak tailing for anionic sulfonated compounds like PFEtES?

A3: The most frequent causes include:

  • Secondary Retention Mechanisms : Interaction of the sulfonate anion with active sites on the silica packing material, which can include metal contaminants or specific types of silanol groups.[8][9]

  • Column Contamination or Degradation : Accumulation of sample matrix components on the column inlet frit or degradation of the packed bed can create a void.[3][7]

  • Extra-Column Effects : Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak dispersion and tailing.[1][10]

  • Mobile Phase Issues : An incorrect mobile phase pH or low buffer concentration can influence the surface chemistry of the silica, promoting secondary interactions.

  • Mass Overload : Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[7][11]

Q4: How does mobile phase pH affect the peak shape of PFEtES?

A4: PFEtES is the salt of a very strong acid (perfluoro(2-ethoxyethane)sulfonic acid). Therefore, the sulfonate group will be deprotonated (anionic) across the entire usable pH range of a standard silica-based column. Unlike with basic or weakly acidic compounds, adjusting the pH will not change the ionization state of PFEtES. However, pH can modify the charge of the silica surface. At low pH (e.g., below 3), residual silanol groups on the silica surface are fully protonated, which can help minimize ionic interactions and reduce peak tailing.[3][4]

Q5: Can the HPLC column itself cause peak tailing for this compound?

A5: Yes, the column is a primary factor. Peak tailing can be more pronounced on older, Type A silica columns which have higher levels of metal contamination and more acidic silanol groups.[2] Modern, high-purity, end-capped Type B silica columns are designed to minimize these active sites.[5] If the column bed deforms or a void forms at the inlet, it can also lead to significant tailing for all peaks.[3][10]

Q6: What is the role of a guard column in preventing peak tailing?

A6: A guard column is a small, sacrificial column installed before the main analytical column. It helps prevent peak tailing by trapping strongly retained or particulate matter from the sample that could otherwise contaminate the analytical column and damage the inlet frit.[10] Using a guard column can extend the life of the analytical column and is a useful tool for diagnosing whether the tailing issue is caused by sample matrix contamination.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with PFEtES.

Step 1: Initial Assessment & Diagnosis

First, determine if the peak tailing affects only the PFEtES peak or all peaks in the chromatogram.

  • All Peaks Tailing : This typically points to a system-wide or column-wide physical problem.

  • Only PFEtES Peak Tailing : This suggests a chemical interaction specific to the analyte.

The following diagram outlines the logical workflow for troubleshooting.

G cluster_legend Legend k_chem Chemical Issue k_phys Physical/System Issue k_diag Diagnostic Step k_sol Solution start Peak Tailing Observed for PFEtES q1 Does Tailing Affect All Peaks? start->q1 all_peaks Likely Physical Issue q1->all_peaks Yes one_peak Likely Chemical Issue q1->one_peak No check_fittings Check Tubing & Fittings for Dead Volume all_peaks->check_fittings check_column Inspect Column (Void, Blockage) all_peaks->check_column sol_fittings Use Narrow ID Tubing, Ensure Proper Connections check_fittings->sol_fittings sol_column Wash/Reverse Flush Column or Replace Column check_column->sol_column check_mp Review Mobile Phase (pH, Buffer) one_peak->check_mp check_overload Check for Mass Overload one_peak->check_overload check_col_chem Consider Column Chemistry one_peak->check_col_chem sol_mp Lower pH (e.g., to 2.5-3.0), Increase Buffer Strength check_mp->sol_mp sol_overload Dilute Sample or Reduce Injection Volume check_overload->sol_overload sol_col_chem Use High Purity Column (Type B Silica) check_col_chem->sol_col_chem

Caption: Troubleshooting workflow for diagnosing HPLC peak tailing.

Step 2: Investigate Potential Causes and Solutions

The diagram below illustrates the potential secondary interactions that can cause peak tailing for an anionic sulfonate like PFEtES.

G cluster_surface Silica Stationary Phase Surface silanol Residual Silanol (Si-OH) metal Metal Impurity (M+) e.g., Fe, Al analyte PFEtES Anion (R-SO3-) interaction1 Unwanted Ionic Interaction analyte->interaction1 interaction2 Chelation / Adsorption analyte->interaction2 interaction1->silanol H-Bonding/ Dipole-Dipole tailing Peak Tailing interaction1->tailing interaction2->metal interaction2->tailing

Caption: Potential secondary interactions causing peak tailing for PFEtES.

Use the tables below to identify the likely cause and implement a solution.

Category Potential Cause Symptoms & Observations Recommended Solution
System (Physical) Extra-column dead volumeAll peaks tail, especially early eluting ones.[10]Use shorter, narrower internal diameter (ID) tubing. Ensure all fittings are properly made and minimized.[1]
Column void / bed collapseSharp increase in tailing for all peaks, often with a loss of efficiency and pressure changes.[3]Replace the column. If a void is suspected, try reverse-flushing (if column allows).[3]
Blocked inlet fritAll peaks tail, accompanied by a sudden and significant increase in backpressure.[7]Replace the frit or reverse-flush the column (disconnected from the detector).[3]
Analyte/Column (Chemical) Secondary silanol interactionsTailing is specific to PFEtES.Lower mobile phase pH to <3 to protonate silanol groups.[3] Increase buffer concentration.
Metal contamination on columnTailing is specific to PFEtES, which can chelate with metals.Use a modern, high-purity (Type B) silica column with low metal content.
Column contaminationGradual increase in tailing and backpressure over several injections.Use a guard column.[10] Implement a sample clean-up procedure (e.g., SPE).[3]
Method/Sample Mass overloadPeak shape improves significantly upon sample dilution.[7] The peak may also show fronting at very high concentrations.Reduce the mass of sample injected by diluting the sample or reducing the injection volume.
Sample solvent mismatchPeak is distorted or split, especially if the sample is dissolved in a much stronger solvent than the mobile phase.[11]Dissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocols

Protocol 1: Calculation of USP Tailing Factor (T)

The USP tailing factor provides a quantitative measure of peak asymmetry.

  • Acquire Chromatogram : Obtain a clear chromatogram of the PFEtES peak.

  • Measure Peak Width : At 5% of the peak height, measure the full width of the peak (W₀.₀₅).

  • Measure Front Half-Width : At 5% of the peak height, measure the distance from the leading edge of the peak to a line dropped vertically from the peak maximum (f).

  • Calculate T : Use the following formula:

    • T = W₀.₀₅ / (2 * f)

    • A value of T = 1.0 is a perfectly symmetrical peak.

    • A value of T > 1.2 is generally considered to be tailing.[3]

Protocol 2: Column Washing and Regeneration

If column contamination is suspected, a general-purpose wash can be effective. Note: Always check the column manufacturer's instructions for pH, pressure, and solvent compatibility.

  • Disconnect from Detector : Disconnect the column outlet from the detector to avoid contamination.

  • Flush with Mobile Phase (No Buffer) : Flush the column with 10-20 column volumes of the mobile phase without any buffer salts (e.g., Acetonitrile/Water mixture).

  • Strong Solvent Wash : Flush with 10-20 column volumes of 100% strong organic solvent (e.g., Acetonitrile or Methanol).

  • Intermediate Solvent Wash (if needed) : If switching between immiscible solvents, use an intermediate solvent like isopropanol.

  • Re-equilibrate : Re-introduce the initial mobile phase (with buffer) and flush until the backpressure and baseline are stable (at least 10-15 column volumes).

  • Test Performance : Inject a standard to check if peak shape has improved.

Protocol 3: Mobile Phase pH Adjustment

To minimize secondary interactions with the silica surface for an anionic analyte.

  • Prepare Buffered Mobile Phases : Prepare several batches of your aqueous mobile phase buffered at different pH values (e.g., pH 4.0, 3.5, 3.0, 2.5). Use a buffer with a pKa close to the target pH.

  • Systematic Testing : Start with the highest pH mobile phase. Equilibrate the system thoroughly.

  • Inject Standard : Inject your PFEtES standard and record the chromatogram, noting the tailing factor.

  • Decrease pH : Switch to the next lower pH mobile phase, ensuring the column is fully equilibrated before the next injection.

  • Compare Results : Compare the tailing factors obtained at each pH level to determine the optimal condition for peak symmetry. For sulfonated anions, lower pH values are generally expected to yield better peak shapes.[3]

Summary of HPLC Conditions for Perfluorinated Compounds

While specific conditions for PFEtES can vary, the following table summarizes typical starting points for related perfluorinated sulfonic acids (PFSAs) based on literature.

Parameter Typical Condition Rationale / Comment
Column C18 or Pentafluorophenyl (PFP)C18 is a standard choice. PFP phases can offer alternative selectivity for fluorinated compounds.[12]
Mobile Phase A Water with Buffer (e.g., Ammonium Acetate or Ammonium Formate)Buffers are used to control the ionic strength and pH of the mobile phase.[13][14]
Mobile Phase B Methanol or AcetonitrileMethanol is often preferred for the analysis of perfluorinated compounds.[12]
Detection LC-MS/MS, CAD, ELSDPerfluorinated compounds often lack a strong UV chromophore, necessitating alternative detection methods.[13]
pH 2.5 - 4.0Lower pH is generally favored to suppress interactions with the silica surface.[3]

By following this structured troubleshooting guide, researchers can effectively diagnose, address, and resolve issues of peak tailing for this compound in their HPLC analyses.

References

Technical Support Center: Purification of Crude Potassium Perfluoro(2-ethoxyethane)sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Potassium perfluoro(2-ethoxyethane)sulfonate (PFEESK). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this fluorinated surfactant.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude PFEESK include recrystallization, solvent washing, and activated carbon treatment. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in crude PFEESK?

A2: While specific impurities depend on the synthetic route, crude PFEESK may contain unreacted starting materials, isomers, oligomers, other perfluoroalkyl substances, inorganic salts, and residual solvents used in the synthesis process.

Q3: How can I assess the purity of my PFEESK sample?

A3: The purity of PFEESK can be assessed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS is effective for identifying and quantifying organic impurities, while ¹⁹F NMR can provide information on the fluorinated components of the sample.

Q4: Can I use a combination of purification methods?

A4: Yes, a multi-step purification approach is often the most effective strategy. For example, a solvent wash to remove gross impurities can be followed by recrystallization or activated carbon treatment to achieve high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude PFEESK.

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Evaporate some of the solvent to increase the concentration of PFEESK and cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure PFEESK.
Oiling out occurs instead of crystallization. - The boiling point of the solvent is higher than the melting point of the impurities or the PFEESK. - High concentration of impurities.- Try a lower-boiling point solvent or a solvent mixture. - Perform a preliminary purification step (e.g., solvent wash or activated carbon treatment) to remove a significant portion of the impurities before recrystallization.
Low recovery of purified product. - PFEESK has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. - Minimize the amount of cold solvent used for washing the crystals. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystals are colored. - Presence of colored impurities.- Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. Do not add activated carbon to a boiling solution to avoid rapid boiling over.
Solvent Washing Issues
Problem Possible Cause Solution
Poor separation of layers (emulsion formation). - The solvent system is not optimal for partitioning. - Vigorous shaking during extraction.- Allow the mixture to stand for a longer period. - Add a small amount of a saturated brine solution to help break the emulsion. - Gently invert the separatory funnel instead of vigorous shaking. - Select a different solvent with a greater density difference and lower mutual solubility.
Low yield after washing. - The target compound has some solubility in the washing solvent.- Perform multiple washes with smaller volumes of solvent rather than one large wash. - Back-extract the washings with a small amount of a solvent in which the product is highly soluble but the impurities are not.
Incomplete removal of impurities. - The chosen solvent is not effective for the specific impurities. - Insufficient number of washes.- Analyze the impurities and select a solvent in which they are highly soluble, but PFEESK is not. - Increase the number of washing steps.
Activated Carbon Treatment Issues
Problem Possible Cause Solution
Low removal of impurities. - Insufficient amount of activated carbon. - Insufficient contact time. - The pores of the activated carbon are not suitable for the size of the impurity molecules.- Increase the amount of activated carbon used. - Increase the stirring time or contact time of the solution with the activated carbon. - Try a different grade of activated carbon with a different pore size distribution.
Low recovery of PFEESK. - Adsorption of the product onto the activated carbon.- Minimize the amount of activated carbon used to the lowest effective amount. - Test different types of activated carbon to find one with lower affinity for PFEESK.
Fine carbon particles passing through the filter. - The filter paper has too large a pore size.- Use a finer porosity filter paper or a membrane filter. - Use a layer of a filter aid like celite over the filter paper.

Experimental Protocols

The following are generalized experimental protocols that should be optimized for your specific crude material and desired purity.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude PFEESK in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Potential solvents to screen include deionized water, isopropanol, or mixtures thereof.

  • Dissolution: In a flask, add the crude PFEESK and a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Solvent Washing
  • Solvent Selection: Choose a solvent in which the impurities are highly soluble, but PFEESK is sparingly soluble. Organic solvents like acetone or methanol could be suitable candidates.

  • Washing Procedure:

    • Suspend the crude PFEESK in the chosen solvent at room temperature.

    • Stir the slurry for a defined period (e.g., 30-60 minutes).

    • Isolate the solid PFEESK by vacuum filtration.

  • Repetition: Repeat the washing step as necessary to achieve the desired purity.

  • Drying: Dry the purified solid under vacuum to remove any residual solvent.

Protocol 3: Activated Carbon Treatment
  • Dissolution: Dissolve the crude PFEESK in a suitable solvent (e.g., deionized water) at an appropriate concentration.

  • Carbon Addition: Add a small amount of activated carbon (e.g., 1-5% by weight of the solute) to the solution.

  • Adsorption: Stir the mixture at room temperature or slightly elevated temperature for a set time (e.g., 1-2 hours) to allow for the adsorption of impurities.

  • Filtration: Remove the activated carbon by filtering the solution through a fine filter paper or a pad of celite.

  • Isolation: Recover the purified PFEESK from the filtrate, for example, by evaporation of the solvent or by precipitation/crystallization.

  • Drying: Dry the final product.

Data Presentation

Table 1: Comparison of Purification Methods (Hypothetical Data)

Purification Method Purity (%) Yield (%) Key Impurities Removed
Recrystallization (Isopropanol/Water)98.575Isomers, colored impurities
Solvent Washing (Acetone)95.090Unreacted starting materials, some organic byproducts
Activated Carbon Treatment97.285Colored impurities, high molecular weight organics
Two-Step: Solvent Wash + Recrystallization>99.568Broad spectrum of impurities

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude PFEESK recrystallization Recrystallization crude->recrystallization solvent_wash Solvent Washing crude->solvent_wash carbon_treatment Activated Carbon Treatment crude->carbon_treatment analysis Purity Analysis (LC-MS, NMR) recrystallization->analysis solvent_wash->analysis carbon_treatment->analysis pure_product Purified PFEESK analysis->pure_product

Caption: General experimental workflow for the purification of crude PFEESK.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_solvent_wash Solvent Washing Issues cluster_solutions Potential Solutions start Purification Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out start->oiling_out low_yield_recryst Low Yield start->low_yield_recryst emulsion Emulsion Formation start->emulsion low_yield_wash Low Yield start->low_yield_wash concentrate Concentrate Solution no_crystals->concentrate seed_crystal Add Seed Crystal no_crystals->seed_crystal change_solvent Change Solvent oiling_out->change_solvent pre_purify Pre-purification Step oiling_out->pre_purify optimize_washing Optimize Wash Steps low_yield_recryst->optimize_washing break_emulsion Add Brine emulsion->break_emulsion low_yield_wash->optimize_washing

Caption: Troubleshooting logic for common purification issues.

addressing analytical interferences for Potassium perfluoro(2-ethoxyethane)sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium perfluoro(2-ethoxyethane)sulfonate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analytical determination of this compound.

Issue 1: Poor peak shape or low sensitivity in LC-MS/MS analysis.

  • Possible Cause: Suboptimal Liquid Chromatography (LC) conditions.

  • Troubleshooting Steps:

    • Column Choice: Utilize a C18 column, as it is effective for separating a wide range of PFAS, including ether-containing ones like this compound.

    • Mobile Phase Composition: Employ a gradient elution with an aqueous mobile phase containing an ammonium acetate buffer and an organic mobile phase such as methanol. The buffer helps to maintain a consistent pH and improve ionization efficiency.

    • Gradient Optimization: Adjust the gradient profile to ensure adequate retention and separation from other components in the sample matrix. A shallow gradient may be necessary to resolve closely eluting isomers or interferences.

    • Flow Rate: Optimize the flow rate for your specific column dimensions to achieve the best peak shape and sensitivity.

  • Possible Cause: Mass Spectrometry (MS) parameters not optimized.

  • Troubleshooting Steps:

    • Ionization Mode: Use electrospray ionization (ESI) in negative mode, as sulfonic acids are readily deprotonated to form negative ions.

    • Precursor and Product Ions: Determine the optimal precursor ion (the deprotonated molecule, [M-H]⁻) and product ions for Multiple Reaction Monitoring (MRM) transitions. For Perfluoro(2-ethoxyethane)sulfonic acid (the anionic part of the salt), the precursor ion is m/z 315.

    • Collision Energy: Optimize the collision energy for each MRM transition to maximize the abundance of the product ions, thereby increasing sensitivity.

Issue 2: Inconsistent or low recovery during sample preparation.

  • Possible Cause: Inefficient extraction from the sample matrix.

  • Troubleshooting Steps:

    • Solid-Phase Extraction (SPE): For aqueous samples, use a weak anion exchange (WAX) SPE cartridge. The positive charge on the sorbent at an appropriate pH will retain the negatively charged sulfonate group of the analyte, allowing for effective cleanup.

    • Solvent Selection: Ensure the elution solvent is strong enough to desorb the analyte from the SPE sorbent. A basic solution of methanol is often effective.

    • Matrix-Specific Protocols: For solid samples like soil, an initial extraction with a solvent such as methanol may be necessary before proceeding with SPE.

  • Possible Cause: Analyte loss due to adsorption to container surfaces.

  • Troubleshooting Steps:

    • Container Material: Use polypropylene containers, as PFAS are known to adsorb to glass surfaces.

    • Solvent Rinsing: When transferring the sample or extract, rinse the container with the transfer solvent to recover any adsorbed analyte.

Issue 3: Suspected matrix effects leading to inaccurate quantification.

  • Possible Cause: Co-eluting matrix components suppressing or enhancing the analyte signal.

  • Troubleshooting Steps:

    • Isotope Dilution: Use an isotopically labeled internal standard for this compound if available. This is the most effective way to compensate for matrix effects as the labeled standard will behave similarly to the native analyte during sample preparation and analysis.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples.

    • Standard Addition: For complex matrices where a suitable blank matrix is not available, the method of standard additions can be used to correct for matrix effects.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background contamination when analyzing for this compound?

A1: Background contamination is a significant challenge in PFAS analysis due to their widespread use. Common sources include:

  • Laboratory Equipment: PTFE components in LC systems, tubing, and vials can leach PFAS. It is advisable to use PEEK or stainless steel components where possible.

  • Consumables: Vials, caps, pipette tips, and solvents can all be sources of PFAS contamination. Always test batches of consumables for background levels of your target analyte.

  • Personal Care Products: Hand lotions and other personal care products can contain PFAS, which can be inadvertently introduced into samples.

Q2: Are there any known isomeric interferences for this compound?

A2: While specific isomeric interferences for this compound are not widely documented, it is a possibility, especially in technical mixtures or environmental samples. Branched isomers of other PFAS are known to have different retention times and fragmentation patterns compared to their linear counterparts.[1][2] If isomeric standards are not available, high-resolution mass spectrometry (HRMS) can be a valuable tool to confirm the elemental composition of the detected peak.[1]

Q3: How can I differentiate between this compound and other co-eluting compounds with the same nominal mass?

A3: High-resolution mass spectrometry (HRMS) is the preferred method for this purpose. HRMS provides a high-resolution mass measurement, allowing for the determination of the elemental formula of the ion, which can be used to confirm the identity of the analyte and differentiate it from isobaric interferences.[3] Additionally, comparing the retention time and ion ratios of the sample peak to a known standard is crucial for confident identification.

Data Presentation

Table 1: LC-MS/MS Parameters for Perfluoro(2-ethoxyethane)sulfonic Acid Analysis

ParameterValueReference
LC Column XBridge C18, 3.5 µm, 2.1x50 mm[4]
Mobile Phase A Water with 10 mM Ammonium AcetateInferred from[4]
Mobile Phase B MethanolInferred from[4]
Ionization Mode ESI Negative[4]
Precursor Ion (m/z) 314.9379[4]
Product Ion 1 (m/z) 134.9875[4]
Product Ion 2 (m/z) 82.9609[4]

Table 2: Potential Matrix Effects in PFAS Analysis

Matrix TypePotential InterferentsObserved EffectMitigation StrategyReference
Water Dissolved Organic CarbonSignal SuppressionOnline SPE, Isotope Dilution[5]
Soil/Sediment Humic and Fulvic AcidsSignal Suppression/EnhancementMatrix-Matched Calibration, Sample Dilution[6]
Biota Lipids, Fatty Acids, Bile AcidsSignal Suppression, Isobaric InterferenceEnhanced Cleanup (e.g., GPC), Isotope Dilution[7][8]

Experimental Protocols

Protocol 1: Analysis of this compound in Water by SPE-LC-MS/MS

  • Sample Preservation: Collect water samples in polypropylene bottles and store at 4°C.

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6 cc, 150 mg) with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 250 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove unretained interferences.

  • Elution: Elute the analyte with 5 mL of methanol containing 1% ammonium hydroxide.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of methanol.

  • LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system and analyze using the parameters outlined in Table 1.

Protocol 2: Analysis of this compound in Soil by Extraction and SPE-LC-MS/MS

  • Sample Preparation: Air dry the soil sample and sieve to <2 mm.

  • Extraction: Weigh 5 g of the homogenized soil into a polypropylene centrifuge tube. Add 10 mL of methanol and vortex for 1 minute. Sonicate for 15 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Extract Dilution: Transfer the methanol supernatant to a clean tube and dilute with deionized water to a final methanol concentration of <5%.

  • SPE Cleanup: Proceed with the SPE cleanup as described in steps 2-7 of Protocol 1, using the diluted soil extract as the sample.

Visualizations

experimental_workflow_water cluster_prep Sample Preparation cluster_analysis Analysis sample 250 mL Water Sample load Load Sample sample->load condition Condition WAX SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute with Basic Methanol wash->elute concentrate Evaporate and Reconstitute elute->concentrate lcms LC-MS/MS Analysis concentrate->lcms data Data Processing lcms->data

Caption: Workflow for the analysis of this compound in water.

troubleshooting_logic cluster_prep_solutions Sample Prep Solutions cluster_lcms_solutions LC-MS/MS Solutions start Analytical Issue (e.g., Low Recovery) check_prep Review Sample Preparation start->check_prep check_lcms Review LC-MS/MS Method check_prep->check_lcms Prep OK spe Optimize SPE (Sorbent, Solvents) check_prep->spe Prep Issue adsorption Check for Adsorption (Use Polypropylene) check_prep->adsorption Prep Issue lc Optimize LC (Column, Mobile Phase) check_lcms->lc LC-MS/MS Issue ms Optimize MS (Transitions, Energies) check_lcms->ms LC-MS/MS Issue matrix Address Matrix Effects (Isotope Dilution, Dilution) check_lcms->matrix LC-MS/MS Issue end Issue Resolved spe->end adsorption->end lc->end ms->end matrix->end

Caption: Logical troubleshooting flow for analytical issues.

References

Technical Support Center: Extraction of Potassium Perfluoro(2-ethoxyethane)sulfonate from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of extraction methods for Potassium perfluoro(2-ethoxyethane)sulfonate from soil.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

A1: The most common and effective methods for extracting this compound and other PFAS from soil include Accelerated Solvent Extraction (ASE), Solid-Phase Extraction (SPE), and traditional solvent extraction techniques using sonication or vortexing.[1][2] The choice of method often depends on available equipment, sample throughput requirements, and the specific characteristics of the soil matrix.

Q2: What are the recommended solvents for extracting this compound from soil?

A2: Methanol is a widely used and effective solvent for extracting a broad range of PFAS, including sulfonates, from soil.[3] Often, solvent mixtures are employed to enhance extraction efficiency. A common mixture is 80:20 methanol/acetonitrile.[2][4] For some applications, particularly for cationic and zwitterionic PFAS, the addition of a modifier like ammonium acetate or hydrochloric acid to the methanol can improve recovery.[3]

Q3: How can I minimize contamination during sample collection and preparation?

A3: Minimizing contamination is critical for accurate PFAS analysis. Key sources of contamination include sampling equipment, sample containers, and laboratory consumables. It is essential to use materials that are certified PFAS-free. Avoid using any equipment containing Teflon™ or other fluoropolymers. Field blanks should be collected to monitor for potential contamination during the sampling process.

Q4: What is the role of isotope dilution in the analysis of this compound?

A4: Isotope dilution is a highly recommended quantification technique for PFAS analysis. It involves adding isotopically labeled internal standards to the samples before extraction.[1] This method helps to correct for matrix effects and variations in extraction efficiency, leading to more accurate and reliable quantification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of this compound - Inefficient extraction method.- Inappropriate solvent selection.- Strong analyte-soil matrix interactions.- Incomplete desorption from the soil.- Optimize the extraction method. For ASE, consider increasing the temperature, pressure, or number of extraction cycles.[2]- Use a more effective solvent or a solvent mixture (e.g., methanol/acetonitrile).[2][4]- For soils with high organic matter, consider a sequential extraction with different solvents.[3]- Increase the extraction time or use a more vigorous agitation method like sonication.[1]
High variability in replicate samples - Inhomogeneous soil sample.- Inconsistent extraction procedure.- Contamination during sample preparation.- Thoroughly homogenize the soil sample before taking aliquots for extraction.- Ensure consistent execution of the extraction protocol for all samples.- Review sample handling procedures to identify and eliminate potential sources of contamination.
Matrix effects in LC-MS/MS analysis - Co-extraction of interfering compounds from the soil matrix.- Ion suppression or enhancement in the mass spectrometer source.- Incorporate a sample cleanup step after extraction using Solid-Phase Extraction (SPE).[2]- Use isotope dilution to compensate for matrix effects.[1]- Dilute the final extract to reduce the concentration of interfering substances.
High background levels of this compound in blanks - Contamination from laboratory environment or equipment.- Contaminated solvents or reagents.- Thoroughly clean all glassware and equipment with methanol and PFAS-free water.- Use certified PFAS-free solvents, reagents, and consumables.- Analyze method blanks with each batch of samples to monitor for background contamination.

Data Presentation: Comparison of Extraction Methods

Method Typical Solvents Extraction Time Temperature Pressure Reported Recovery (%) Key Advantages Key Disadvantages
Accelerated Solvent Extraction (ASE) 80:20 Methanol/Acetonitrile[2][4]< 15 minutes per sample[5]100 °C[2][4]1500 psi[4]70 - 130[2]Fast, automated, and requires less solvent than traditional methods.[5]Requires specialized equipment.
Sonication Methanol[1]30 - 60 minutesRoom TemperatureAtmospheric60 - 110Simple and does not require expensive equipment.Can be less efficient for some soil types and may have lower reproducibility.
Solid-Phase Extraction (SPE) Cleanup Methanol, AcetonitrileVariesRoom TemperatureN/A>80Effective for removing matrix interferences.Adds an extra step to the workflow.

Experimental Protocols

Detailed Methodology for Accelerated Solvent Extraction (ASE)

This protocol is a general guideline and may need optimization based on the specific soil type and instrumentation.

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh.

    • Homogenize the sieved soil thoroughly.

    • Weigh approximately 2 grams of the homogenized soil and mix it with 10 grams of diatomaceous earth.[4]

  • ASE Cell Preparation:

    • Place a cellulose filter at the bottom of a stainless steel ASE cell (e.g., 100 mL).

    • Transfer the soil-diatomaceous earth mixture into the cell.

    • Top off the cell with additional diatomaceous earth.

  • Spiking:

    • Spike the sample with an appropriate amount of isotopically labeled this compound internal standard.

  • ASE Extraction:

    • Place the cell in the ASE system.

    • Set the following parameters (as a starting point):

      • Solvent: 80:20 Methanol/Acetonitrile[2][4]

      • Temperature: 100 °C[2][4]

      • Pressure: 1500 psi[4]

      • Static Cycles: 3

      • Static Time: 5 minutes per cycle

      • Flush Volume: 60%

      • Purge Time: 120 seconds[2]

  • Extract Collection and Cleanup:

    • Collect the extract in a clean collection vial.

    • The extract can then be concentrated and subjected to a cleanup step using Solid-Phase Extraction (SPE) if necessary.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis A Soil Sampling (PFAS-free equipment) B Homogenization A->B C Spiking with Internal Standard B->C D Accelerated Solvent Extraction (ASE) C->D E Solid-Phase Extraction (SPE) D->E F LC-MS/MS Analysis E->F

Caption: Experimental workflow for the extraction and analysis of this compound from soil.

Troubleshooting_Logic Start Low Analyte Recovery Cause1 Inefficient Extraction Start->Cause1 Cause2 Matrix Effects Start->Cause2 Cause3 Contamination Start->Cause3 Solution1a Optimize ASE Parameters (Temp, Pressure, Cycles) Cause1->Solution1a Solution1b Change Solvent System Cause1->Solution1b Solution2a Implement SPE Cleanup Cause2->Solution2a Solution2b Use Isotope Dilution Cause2->Solution2b Solution3a Use PFAS-free Labware Cause3->Solution3a Solution3b Analyze Method Blanks Cause3->Solution3b

Caption: Troubleshooting logic for addressing low recovery of this compound.

References

degradation products of Potassium perfluoro(2-ethoxyethane)sulfonate under UV light

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ultraviolet (UV) degradation of Potassium perfluoro(2-ethoxyethane)sulfonate and related fluorinated compounds.

Disclaimer: Direct experimental data on the UV degradation of this compound is limited. The information on degradation pathways and products provided here is inferred from studies on structurally similar per- and polyfluoroalkyl substances (PFAS), particularly perfluoroalkyl ether carboxylic acids (PFECAs) and perfluorosulfonic acids (PFSAs).

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: The chemical formula for this compound is C₄F₉KO₄S.[1][2][3][4] Its structure is C₂F₅-O-CF₂-CF₂-SO₃K.[5]

Q2: What are the likely degradation products of this compound under UV light?

A2: Based on studies of similar PFAS with ether linkages, the primary degradation pathway is expected to involve the cleavage of the ether (C-O) bond.[6][7][8] This would likely result in the formation of shorter-chain perfluorinated compounds. The sulfonate group (SO₃⁻) is generally more resistant to degradation than a carboxyl group.[9] Therefore, potential degradation products could include perfluoroethanesulfonic acid (PFEtS), trifluoroacetic acid (TFA), and fluoride ions (F⁻) as the perfluorinated chains break down.

Q3: What are the most effective UV wavelengths for degrading PFAS?

A3: Most laboratory-scale UV-based degradation studies for PFAS utilize low-pressure mercury lamps, which emit primarily at 254 nm and 185 nm (vacuum UV or VUV).[10] VUV is often more effective for direct photolysis of some PFAS. The choice of wavelength may also depend on the use of photosensitizers or catalysts in the experimental setup.

Q4: Why is the degradation of my fluorinated compound slow or incomplete?

A4: The degradation of PFAS, particularly perfluorinated sulfonic acids, is notoriously difficult due to the strength of the carbon-fluorine (C-F) bond.[9] Factors that can contribute to slow or incomplete degradation include:

  • Sub-optimal pH: The pH of the solution can significantly influence the degradation rate.

  • Presence of scavengers: Other organic or inorganic compounds in the solution can compete for UV light or reactive species, reducing the efficiency of PFAS degradation.

  • Insufficient UV intensity or exposure time: The degradation process often requires high-energy UV light and prolonged irradiation.

  • Compound structure: The specific structure of the PFAS, including the type of functional group and chain length, affects its susceptibility to degradation.[9][11]

Q5: What analytical methods are recommended for identifying and quantifying the degradation products?

A5: The most common and reliable method for analyzing PFAS and their degradation products is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12][13][14] This technique offers the high sensitivity and selectivity needed to detect and quantify these compounds at low concentrations. For accurate quantification, the use of isotopically labeled internal standards is highly recommended to compensate for matrix effects.[15][16]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low degradation efficiency - Insufficient UV lamp power or aging bulb.- Incorrect wavelength for the target compound.- Presence of UV-absorbing interfering substances in the sample matrix.- Sub-optimal pH of the solution.- Check the manufacturer's specifications for your UV lamp and replace if necessary.- Experiment with different UV wavelengths if possible (e.g., 185 nm vs. 254 nm).- Purify the sample before irradiation to remove interfering compounds.- Optimize the pH of the reaction mixture; alkaline conditions are often favorable for reductive degradation pathways.[17]
Inconsistent or irreproducible results - Fluctuations in lamp intensity.- Variations in sample temperature.- Inconsistent sample preparation.- Matrix effects during analytical measurement.[15][16]- Allow the UV lamp to warm up and stabilize before starting the experiment.- Use a cooling system to maintain a constant temperature in the reaction vessel.[18][19] - Follow a standardized and well-documented sample preparation protocol.- Validate your analytical method by performing spike and recovery experiments to assess matrix effects.[15]
Difficulty in identifying degradation products - Degradation products are below the detection limit of the analytical instrument.- Co-elution of degradation products with other matrix components.- Formation of unexpected or unknown byproducts.- Concentrate the sample using solid-phase extraction (SPE) before analysis.[12][13] - Optimize the liquid chromatography separation method (e.g., gradient, column chemistry).- Utilize high-resolution mass spectrometry (HRMS) for the identification of unknown transformation products.
Safety concerns - Exposure to high-intensity UV radiation.- Handling of potentially toxic chemicals.- Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields.- Operate the UV lamp in an enclosed and interlocked chamber.- Handle all chemicals in a well-ventilated fume hood.

Experimental Protocols

General Protocol for UV Degradation of this compound

  • Solution Preparation: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare the working solution at the desired concentration.

  • Photoreactor Setup:

    • Use a quartz reaction vessel to ensure maximum UV transmittance.

    • Place a low-pressure mercury lamp (emitting at 254 nm and/or 185 nm) in a quartz immersion well within the reactor.

    • Incorporate a magnetic stirrer to ensure the solution remains homogeneous throughout the experiment.

    • Connect a cooling system to maintain a constant temperature.[18][19]

  • Irradiation:

    • Before irradiation, take an initial sample (t=0) to determine the starting concentration.

    • Turn on the UV lamp and start the magnetic stirrer.

    • Collect aliquots of the solution at predetermined time intervals.

  • Sample Analysis:

    • Prepare the collected samples for analysis, which may include filtration and dilution.

    • Analyze the samples using a validated LC-MS/MS method to quantify the parent compound and identify potential degradation products.

Visualizations

Inferred UV Degradation Pathway of this compound

G parent This compound C₂F₅-O-CF₂-CF₂-SO₃K intermediate1 Perfluoroethanesulfonic acid CF₃-CF₂-SO₃H parent->intermediate1 Ether bond cleavage intermediate2 Trifluoroacetic acid CF₃-COOH intermediate1->intermediate2 Desulfonation & chain shortening final_product Fluoride ions (F⁻) + Sulfate ions (SO₄²⁻) intermediate2->final_product Defluorination

Caption: Inferred degradation pathway of this compound under UV irradiation.

General Experimental Workflow for UV Degradation Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare aqueous solution of target compound uv_irradiation UV Irradiation in Photoreactor prep_solution->uv_irradiation sampling Collect samples at time intervals uv_irradiation->sampling sample_prep Sample Preparation (e.g., SPE) sampling->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis & Product Identification lcms_analysis->data_analysis

Caption: A typical experimental workflow for studying the UV degradation of organic compounds.

References

Validation & Comparative

A Comparative Toxicological Assessment: Potassium perfluoro(2-ethoxyethane)sulfonate (GenX) vs. Perfluorooctanesulfonic acid (PFOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of Potassium perfluoro(2-ethoxyethane)sulfonate (PFES), commonly known as GenX, and Perfluorooctanesulfonic acid (PFOS). Both are members of the per- and polyfluoroalkyl substances (PFAS) class of chemicals, but differ in their chemical structure, which influences their toxicokinetics and toxicological effects. GenX was introduced as a replacement for longer-chain PFAS like PFOS, with the expectation of a more favorable safety profile. This guide synthesizes available experimental data to facilitate an evidence-based comparison.

Comparative Toxicity Profile

The following tables summarize key quantitative toxicity data for GenX and PFOS derived from studies in animal models. These values provide a basis for comparing their relative potencies across different toxicological endpoints.

Table 1: Acute and Subchronic Oral Toxicity
ParameterThis compound (GenX)Perfluorooctanesulfonic acid (PFOS)SpeciesReference(s)
Acute Oral LD50 1750 mg/kg230 - 270 mg/kgRat[1][2]
Subchronic NOAEL (Liver) 1.0 mg/kg/day (2-year study)No definitive NOAEL, severe effects at low dosesRat[1]
Subchronic LOAEL (Liver) 50 mg/kg/day (hepatocellular hypertrophy)2 mg/kg/day (hepatotoxicity)Rat[3]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population. NOAEL (No Observed Adverse Effect Level) is the highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects. LOAEL (Lowest Observed Adverse Effect Level) is the lowest dose at which there is a statistically or biologically significant increase in the frequency or severity of adverse effects.

Table 2: Reproductive and Developmental Toxicity
ParameterThis compound (GenX)Perfluorooctanesulfonic acid (PFOS)SpeciesReference(s)
Developmental Toxicity NOAEL 10 mg/kg/day1 mg/kg/dayRat[3]
Developmental Toxicity LOAEL 100 mg/kg/day (reduced fetal bodyweight)5 mg/kg/day (reduced birth weight, visceral anomalies)Rat[3]
Reproductive Toxicity NOAEL >30 mg/kg (for reproductive function)No definitive NOAEL establishedRat[4]

Mechanisms of Toxicity: The Role of PPARα

A primary mechanism underlying the hepatotoxicity of both GenX and PFOS is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism and homeostasis.[5][6][7][8][9] Activation of PPARα in rodents can lead to a range of effects including hepatocellular hypertrophy, peroxisome proliferation, and alterations in lipid metabolism. While both compounds activate PPARα, the downstream consequences and potency can differ.

PPARa_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GenX GenX PPARa PPARα GenX->PPARa Activation PFOS PFOS PFOS->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding TargetGenes Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->TargetGenes Transcription Hepatotoxicity Hepatotoxicity (Hepatocellular Hypertrophy, Peroxisome Proliferation) TargetGenes->Hepatotoxicity

Figure 1: Comparative PPARα Signaling Pathway for GenX and PFOS.

Experimental Protocols

The data presented in this guide are primarily derived from in vivo studies in rodents, following standardized protocols such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Typical Subchronic Oral Toxicity Study (e.g., OECD Guideline 408):

  • Animal Model: Sprague-Dawley rats are commonly used.

  • Dose Administration: The test substance (GenX or PFOS) is administered daily via oral gavage for a period of 90 days.

  • Dose Groups: Multiple dose groups with a logarithmic spacing of doses are used, along with a control group receiving the vehicle (e.g., corn oil).

  • Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis.

  • Gross Pathology and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.

Typical Developmental Toxicity Study (e.g., OECD Guideline 414):

  • Animal Model: Pregnant female rats are used.

  • Dose Administration: The test substance is administered daily by oral gavage during the period of organogenesis.

  • Maternal Observations: Dams are observed for signs of toxicity, and body weight and food consumption are monitored.

  • Fetal Examination: Shortly before natural delivery, dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative in vivo toxicity study.

Experimental_Workflow cluster_analysis Data Analysis start Study Design and Protocol Development dosing Dose Administration (e.g., Oral Gavage) - GenX Groups - PFOS Groups - Control Group start->dosing in_life In-Life Observations - Clinical Signs - Body Weight - Food Consumption dosing->in_life termination Study Termination and Necropsy in_life->termination clin_path Clinical Pathology (Hematology, Serum Chemistry) termination->clin_path organ_weights Organ Weights termination->organ_weights histopath Histopathology termination->histopath report Data Interpretation and Reporting clin_path->report organ_weights->report histopath->report

Figure 2: Typical workflow for a comparative in vivo toxicity study.

Conclusion

Based on the available data, this compound (GenX) generally exhibits lower acute oral toxicity in rats compared to Perfluorooctanesulfonic acid (PFOS), as indicated by a significantly higher LD50 value.[1][2] However, both compounds are associated with hepatotoxicity, with the liver being a primary target organ.[3][10] The mechanism for this toxicity in rodents is largely attributed to the activation of PPARα.[5][6][7][8][9] In terms of developmental toxicity, PFOS appears to be more potent, with adverse effects observed at lower doses than GenX.[3] It is important to note that while GenX was developed as a replacement with a potentially better safety profile, it is not without toxicological concerns. Further research is necessary to fully understand the long-term health effects of GenX exposure in humans.

References

A Comparative Guide to the Surfactant Properties of PFOA and Emerging Perfluoroalkyl Ether Sulfonic Acids (PFEESA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the surfactant properties of the legacy per- and polyfluoroalkyl substance (PFAS), perfluorooctanoic acid (PFOA), and emerging perfluoroalkyl ether sulfonic acids (PFEESA). Due to the limited availability of specific experimental data for PFEESA, this comparison utilizes data from structurally similar perfluoroalkyl ether-containing compounds, namely GenX and F-53B, as surrogates to provide a qualitative and inferred comparison. The significant differences in chemical structure between PFOA and these ether-containing PFASs are expected to influence their surfactant properties.

Data Presentation: Surfactant Property Comparison

The following table summarizes key surfactant properties for PFOA and the PFEESA surrogate, GenX. It is important to note that direct quantitative comparison is challenging due to variations in experimental conditions reported in the literature.

PropertyPerfluorooctanoic Acid (PFOA)GenX (HFPO-DA) - PFEESA Surrogate
Chemical Structure C₈HF₁₅O₂C₆HF₁₁O₃·NH₃
Molar Mass ( g/mol ) 414.07347.09
Critical Micelle Concentration (CMC) ~7-29 mM in water.[1] This value can vary significantly with changes in pH, temperature, and ionic strength.[2]175 mM (for ammonium salt in water)[3]
Surface Tension at CMC (γCMC) Can be as low as ~16-20 mN/m.[4][5]Data not readily available, but perfluoroalkyl ether surfactants are known to significantly reduce surface tension.[1][6]
Adsorption Behavior Readily adsorbs at air-water and other interfaces, driven by the hydrophobic nature of its perfluorinated tail.[7] Adsorption is influenced by pH and the presence of electrolytes.[7]Adsorption behavior has been studied on various materials, including soil minerals and nanoplastics.[4][7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are fundamental to understanding how the surfactant properties of these compounds are determined.

Determination of Surface Tension via the Wilhelmy Plate Method

Objective: To measure the equilibrium surface tension of a liquid at the air-liquid interface.

Apparatus:

  • Force tensiometer

  • Wilhelmy plate (typically platinum)

  • Sample vessel

  • Temperature control unit

Procedure:

  • Preparation: The Wilhelmy plate is meticulously cleaned, often by flaming, to ensure complete wetting (zero contact angle). The sample solution is placed in the vessel and allowed to reach thermal equilibrium.

  • Measurement: The plate is suspended from a microbalance and positioned so that its lower edge is precisely at the plane of the liquid surface.

  • Force Measurement: The force exerted on the plate by the surface tension of the liquid is measured by the microbalance.

  • Calculation: The surface tension (γ) is calculated using the Wilhelmy equation:

    • γ = F / (l * cosθ)

    • Where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle between the liquid and the plate. For a properly cleaned platinum plate, the contact angle is assumed to be 0°, simplifying the equation to γ = F / l.

Diagram of Experimental Workflow:

Wilhelmy_Plate_Method cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Clean_Plate Clean Wilhelmy Plate Prepare_Solution Prepare Surfactant Solution Equilibrate Thermal Equilibration Suspend_Plate Suspend Plate from Balance Equilibrate->Suspend_Plate Position_Plate Position Plate at Surface Suspend_Plate->Position_Plate Measure_Force Measure Force (F) Position_Plate->Measure_Force Calculate_ST Calculate Surface Tension (γ) Measure_Force->Calculate_ST

Workflow for Wilhelmy Plate Surface Tension Measurement.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

Objective: To determine the concentration at which surfactant monomers begin to form micelles in a solution.

Apparatus:

  • Conductivity meter with a conductivity cell

  • Magnetic stirrer and stir bar

  • Burette or precision dispenser

  • Thermostated water bath

Procedure:

  • Solution Preparation: A stock solution of the surfactant is prepared at a concentration well above the expected CMC. A series of dilutions are then made.

  • Measurement: The conductivity of each solution is measured, starting from the most dilute. The temperature should be kept constant throughout the experiment.

  • Data Analysis: The specific conductivity (κ) is plotted against the surfactant concentration.

  • CMC Determination: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the critical micelle concentration. Below the CMC, the conductivity increases sharply with concentration as individual surfactant ions contribute to conductivity. Above the CMC, the increase in conductivity with concentration is much slower because the micelles are less mobile and have a lower overall charge-to-mass ratio than the individual ions.

Diagram of Logical Relationship:

CMC_Conductivity Concentration Surfactant Concentration Conductivity Specific Conductivity (κ) Concentration->Conductivity influences Plot Plot κ vs. Concentration Concentration->Plot Conductivity->Plot Analysis Identify Inflection Point Plot->Analysis CMC Critical Micelle Concentration (CMC) Analysis->CMC

Logical flow for CMC determination by conductivity.

Adsorption Behavior Analysis using Quartz Crystal Microbalance with Dissipation (QCM-D)

Objective: To study the real-time adsorption and viscoelastic properties of surfactant layers at a solid-liquid interface.

Apparatus:

  • QCM-D instrument

  • Sensor crystals (e.g., gold-coated)

  • Flow module

  • Syringe pump

Procedure:

  • Baseline Establishment: A baseline is established by flowing a pure solvent (e.g., water) over the sensor crystal. The resonant frequency (f) and dissipation (D) of the crystal are recorded.

  • Surfactant Introduction: The surfactant solution is then introduced into the flow cell at a constant flow rate.

  • Data Acquisition: Changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time as the surfactant adsorbs onto the sensor surface. A decrease in frequency indicates an increase in mass on the sensor (adsorption). An increase in dissipation indicates the formation of a soft, viscoelastic layer, which is characteristic of surfactant adlayers.

  • Analysis: The data provides information on the kinetics of adsorption, the adsorbed mass, and the structural properties of the adsorbed surfactant layer.

Diagram of Experimental Workflow:

QCMD_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Install_Sensor Install Sensor Crystal Equilibrate_System Equilibrate with Solvent Establish_Baseline Establish Baseline (f₀, D₀) Equilibrate_System->Establish_Baseline Inject_Surfactant Inject Surfactant Solution Establish_Baseline->Inject_Surfactant Record_Data Record Δf and ΔD Inject_Surfactant->Record_Data Analyze_Kinetics Analyze Adsorption Kinetics Record_Data->Analyze_Kinetics Determine_Mass Determine Adsorbed Mass Record_Data->Determine_Mass Assess_Viscoelasticity Assess Viscoelastic Properties Record_Data->Assess_Viscoelasticity

Workflow for QCM-D analysis of surfactant adsorption.

Concluding Remarks

While PFOA has been extensively studied, there is a clear need for more comprehensive research into the surfactant properties of PFEESA and other emerging PFAS replacement compounds. The use of surrogates like GenX and F-53B provides initial insights, suggesting that these ether-containing sulfonates also exhibit significant surface activity. However, direct comparative studies under standardized conditions are crucial for a thorough understanding of their behavior in various applications and their environmental fate. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to contribute to this critical area of study.

References

A Comparative Guide to Analytical Methods for Potassium Perfluoro(2-ethoxyethane)sulfonate (PFEtO2S) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel direct injection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against the established EPA Method 1633, which utilizes solid-phase extraction (SPE) for the analysis of Potassium perfluoro(2-ethoxyethane)sulfonate (PFEtO2S) and other per- and polyfluoroalkyl substances (PFAS). The information presented is intended to assist researchers in selecting the most appropriate analytical methodology for their specific needs, balancing considerations of speed, sensitivity, and accuracy.

Introduction to PFEtO2S and Analytical Challenges

This compound (PFEtO2S) is a member of the extensive family of PFAS, which are of significant environmental and health concern due to their persistence, bioaccumulation potential, and suspected toxicity. Accurate and reliable quantification of these compounds in various matrices is crucial for environmental monitoring, toxicological studies, and regulatory compliance. The standard analytical approach, LC-MS/MS, offers high sensitivity and selectivity.[1] However, the sample preparation preceding the analysis is a critical step that can influence the quality of the results and the overall efficiency of the workflow.

Traditionally, methods like EPA 1633 mandate a solid-phase extraction (SPE) step to concentrate the analytes and remove matrix interferences.[2][3] While effective, SPE can be time-consuming, labor-intensive, and a potential source of background contamination.[4] Emerging "novel" methods, such as direct injection, aim to streamline this process by minimizing sample handling.[5][6][7] This guide will delve into a comparative validation of these two approaches.

Comparison of Validation Parameters

The following tables summarize the key performance parameters for a standard SPE-based method (analogous to EPA Method 1633) and a novel direct injection UHPLC-MS/MS method for the analysis of PFEtO2S (referred to by its anionic form, PFEESA) and other representative PFAS.

Table 1: Comparison of Method Performance for PFEESA

Validation ParameterStandard SPE-LC-MS/MS (EPA 1633)Novel Direct Injection UHPLC-MS/MS
Limit of Detection (LOD) Typically in the low ng/L range0.5 - 1.0 ng/L
Limit of Quantification (LOQ) ≤ 0.3 ng/L[8][9]1.0 - 5.0 ng/L[5]
Accuracy (Recovery) 70-130% (in wastewater)[2]84 - 110% (in drinking water)[7]
Precision (%RSD) < 15%[1]4 - 9%[7]
Sample Preparation Time Several hoursMinutes

Table 2: General Comparison of Method Performance for a Range of PFAS

Validation ParameterStandard SPE-LC-MS/MSNovel Direct Injection UHPLC-MS/MS
LOD/LOQ Generally lower due to sample concentrationSlightly higher, but often meets regulatory requirements for drinking water[5]
Accuracy (Recovery) 70-130% is a common acceptance criterion[2]Generally within 70-130%, can be matrix-dependent
Precision (%RSD) Typically < 20%Typically < 15%
Matrix Effects Mitigated by sample cleanup and concentrationCan be more pronounced, often compensated by isotope dilution[5]
Throughput Lower due to extensive sample preparationSignificantly higher

Experimental Protocols

Standard Method: EPA 1633 (SPE-LC-MS/MS)

This protocol is a summarized representation of the steps involved in EPA Method 1633 for aqueous samples.[2][3][10]

1. Sample Collection and Preservation:

  • Collect water samples in polypropylene bottles.

  • Preserve the sample by adding a buffering agent and a reducing agent if residual chlorine is present.

  • Store samples at ≤6 °C and protect from light.

2. Sample Preparation (Solid-Phase Extraction):

  • Fortify the sample with isotopically labeled internal standards.

  • Condition a weak anion exchange (WAX) SPE cartridge with an appropriate sequence of solvents (e.g., ammonium hydroxide in methanol, methanol, and reagent water).

  • Load the entire water sample (typically 250-500 mL) onto the SPE cartridge at a controlled flow rate.

  • Wash the cartridge with a buffer solution to remove interferences.

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the target analytes with a small volume of a basic methanolic solution.

  • Concentrate the eluate to a final volume of 1 mL.

3. Instrumental Analysis (LC-MS/MS):

  • Transfer the final extract to an autosampler vial.

  • Inject an aliquot into a UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Perform chromatographic separation using a C18 reversed-phase column with a gradient elution program.

  • Detect and quantify the analytes using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

Novel Method: Direct Injection UHPLC-MS/MS

This protocol is a generalized procedure based on current advancements in direct injection techniques.[5][6][7]

1. Sample Collection and Preservation:

  • Sample collection and preservation are similar to the standard method to ensure sample integrity.

2. Sample Preparation:

  • Allow the sample to reach room temperature.

  • Vortex the sample to ensure homogeneity.

  • Transfer an aliquot (e.g., 300 µL) of the water sample into an autosampler vial.[6]

  • Add an equal or specified volume of an organic solution (e.g., 200 µL of acidified acetonitrile/methanol) containing isotopically labeled internal standards.[6]

  • Cap the vial and vortex to mix. The sample is now ready for analysis.

3. Instrumental Analysis (UHPLC-MS/MS):

  • Place the autosampler vial in the UHPLC system.

  • Inject a larger volume (e.g., 100 µL) compared to the SPE method to enhance sensitivity.[5]

  • Utilize a UHPLC system for rapid and high-resolution separation, often with a shorter analytical column.

  • Detection and quantification are performed using a high-sensitivity triple quadrupole mass spectrometer in negative ion MRM mode.

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the standard and novel analytical methods.

Standard_Method_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Fortify Fortify with Internal Standards Sample->Fortify Load Load Sample onto SPE Cartridge Fortify->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Data Data Processing and Quantification LCMS->Data

Standard SPE-LC-MS/MS Workflow

Novel_Method_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Aliquot Take Aliquot Sample->Aliquot Dilute Dilute with Organic Solvent & Internal Stds Aliquot->Dilute UHPLCMS Direct Injection UHPLC-MS/MS Analysis Dilute->UHPLCMS Data Data Processing and Quantification UHPLCMS->Data

Novel Direct Injection UHPLC-MS/MS Workflow

Discussion and Conclusion

The choice between a standard SPE-based method and a novel direct injection method for the analysis of this compound depends on the specific requirements of the study.

Standard SPE-LC-MS/MS (e.g., EPA Method 1633):

  • Advantages: This method is well-established, validated across multiple laboratories, and generally offers lower detection limits due to the sample concentration step.[2][8] The extensive sample cleanup can effectively minimize matrix effects, making it a robust choice for complex sample matrices like wastewater.[2]

  • Disadvantages: The multi-step sample preparation is a significant bottleneck, leading to lower sample throughput. It also requires larger sample volumes and increases the risk of background contamination from solvents and consumables.[4]

Novel Direct Injection UHPLC-MS/MS:

  • Advantages: The primary advantage is the dramatic reduction in sample preparation time, leading to a much higher sample throughput.[5][7] This method is also less expensive due to reduced solvent and consumable usage.[7] The minimized sample handling also lowers the risk of contamination.[4]

  • Disadvantages: Direct injection methods may have slightly higher limits of detection and quantification compared to SPE-based methods, although they often still meet the requirements for drinking water analysis.[5] They can also be more susceptible to matrix effects, which can impact accuracy and precision, though the use of isotopically labeled internal standards can effectively compensate for this.[5]

References

A Comparative Guide to Certified Reference Materials for Potassium perfluoro(2-ethoxyethane)sulfonate (PFEESA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of per- and polyfluoroalkyl substances (PFAS), the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone for method validation, instrument calibration, and quality control, ensuring the integrity of analytical data. This guide provides a comparative overview of Certified Reference Materials for Potassium perfluoro(2-ethoxyethane)sulfonate (PFEESA), also known as EFO-BSA, and its alternatives, supported by publicly available data from CRM providers.

Comparison of PFEESA and Alternative PFAS Certified Reference Materials

The selection of an appropriate CRM is critical for achieving accurate and reproducible results in PFAS analysis. While individual CRMs for PFEESA are available, it is also commonly included in mixtures designed for specific regulatory methods, such as U.S. Environmental Protection Agency (EPA) Method 533. The following tables provide a comparison of PFEESA CRMs and a selection of alternative PFAS CRMs from prominent suppliers.

Table 1: Comparison of this compound (PFEESA) Certified Reference Materials

SupplierProduct Name/NumberFormatConcentrationSolventNotes
Wellington Laboratories PFEESAIndividual Standard50 µg/mLMethanol
AccuStandard M-533Mixture2 µg/mLMethanol:Water (95:5)Part of a 25-component mix for EPA Method 533[1]
Cambridge Isotope Laboratories ES-5570MixtureVariesMethanolPart of a multi-component PFAS standard mix

Table 2: Comparison of Alternative Per- and Polyfluoroalkyl Substances (PFAS) Certified Reference Materials

SupplierProduct Name/NumberAnalytesFormatConcentrationSolvent
AccuStandard M-832724 PFAS for EPA Method 8327[2]Mixture2 µg/mLMethanol
AccuStandard PFAS-EPA-DW-016 key PFAS for drinking water analysisMixture20 µg/mLAcetonitrile
Wellington Laboratories VariousIndividual standards for a wide range of PFASIndividualTypically 50 µg/mLMethanol
Cambridge Isotope Laboratories VariousNative and mass-labeled PFAS standardsIndividual & MixturesVariesVaries

Experimental Protocols for PFAS Analysis using Certified Reference Materials

The analysis of PFEESA and other PFAS compounds is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Several standardized methods have been developed by regulatory bodies like the U.S. EPA to ensure data consistency and comparability. CRMs are integral to the successful implementation of these methods.

U.S. EPA Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry

This method is designed for the analysis of 25 PFAS in drinking water, including PFEESA.

Sample Preparation:

  • A 250 mL water sample is fortified with isotopically labeled internal standards.

  • The sample is passed through a weak anion exchange (WAX) solid-phase extraction (SPE) cartridge to retain the PFAS.

  • Interferences are removed by washing the cartridge with a mild basic buffer and methanol.

  • The PFAS are eluted from the cartridge with a small volume of methanol containing ammonium hydroxide.

  • The extract is concentrated and an instrument internal standard is added prior to analysis.

Instrumental Analysis:

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of ammonium acetate in water and methanol is commonly employed.

  • Detection: The MS/MS is operated in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify the target PFAS.

Quality Control:

  • A calibration curve is generated using a series of calibration standards prepared from a CRM.

  • Laboratory fortified blanks and duplicates are analyzed to assess accuracy and precision.

  • The recovery of the isotopically labeled internal standards is monitored to correct for matrix effects and extraction inefficiencies.

The following diagram illustrates a generalized workflow for the analysis of PFAS using a certified reference material.

PFAS_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting Sample Aqueous Sample Fortification Fortify with Isotope-Labeled CRM Sample->Fortification SPE Solid Phase Extraction (WAX Cartridge) Fortification->SPE Elution Elute PFAS SPE->Elution Concentration Concentrate Extract Elution->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification using Calibration Curve from CRM Data_Acquisition->Quantification Report Final Report Quantification->Report

Figure 1. Generalized workflow for PFAS analysis using Certified Reference Materials.

Conclusion

References

inter-laboratory study on Potassium perfluoro(2-ethoxyethane)sulfonate measurement

Author: BenchChem Technical Support Team. Date: December 2025

Inter-Laboratory Study Insights on the Measurement of GenX Chemicals

An extensive review of analytical methodologies for the quantification of Potassium perfluoro(2-ethoxyethane)sulfonate, a member of the GenX family of chemicals, reveals a landscape dominated by advanced chromatographic techniques. While a direct inter-laboratory study exclusively focused on the potassium salt was not identified in the reviewed literature, substantial data exists for the analysis of its anionic form, commonly known as GenX or HFPO-DA. This comparison guide provides an objective overview of the prevalent analytical methods, their performance characteristics, and detailed experimental protocols to support researchers, scientists, and drug development professionals.

The primary analytical technique for the quantification of GenX in various matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of two widely recognized U.S. Environmental Protection Agency (EPA) methods are summarized below, providing a baseline for laboratory comparison and performance evaluation.[1]

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of EPA Method 537.1 and EPA Method 8327 for the analysis of GenX.[1]

ParameterEPA Method 537.1EPA Method 8327
Analyte GenX (HFPO-DA)GenX (HFPO-DA)
Matrix Drinking WaterGroundwater, Surface Water, Wastewater
Technique Solid Phase Extraction (SPE) + LC-MS/MSSolid Phase Extraction (SPE) + LC-MS/MS
Limit of Detection (LOD) 0.002 µg/LAnalyte and matrix dependent
Limit of Quantification (LOQ) 0.005 µg/LAnalyte and matrix dependent
Accuracy (% Recovery) 70-130%70-130%
Precision (%RSD) < 20%< 30%

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable results in the analysis of GenX. Below are summaries of the key experimental protocols for the two prominent EPA methods.

EPA Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)[1]

This method is specifically designed for the analysis of GenX in drinking water.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • A 250 mL water sample is fortified with surrogate standards.

  • The sample is passed through a solid-phase extraction cartridge containing polystyrenedivinylbenzene (SDVB) or a similar sorbent.

  • Interferences are washed from the cartridge.

  • The target analytes, including GenX, are eluted from the cartridge with a small amount of methanol.

  • The eluate is concentrated to dryness and then reconstituted in a methanol/water solution.

2. LC-MS/MS Analysis:

  • An aliquot of the prepared extract is injected into an LC-MS/MS system.

  • Analytes are separated using a C18 reversed-phase HPLC column.

  • Detection is achieved using a tandem mass spectrometer in negative ion electrospray ionization (ESI) mode.

  • Quantification is based on the integrated peak areas of the target analytes compared to the internal standards.

EPA Method 8327: Per- and Polyfluoroalkyl Substances (PFAS) by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)[1]

This method is applicable to a wider range of matrices, including groundwater, surface water, and wastewater.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • A 500 mL water sample is spiked with internal standards.

  • The sample pH is adjusted.

  • The sample is passed through a weak anion exchange (WAX) SPE cartridge.

  • The cartridge is washed to remove interferences.

  • The analytes are eluted with a basic methanol solution.

  • The eluate is concentrated and brought to a final volume.

2. LC-MS/MS Analysis:

  • The instrumental analysis is similar to EPA 537.1, employing an LC-MS/MS system with a C18 or similar column and a tandem mass spectrometer for detection and quantification.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the general workflow for the analysis of GenX and a more detailed look at the Solid-Phase Extraction (SPE) process.

GenX_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection Fortification Fortification with Surrogates/Internal Standards Sample_Collection->Fortification SPE Solid-Phase Extraction (SPE) Fortification->SPE Concentration Eluate Concentration SPE->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Ionization Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

General workflow for the analysis of GenX.

SPE_Workflow Start Start SPE Condition Condition Cartridge Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute Analytes (GenX) Wash->Elute End Collect Eluate Elute->End

Detailed workflow of the Solid-Phase Extraction (SPE) process.

References

A Comparative Analysis of Potassium perfluoro(2-ethoxyethane)sulfonate and Traditional Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, properties, and experimental evaluation of a next-generation fluorosurfactant versus conventional alternatives.

In the landscape of advanced chemical formulations, particularly within pharmaceutical sciences and materials research, the choice of surfactant is a critical determinant of product performance and stability. This guide provides a comprehensive comparison of Potassium perfluoro(2-ethoxyethane)sulfonate, a short-chain per- and polyfluoroalkyl substance (PFAS), against traditional hydrocarbon-based surfactants. By examining key performance metrics, experimental protocols, and application-specific considerations, this document serves as a vital resource for researchers, scientists, and drug development professionals navigating the complexities of surfactant selection.

Executive Summary

This compound, also known by its trade name F-53B, is a fluorosurfactant notable for its exceptional ability to lower surface tension and its high thermal and chemical stability. These properties often surpass those of traditional anionic, cationic, and non-ionic surfactants. However, the environmental and health considerations associated with PFAS, even short-chain variants like F-53B, necessitate a careful evaluation of its performance benefits against potential risks. This guide presents available quantitative data, details the methodologies for its measurement, and explores the implications for its use in specialized applications.

Physicochemical Properties: A Comparative Overview

Surfactants are classified based on the charge of their hydrophilic head group, which dictates their behavior in aqueous solutions. This comparison focuses on representative examples from each major class of traditional surfactants alongside the anionic fluorosurfactant, F-53B.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (F-53B)Sodium Dodecyl Sulfate (SDS)Cetyltrimethylammonium Bromide (CTAB)Triton™ X-100
Chemical Structure C₄F₉KO₄S[1]C₁₂H₂₅NaO₄SC₁₉H₄₂BrNC₁₄H₂₂(OCH₂CH₂)n (n≈9.5)
Type Anionic FluorosurfactantAnionic HydrocarbonCationic HydrocarbonNon-ionic Hydrocarbon
Molecular Weight ( g/mol ) 354.19[1]288.38364.45~625
Critical Micelle Concentration (CMC) Experimental data not readily available in public literature. Expected to be low due to fluorinated tail.8.2 mM in water at 25°C0.92 mM in water at 25°C0.24 mM in water at 25°C[2]
Surface Tension at CMC (mN/m) While an exact value is not available, it is considered to be highly surface-active.[3] Fluorosurfactants can reduce surface tension to below 20 mN/m.~39 mN/m in water at 25°C~36 mN/m in water at 25°C~33 mN/m in water at 25°C

Performance Metrics: A Deeper Dive

The efficacy of a surfactant is determined by several key performance indicators. Here, we compare F-53B and traditional surfactants across these critical parameters.

Surface Tension Reduction

Fluorosurfactants like F-53B are exceptionally efficient at reducing the surface tension of water.[4] This is attributed to the unique properties of the fluorocarbon tail, which is both hydrophobic (water-repelling) and lipophobic (oil-repelling). While traditional hydrocarbon surfactants typically lower the surface tension of water to around 30-40 mN/m, fluorosurfactants can achieve values below 20 mN/m.[5] This superior performance is critical in applications requiring excellent wetting, spreading, and leveling.

Critical Micelle Concentration (CMC)
Thermal and Chemical Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting exceptional thermal and chemical stability to fluorosurfactants.[4] F-53B, as a member of this class, is expected to be highly resistant to harsh chemical environments and high temperatures, outperforming most traditional hydrocarbon surfactants which can degrade under such conditions. Studies have shown that F-53B is stable in various solvents over extended periods. Per- and poly-fluoroalkyl substances are known for their exceptional thermal stability.[2]

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific comparison. This section details the standard methodologies for measuring the key performance parameters of surfactants.

Surface Tension Measurement

The measurement of surface tension is fundamental to characterizing surfactant performance. Two prevalent methods are the Du Noüy ring and Wilhelmy plate methods.

Experimental Workflow: Surface Tension Measurement

G prep Prepare Surfactant Solution of Known Concentration measure Measure Surface Tension using Tensiometer prep->measure record Record Force Measurement measure->record calculate Calculate Surface Tension record->calculate repeat Repeat for a Range of Concentrations calculate->repeat plot Plot Surface Tension vs. Concentration repeat->plot G CMC Critical Micelle Concentration (CMC) prop Change in Physical Property CMC->prop st Surface Tension prop->st Plateau cond Conductivity prop->cond Change in Slope fluor Fluorescence prop->fluor Sigmoidal Change G cluster_0 Aqueous Phase cluster_1 Polymerization Monomer Monomer Micelle Monomer-swollen Micelle Monomer->Micelle Surfactant Surfactant Surfactant->Micelle Formation Polymer Particle Polymer Particle Surfactant->Polymer Particle Stabilization Micelle->Polymer Particle Propagation Initiator Initiator Radical Radical Initiator->Radical Radical->Micelle Initiation

References

Cross-Validation of Analytical Methods for Potassium perfluoro(2-ethoxyethane)sulfonate (PFEESA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of emerging per- and polyfluoroalkyl substances (PFAS) is critical for environmental monitoring, toxicological assessment, and ensuring the safety of pharmaceutical products. Potassium perfluoro(2-ethoxyethane)sulfonate (PFEESA), a short-chain ether-containing PFAS, presents unique analytical challenges due to its high polarity and mobility. This guide provides a comparative overview of analytical methodologies for PFEESA and its alternatives, such as Perfluorobutanesulfonic acid (PFBS) and Perfluorobutanoic acid (PFBA), supported by experimental data to aid in the cross-validation of analytical results.

Data Presentation: A Comparative Overview of Analytical Techniques

The primary analytical technique for the quantification of PFEESA and other short-chain PFAS is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This method offers high sensitivity and selectivity, which is essential for detecting these compounds at trace levels in various matrices. The following tables summarize key performance parameters for the analysis of PFEESA and its common short-chain alternatives. Data has been compiled from various studies to provide a comparative baseline.

Table 1: Comparison of Analytical Performance for Short-Chain PFAS

AnalyteMethodSample MatrixLimit of Quantification (LOQ) (ng/L)Recovery (%)Precision (%RSD)
This compound (PFEESA) LC-MS/MSDrinking Water0.1 - 1085 - 115< 15
Perfluorobutanesulfonic acid (PFBS) LC-MS/MSDrinking Water0.5 - 590 - 110< 15
Perfluorobutanoic acid (PFBA) LC-MS/MSDrinking Water1 - 1080 - 120< 20
Perfluorohexanoic acid (PFHxA) LC-MS/MSDrinking Water0.2 - 588 - 112< 15

Note: The presented ranges are indicative and can vary based on the specific instrumentation, method parameters, and laboratory conditions. RSD refers to Relative Standard Deviation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results across different laboratories. Below are generalized yet detailed methodologies for the analysis of short-chain PFAS, including PFEESA, using LC-MS/MS.

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is a common technique used to concentrate and clean up samples prior to LC-MS/MS analysis.

  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 15 mL of methanol followed by 18 mL of LC-MS grade water.[1]

  • Sample Loading: Load 250 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[1]

  • Washing: Wash the cartridge with a suitable solvent to remove interferences.

  • Elution: Elute the trapped analytes with a small volume of a basic methanol solution (e.g., methanol with ammonium hydroxide).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Analytical Column: A C18 reversed-phase column is commonly used. For highly polar short-chain PFAS, specialized columns like those with hybrid HILIC/ion-exchange functionality may provide better retention and peak shape.

    • Mobile Phase: A gradient elution is typically employed using:

      • Mobile Phase A: Water with an ammonium acetate or ammonium formate buffer.[1][3]

      • Mobile Phase B: Methanol or acetonitrile.[1][3]

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Injection Volume: Typically 5 to 20 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used for PFAS analysis.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification and quantification.

Mandatory Visualization

Experimental Workflow for PFEESA Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a water sample.

experimental_workflow sample Water Sample Collection spe Solid Phase Extraction (SPE) sample->spe Sample Loading concentration Eluate Concentration spe->concentration Elution lcms LC-MS/MS Analysis concentration->lcms Injection data Data Acquisition and Processing lcms->data Detection report Reporting of Results data->report Quantification

Caption: A generalized workflow for the analysis of PFEESA in water samples.

Potential Toxicological Signaling Pathway of Short-Chain Ether-PFAS

While the specific signaling pathways for this compound are not yet fully elucidated, studies on other short-chain and ether-PFAS suggest potential interactions with nuclear receptors and effects on gene expression.[4][5] The following diagram illustrates a plausible signaling pathway based on current toxicological research on related compounds.

signaling_pathway pfeesa PFEESA Exposure cell_uptake Cellular Uptake pfeesa->cell_uptake receptor_binding Nuclear Receptor Binding (e.g., PPARα, CAR) cell_uptake->receptor_binding gene_expression Altered Gene Expression receptor_binding->gene_expression protein_synthesis Changes in Protein Synthesis gene_expression->protein_synthesis cellular_effects Cellular Effects protein_synthesis->cellular_effects toxicity Potential for Hepatotoxicity, Endocrine Disruption cellular_effects->toxicity

Caption: A hypothetical signaling pathway for short-chain ether-PFAS toxicity.

References

A Comparative Analysis of the Environmental Impact of PFEESA and Short-Chain PFAS Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the environmental persistence, bioaccumulation, and toxicity of Perfluoro(2-ethoxyethane)sulfonic acid (PFEESA) and its short-chain per- and polyfluoroalkyl substance (PFAS) alternatives, including GenX, ADONA, and F-53B.

The phasing out of long-chain per- and polyfluoroalkyl substances (PFAS) due to their significant environmental and health concerns has led to the development and use of a new generation of shorter-chain alternatives. This guide provides a comprehensive comparison of the environmental impact of a lesser-known compound, Perfluoro(2-ethoxyethane)sulfonic acid (PFEESA), with three prominent short-chain PFAS alternatives: GenX (HFPO-DA), ADONA, and F-53B. This analysis is based on available experimental data on their environmental persistence, bioaccumulation potential, and toxicity.

Executive Summary

While data on PFEESA remains scarce in public literature, this guide synthesizes the available information for its short-chain counterparts to provide a comparative environmental risk profile. Short-chain PFAS were introduced with the expectation of being less bioaccumulative and persistent than their long-chain predecessors. However, emerging research indicates that these alternatives are not without their own environmental concerns. They exhibit high mobility in water and soil, leading to widespread contamination, and some have demonstrated significant toxicity.

Comparative Data on Environmental Impact

The following tables summarize the available quantitative data on the environmental persistence, bioaccumulation, and toxicity of GenX, ADONA, and F-53B. Due to the limited availability of data for PFEESA, it is not included in this direct comparison.

Table 1: Environmental Persistence

CompoundHalf-life in WaterDegradation PathwaysPersistence Classification
GenX (HFPO-DA) Typically resistant to biodegradation, with a reported half-life of over 6 months[1]Resistant to abiotic and biotic degradation under typical environmental conditions[2]. Can be degraded in laboratory settings using methods like UV/sulfite systems or electrochemical oxidation[3][4].Very Persistent[5][6]
ADONA Potentially susceptible to aerobic biodegradation due to its chemical structure[7].Proposed pathway involves enzymatic hydroxylation and subsequent ether bond cleavage[7].Considered to have lower persistence than long-chain PFAS, but data is limited[8].
F-53B Resistant to degradation[9].Not readily biodegradable.Very Persistent[9].

Table 2: Bioaccumulation Potential

CompoundBioaccumulation Factor (BAF) / Bioconcentration Factor (BCF)Key Findings
GenX (HFPO-DA) BCF < 30 in freshwater fish (Oncorhynchus mykiss)[10]. BCF in plant roots (BCFroot) lower than PFOA[3].Lower bioaccumulation potential compared to long-chain PFAS[11]. Readily accumulates in the aerial parts of plants[1].
ADONA Limited data available. Expected to have lower bioaccumulation potential than long-chain PFAS.No specific BAF/BCF values found in the reviewed literature.
F-53B Log BAF in carnivorous fish species > 3.7, indicating strong bioaccumulation potential[12]. Has a longer human elimination half-life (15.3 years) than PFOS[9].Demonstrates a strong propensity for bioaccumulation[12].

Table 3: Ecotoxicity

CompoundOrganismEndpointValue
GenX (HFPO-DA) Rat (oral LD50)Acute toxicity>1750-3129 mg/kg[10]
Freshwater fish (Oncorhynchus mykiss)EC50 (96h)< 96.9 mg/L[10]
ADONA Daphnia magna, Raphidocelis subcapitataAcute and chronic toxicityHigh NOEC and EC50 values (>100 mg/L), suggesting low toxicity[13].
F-53B Zebrafish (larvae)Endocrine disruption, oxidative stressEffects observed at 0.01 to 500 µg/L[10].
RodentsLiver, reproductive, and metabolic toxicityEffects observed at 0.008–100 mg/kg/day[10].

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific protocols for every cited study are extensive, this section outlines the general methodologies employed in assessing the environmental impact of PFAS.

Environmental Persistence Studies

Persistence is often evaluated through biodegradation studies in various environmental matrices.

  • Methodology: Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often followed. For example, OECD 301 (Ready Biodegradability) or OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) can be adapted for PFAS. These tests typically involve incubating the test substance with microorganisms from sources like activated sludge or surface water and monitoring its disappearance over time.

  • Analysis: The concentration of the PFAS is measured at different time points using analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[14].

Bioaccumulation Studies

Bioaccumulation is assessed by measuring the uptake of a chemical by an organism from its environment.

  • Methodology: The OECD 305 guideline for "Bioaccumulation in Fish: Aqueous and Dietary Exposure" is a widely accepted protocol[3][10][12][15][16]. This involves exposing fish to a constant concentration of the test substance in the water (aqueous exposure) or in their food (dietary exposure) for an uptake phase, followed by a depuration phase in a clean environment.

  • Analysis: The concentration of the PFAS in the fish tissue is measured over time using LC-MS/MS to calculate the Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF)[5][17].

Toxicity Testing

Ecotoxicity is determined by exposing organisms to a range of concentrations of the chemical and observing the effects.

  • Methodology: Standardized toxicity tests are conducted on various aquatic and terrestrial organisms. For example, acute toxicity in fish is often determined using OECD Guideline 203 (Fish, Acute Toxicity Test). Chronic toxicity and reproductive effects can be assessed using longer-term studies.

  • Analysis: The concentration that causes a specific effect in a certain percentage of the test population (e.g., EC50 for effect concentration, LC50 for lethal concentration) is determined through statistical analysis of the dose-response data.

Visualizing Key Concepts

To aid in the understanding of the chemical structures and the general workflow of environmental risk assessment, the following diagrams are provided.

Molecular Structures of Short-Chain PFAS Alternatives PFEESA PFEESA (Structure Not Readily Available) GenX GenX (HFPO-DA) C6H4F10O3 ADONA ADONA C9H5F12O4-NH4 F53B F-53B C8H2ClF12O5S

Figure 1. Chemical formulas of PFEESA and its alternatives.

General Workflow for PFAS Environmental Risk Assessment cluster_0 Problem Formulation cluster_1 Exposure Assessment cluster_2 Effects Assessment cluster_3 Risk Characterization Identify PFAS of Concern Identify PFAS of Concern Environmental Fate & Transport Environmental Fate & Transport Identify PFAS of Concern->Environmental Fate & Transport Define Assessment Endpoints Define Assessment Endpoints Ecotoxicity Testing Ecotoxicity Testing Define Assessment Endpoints->Ecotoxicity Testing Measure Environmental Concentrations Measure Environmental Concentrations Environmental Fate & Transport->Measure Environmental Concentrations Compare Exposure and Effects Data Compare Exposure and Effects Data Measure Environmental Concentrations->Compare Exposure and Effects Data Derive Toxicity Reference Values Derive Toxicity Reference Values Ecotoxicity Testing->Derive Toxicity Reference Values Derive Toxicity Reference Values->Compare Exposure and Effects Data Quantify Risk Quantify Risk Compare Exposure and Effects Data->Quantify Risk

Figure 2. A simplified workflow for assessing PFAS environmental risk.

Conclusion

The available data suggest that while short-chain PFAS alternatives like GenX and ADONA may have lower bioaccumulation potential than their long-chain predecessors, they are still highly persistent and mobile in the environment. F-53B, in particular, shows a strong tendency to bioaccumulate. The toxicity profiles of these alternatives indicate potential for adverse effects on aquatic organisms and other wildlife.

The significant data gap for PFEESA highlights a critical need for further research to fully understand its environmental impact. For researchers, scientists, and drug development professionals, it is imperative to consider the entire lifecycle and potential environmental consequences of any chemical used in their processes. The move away from long-chain PFAS should be coupled with a thorough evaluation of their replacements to avoid regrettable substitutions. This guide underscores the importance of continued research, transparent data sharing, and the application of standardized testing protocols to ensure a comprehensive understanding of the environmental risks posed by all PFAS compounds.

References

Stability Under Scrutiny: A Comparative Analysis of Potassium perfluoro(2-ethoxyethane)sulfonate and Other Key PFAS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, understanding the stability of chemical compounds is paramount. This guide provides a comparative benchmark of the stability of Potassium perfluoro(2-ethoxyethane)sulfonate (K-PFEES) against other prominent Per- and Polyfluoroalkyl Substances (PFAS), including Perfluorooctanoic acid (PFOA), Perfluorooctanesulfonic acid (PFOS), and Hexafluoropropylene oxide dimer acid (GenX). The following analysis is based on available experimental data on thermal, chemical, and photochemical degradation.

While specific quantitative stability data for K-PFEES is limited in publicly available literature, its structural features—a short alkyl chain, an ether linkage, and a sulfonate group—provide a basis for a qualitative comparison with well-studied PFAS. The general trend observed is that the ether linkage in some PFAS can be a point of vulnerability, potentially leading to lower stability compared to their perfluoroalkyl counterparts. Conversely, the sulfonate group in PFAS generally imparts higher thermal stability than a carboxylate group.

Comparative Stability Data

The following tables summarize the known degradation data for PFOA, PFOS, and GenX, which serve as benchmarks for assessing the potential stability of K-PFEES.

Thermal Stability

The thermal decomposition of PFAS is a critical consideration for high-temperature applications and disposal.

CompoundDecomposition Onset (°C)ConditionsKey Findings
PFOA ~200On Granular Activated Carbon (GAC)Decomposition initiates at a lower temperature on GAC.[1][2]
>150In soilNoticeable degradation occurs above 200°C.
PFOS ≥450On Granular Activated Carbon (GAC)Significantly more thermally stable than PFOA.[1][2][3]
GenX ~150NeatThermal decomposition has been observed at temperatures as low as 150°C.[4][5]
~700 K (~427°C)Gas phase (incineration conditions)Predicted to commence decomposition at this temperature with a 2-second residence time.[6][7]
K-PFEES No specific data available-The presence of a sulfonate group suggests potentially higher thermal stability than carboxylic acid counterparts like GenX, while the ether bond may make it less stable than perfluoroalkyl sulfonates like PFOS.
Photochemical Stability

Photodegradation is a key environmental fate pathway for many chemical compounds.

CompoundDegradation MethodConditionsDegradation Efficiency
PFOA UV Photolysis (184 nm)2.42 x 10⁻⁶ mol/L initial concentration87.3% after 3 hours.[8]
PFOS Photocatalysis (TiO₂)pH 2, UV irradiation for 150 min95.62% degradation.[4]
GenX VUV/sulfite processNitrogen-saturated conditions~90% degradation in 3 hours.[9]
K-PFEES No specific data available-The ether linkage might be susceptible to certain photochemical degradation pathways.
Chemical Stability

The resistance of PFAS to chemical degradation contributes to their persistence in the environment.

CompoundDegradation MethodConditionsKey Findings
PFOA & PFOS Stable in various solventsWater, methanol, isopropanolNo measurable degradation over 30 days.[10][11]
GenX (HFPO-DA) Degrades in polar aprotic solventsAcetonitrile, acetone, DMSODegrades via decarboxylation. Half-life of 3.4 hours in 100% acetonitrile.[10][11]
K-PFEES No specific data available-Expected to be stable in most aqueous and common organic solvents under normal conditions, similar to other PFAS.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Thermal Stability Testing Protocol (General)

A common method for evaluating the thermal stability of PFAS involves heating the substance in a controlled environment and analyzing the degradation products.

  • Sample Preparation: A known quantity of the PFAS is placed in a reaction vessel, often with a matrix like granular activated carbon (GAC) to simulate environmental or treatment conditions.

  • Heating: The vessel is placed in a furnace or a tube reactor and heated to a specific temperature under a controlled atmosphere (e.g., nitrogen, air).[1][2]

  • Analysis: The remaining concentration of the parent PFAS and the formation of degradation products are quantified using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4][5]

Photochemical Stability Testing Protocol (General)

Photodegradation studies typically involve irradiating a solution of the PFAS and monitoring its concentration over time.

  • Solution Preparation: A solution of the PFAS of a known concentration is prepared in a suitable solvent (e.g., water).

  • Irradiation: The solution is placed in a photoreactor and irradiated with a light source of a specific wavelength (e.g., UV lamp).[8]

  • Sampling and Analysis: Aliquots of the solution are taken at different time intervals and analyzed by LC-MS to determine the degradation rate of the PFAS.[8]

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the general experimental workflow for stability testing and a simplified degradation pathway for a generic perfluoroalkyl ether compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A PFAS Standard B Prepare Solution / Adsorb on Matrix A->B C Thermal / Photochemical / Chemical Treatment B->C D Sample Collection at Time Intervals C->D E LC-MS / GC-MS Analysis D->E F Data Interpretation E->F

A generalized workflow for PFAS stability testing.

Degradation_Pathway PFAS Perfluoroalkyl Ether Sulfonate (e.g., K-PFEES) Intermediate1 Initial Degradation (e.g., Ether Bond Cleavage) PFAS->Intermediate1 Primary Degradation Intermediate2 Formation of Shorter-Chain Perfluorinated Compounds Intermediate1->Intermediate2 Secondary Degradation Mineralization Mineralization (HF, SO₄²⁻, CO₂) Intermediate2->Mineralization Further Degradation Energy Energy Input (Heat, Light, etc.) Energy->PFAS Initiation

A simplified potential degradation pathway for a perfluoroalkyl ether sulfonate.

Conclusion

The stability of PFAS is a complex issue influenced by molecular structure and environmental conditions. While PFOA and PFOS exhibit high stability, the introduction of an ether linkage, as seen in GenX and K-PFEES, can create a potential site for degradation, possibly reducing overall stability compared to fully fluorinated alkyl chains of similar length. However, the sulfonate group in K-PFEES is expected to confer greater thermal stability than the carboxylate group in GenX.

For researchers and drug development professionals, this comparative guide highlights the need for specific experimental data on K-PFEES to fully ascertain its stability profile. The provided experimental protocols offer a starting point for such investigations. Understanding these stability characteristics is crucial for predicting the environmental fate, persistence, and appropriate handling and disposal methods for these compounds.

References

A Comparative Analysis of Potassium Perfluoro(2-ethoxyethane)sulfonate and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Potassium perfluoro(2-ethoxyethane)sulfonate (PESK), a short-chain per- and polyfluoroalkyl substance (PFAS), and its key precursors and potential alternatives. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis, properties, and performance of fluorinated surfactants.

Introduction

This compound (CAS RN: 117205-07-9) is a fluorinated surfactant belonging to the class of ether-containing PFAS. These compounds have gained attention as potential replacements for long-chain PFAS, such as perfluorooctane sulfonate (PFOS), due to their anticipated lower bioaccumulation potential and environmental persistence. This guide offers a detailed examination of PESK, its synthetic pathway from precursors like perfluoro(2-ethoxyethane)sulfonyl fluoride, and a comparative look at its properties against established and alternative fluorosurfactants.

Synthesis and Precursors

Precursor: Perfluoro(2-ethoxyethane)sulfonyl fluoride (C4F9O3S-F)

The primary precursor to PESK is perfluoro(2-ethoxyethane)sulfonyl fluoride. The synthesis of this intermediate is a critical step, and analogous preparations of perfluoroalkyl sulfonyl fluorides often involve electrochemical fluorination (ECF) of their hydrocarbon counterparts or telomerization reactions.

Synthesis of this compound:

The final step in the synthesis of PESK is the hydrolysis of the perfluoro(2-ethoxyethane)sulfonyl fluoride intermediate. This is typically achieved by reacting the sulfonyl fluoride with a base, such as potassium hydroxide (KOH).

SynthesisPathway Precursor Perfluoro(2-ethoxyethane)sulfonyl Fluoride (C4F9O3S-F) Product This compound (PESK) Precursor->Product Hydrolysis Base Potassium Hydroxide (KOH) Base->Product

Experimental Protocol: General Hydrolysis of Perfluoroalkylsulfonyl Fluorides

The following is a generalized laboratory-scale protocol for the hydrolysis of a perfluoroalkylsulfonyl fluoride to its corresponding potassium sulfonate salt. This protocol is based on the known reactivity of these compounds and should be adapted and optimized for the specific precursor.

Materials:

  • Perfluoroalkylsulfonyl fluoride

  • Potassium hydroxide (KOH)

  • Deionized water

  • Suitable solvent (e.g., isopropanol)

  • Reaction vessel equipped with a stirrer and temperature control

  • pH meter

Procedure:

  • A solution of potassium hydroxide in deionized water is prepared in the reaction vessel.

  • The perfluoroalkylsulfonyl fluoride is slowly added to the KOH solution under vigorous stirring. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • The reaction mixture is stirred until the pH stabilizes, indicating the completion of the hydrolysis.

  • The resulting solution contains the potassium perfluoroalkyl sulfonate. The product can be isolated by solvent evaporation or other purification techniques as required.

Comparative Performance Analysis

The performance of a surfactant is primarily determined by its ability to reduce surface tension and form micelles at a critical concentration. While direct comparative experimental data for PESK against a wide range of alternatives is limited in publicly accessible literature, we can infer its likely performance characteristics based on the properties of structurally similar ether-PFAS and compare them to well-studied long-chain and short-chain PFAS.

Table 1: Physicochemical Properties of PESK and Related Compounds

CompoundChemical FormulaMolecular Weight ( g/mol )Chain Length
This compound (PESK)C4F9KO4S354.19Short-chain (ether)
Perfluorooctane sulfonate (PFOS) - Potassium SaltC8F17KO3S538.22Long-chain
Perfluorobutane sulfonate (PFBS) - Potassium SaltC4F9KO3S338.19Short-chain

Table 2: Comparative Performance Data of Selected Fluorosurfactants (Literature Values)

SurfactantCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Perfluorooctane sulfonate (PFOS)~8~35
Perfluorobutane sulfonate (PFBS)~300~48
6:2 Fluorotelomer sulfonate (6:2 FTSA)~10-15~22-25
This compound (PESK)Data not readily availableData not readily available

Note: The performance of fluorosurfactants can be influenced by factors such as temperature, pH, and the presence of electrolytes.

PerformanceComparison cluster_long Long-Chain PFAS cluster_short Short-Chain PFAS cluster_ether Ether-Containing PFAS PFOS PFOS (High Surface Activity, Low CMC) PFBS PFBS (Lower Surface Activity, High CMC) PFOS->PFBS Trend: Decreased Performance & Persistence PESK PESK (Expected Intermediate Properties) PFOS->PESK Alternative Pathway PFBS->PESK Structural Similarity

Experimental Protocol: Determination of Surface Tension and Critical Micelle Concentration (CMC)

This protocol outlines a standard method for determining the surface tension and CMC of a surfactant solution using a tensiometer.

Apparatus:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Glassware cleaned with a suitable cleaning solution (e.g., chromic acid, followed by thorough rinsing with deionized water)

Procedure:

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water. A series of dilutions are then prepared from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions using a known standard, such as deionized water.

  • Surface Tension Measurement:

    • Rinse the sample vessel and the ring/plate with the solution to be measured.

    • Measure the surface tension of each dilution, starting from the most dilute solution to minimize cross-contamination.

    • Allow the system to equilibrate before each measurement.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined as the concentration at which the surface tension plateaus. This is typically identified by the intersection of the two linear portions of the graph.

ExperimentalWorkflow A Prepare Surfactant Solutions (Varying Concentrations) C Measure Surface Tension of Each Solution A->C B Calibrate Tensiometer B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC from Plot D->E

Discussion and Conclusion

The inclusion of an ether linkage in the backbone of short-chain PFAS like this compound is a design strategy aimed at improving their environmental profile compared to traditional long-chain compounds. While comprehensive, direct comparative data remains a key research gap, the analysis of its precursors and related compounds provides valuable insights. The synthetic route via hydrolysis of the corresponding sulfonyl fluoride is a well-established chemical transformation.

Based on structure-property relationships, it is anticipated that PESK will exhibit surface activity intermediate between long-chain PFAS (like PFOS) and very short-chain non-ether PFAS (like PFBS). The ether oxygen may impart some flexibility to the molecule, potentially influencing its packing at interfaces and micelle formation.

Further experimental investigation is crucial to fully characterize the performance of PESK and other ether-containing PFAS to validate their efficacy and safety as alternatives to legacy fluorosurfactants. The protocols and comparative framework provided in this guide offer a foundation for such research.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Potassium Perfluoro(2-ethoxyethane)sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially when handling and disposing of specialized chemicals. This guide provides essential, immediate safety and logistical information for the proper disposal of Potassium perfluoro(2-ethoxyethane)sulfonate (PFEES), ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Clothing: Use protective clothing.

  • Eye Protection: Wear safety glasses or goggles.

  • Face Protection: Use a face shield if there is a risk of splashing.[1]

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air and ensure they are comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]

Spill Management

In the case of a spill, evacuate unnecessary personnel and ensure adequate ventilation. Do not breathe the dust.[1] Only qualified personnel equipped with suitable protective equipment should manage the cleanup.[2]

Cleanup Procedure:

  • Stop the leak if it is safe to do so.[2]

  • Sweep or shovel the spilled material into an appropriate container for disposal.[1][2]

  • Minimize dust generation during cleanup.[1][2]

Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][3] Do not dispose of this chemical with household garbage or allow it to reach sewage systems.[4]

Step-by-Step Disposal Workflow:

  • Containment: Ensure the waste chemical is securely stored in a labeled, closed container.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name: "this compound."

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.[2]

  • Waste Collection: Arrange for collection by a licensed hazardous waste disposal company. Adhere to all local, regional, national, and international regulations for hazardous waste transport.[4]

  • Documentation: Maintain a record of the disposal, including the quantity of waste, date of disposal, and the name of the disposal company.

Quantitative Disposal Data

Currently, specific quantitative thresholds for the disposal of this compound are not publicly available. Disposal regulations are typically governed by local and national environmental protection agencies. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and the licensed waste disposal contractor to ensure compliance with all applicable regulations.

Data PointValueSource
Recommended Disposal MethodApproved Waste Disposal Plant[1][3]
Prohibited Disposal RoutesHousehold Garbage, Sewage System[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Secure Containment (Labeled, Closed Container) A->B C Proper Labeling ('Hazardous Waste', Chemical Name) B->C D Segregated Storage (Away from incompatibles) C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Arrange for Waste Collection E->F G Complete Disposal Documentation F->G H Final Disposal at Approved Waste Facility F->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Potassium perfluoro(2-ethoxyethane)sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling of specialized chemicals is paramount to ensuring a safe and productive research environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of Potassium perfluoro(2-ethoxyethane)sulfonate, a member of the per- and polyfluoroalkyl substances (PFAS) family. Adherence to these protocols is critical for minimizing exposure and ensuring regulatory compliance.

Personal Protective Equipment (PPE): A Multi-Faceted Approach

When working with this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the recommended PPE based on the physical form of the chemical and the type of procedure being performed.

Handling Scenario Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Low-Concentration Solutions (<1%) in a Controlled Setting Standard laboratory coat.Nitrile gloves.[1]Safety glasses with side shields.Not generally required if handled in a certified chemical fume hood.
High-Concentration Solutions or Pure Liquid Chemical-resistant apron or coveralls.[2]Chemical-resistant gloves such as butyl or Viton®.[3]Chemical splash goggles or a face shield.[3]Required if there is a risk of aerosol generation and work is not performed in a fume hood. Use a respirator with appropriate cartridges for organic vapors and acid gases.
Solid/Powder Form Lab coat. An anti-static coat is recommended to minimize dust dispersion.Nitrile gloves.[1]Sealed goggles.[3]Mandatory. Use a NIOSH-approved respirator with a P100 (or FFP3) particulate filter.[3] Fit testing is required.[1]
Spill Cleanup Liquid-tight chemical suit (Category III, Types 3/4/6).[3]Chemical-resistant gloves (e.g., butyl, Viton®).[3]Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).Full-face respirator with P100/FFP3 filters and cartridges for organic vapors/acid gases, or SCBA for large spills.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Engineering Controls : All work with this compound, especially in its powdered form, must be conducted in a certified chemical fume hood or other approved containment system to prevent inhalation exposure and environmental release.[1]

  • Aqueous Solutions : Whenever possible, use the chemical in an aqueous solution to minimize the risk of inhaling powdered forms.[1]

  • Personal Hygiene : Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling and before leaving the laboratory.[4]

  • Decontamination : Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.

Disposal Plan:

  • Waste Collection : All waste contaminated with this compound, including contaminated PPE, must be collected in designated, sealed, and properly labeled hazardous waste containers.[1]

  • Waste Disposal : Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_start Start: Chemical Handling Task cluster_form Step 1: Determine Physical Form cluster_ppe Step 2: Select Appropriate PPE cluster_end End: Proceed with Caution start Identify Handling Task with This compound form What is the physical form? start->form solid_ppe Mandatory: - Lab Coat - Nitrile Gloves - Sealed Goggles - P100/FFP3 Respirator form->solid_ppe Solid/Powder liquid_ppe Standard: - Lab Coat - Nitrile Gloves - Safety Glasses form->liquid_ppe Liquid/Solution spill_ppe Emergency: - Chemical Suit - Chemical-Resistant Gloves - Full-Face Respirator/SCBA form->spill_ppe Spill/Emergency end_op Proceed with Operation solid_ppe->end_op liquid_ppe->end_op spill_ppe->end_op

Caption: PPE selection workflow for this compound.

By implementing these safety protocols and utilizing the appropriate personal protective equipment, researchers can significantly mitigate the risks associated with handling this compound, fostering a secure and efficient laboratory environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.